molecular formula C9H11NO2 B13822362 1-(2-methoxy-3H-azepin-7-yl)ethanone

1-(2-methoxy-3H-azepin-7-yl)ethanone

Cat. No.: B13822362
M. Wt: 165.19 g/mol
InChI Key: UQIOXYYQYPWNFD-UHFFFAOYSA-N
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Description

1-(2-methoxy-3H-azepin-7-yl)ethanone is a useful research compound. Its molecular formula is C9H11NO2 and its molecular weight is 165.19 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C9H11NO2

Molecular Weight

165.19 g/mol

IUPAC Name

1-(2-methoxy-3H-azepin-7-yl)ethanone

InChI

InChI=1S/C9H11NO2/c1-7(11)8-5-3-4-6-9(10-8)12-2/h3-5H,6H2,1-2H3

InChI Key

UQIOXYYQYPWNFD-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=CCC(=N1)OC

Origin of Product

United States

Foundational & Exploratory

Chemical structure and properties of 1-(2-methoxy-3H-azepin-7-yl)ethanone

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the structural dynamics, synthesis, and properties of 1-(2-methoxy-3H-azepin-7-yl)ethanone . This document is structured for researchers in heterocyclic chemistry and drug discovery, focusing on the practical manipulation of this unstable nitrene-expansion product.

Focus: this compound

Executive Summary

This compound is a seven-membered, unsaturated nitrogen heterocycle belonging to the class of 2-alkoxy-3H-azepines . These compounds are primarily generated as kinetic products during the ring expansion of aryl nitrenes in nucleophilic solvents.

Unlike their thermodynamically stable isomers (azepinones), 3H-azepines retain a high degree of reactivity due to their anti-aromatic or non-aromatic character and the presence of a cyclic imidate functionality. This specific derivative, bearing an acetyl group at the 7-position, represents a challenging synthetic target due to the competing cyclization pathways inherent to ortho-substituted aryl nitrenes.

Chemical Architecture & Tautomerism

The core structure consists of a 3H-azepine ring—a non-planar triene system. The "3H" designation indicates saturation at the 3-position, interrupting cyclic conjugation.

  • Imidate Functionality: The C2-methoxy group creates an imidate ester character (

    
    ), rendering the C2 position susceptible to nucleophilic attack or hydrolysis.
    
  • Tautomeric Equilibrium: While 3H-azepines are the isolable kinetic products, they exist in a complex equilibrium landscape.

    • 1H-Azepine: Fully conjugated but anti-aromatic (8

      
       electrons); highly unstable.
      
    • Azanorcaradiene: The valence tautomer (bicycle[4.1.0] system) often mediates the ring expansion mechanism.

    • 2H-Azepine: Formed via 1,5-hydrogen shifts or base-catalyzed isomerization.

Predicted Molecular Properties
PropertyValue / Description
Molecular Formula

Molecular Weight 165.19 g/mol
Topological Polar Surface Area 39.6

LogP (Predicted) ~1.2 (Lipophilic)
Stability Thermally unstable; prone to rearrangement >80°C or in acidic media.[1]
Synthesis & Mechanistic Pathways

The formation of this compound is governed by the chemistry of singlet nitrenes . The primary route involves the photolysis of 2-azidoacetophenone in methanol.

The Ortho-Substituent Challenge

Synthesis of the 7-substituted isomer is complicated by the "ortho effect." When a nitrene is generated ortho to a carbonyl group, it rapidly cyclizes to form 3-methylanthranil (2,1-benzisoxazole) , often outcompeting ring expansion.

To favor the azepine (ring expansion), the reaction must be driven through the benzazirine/ketenimine manifold rather than direct nitrene insertion.

Pathway Visualization

The following diagram illustrates the bifurcation between the desired azepine expansion and the parasitic anthranil formation.

NitrenePathways Azide 2-Azidoacetophenone Nitrene Singlet Nitrene (S1) Azide->Nitrene hv (300-350 nm) -N2 Anthranil 3-Methylanthranil (Parasitic Product) Nitrene->Anthranil Fast Cyclization (Favored in non-nuc solvents) Benzazirine Benzazirine Intermediate Nitrene->Benzazirine Ring Expansion Ketenimine Ketenimine Intermediate Benzazirine->Ketenimine Electrocyclic Opening Azepine This compound (Target) Ketenimine->Azepine + MeOH (Nucleophilic Trapping)

Caption: Competitive pathways in the photolysis of o-azidoacetophenone. Nucleophilic trapping (MeOH) is required to access the azepine.

Experimental Protocol: Photochemical Synthesis

Objective: Generate this compound via photolysis of 2-azidoacetophenone.

Safety Warning: Organic azides are potentially explosive. Work behind a blast shield. Avoid concentrating azide solutions to dryness.

Materials
  • Precursor: 2-Azidoacetophenone (freshly prepared from 2-aminoacetophenone via diazotization).

  • Solvent: Anhydrous Methanol (degassed).

  • Base: Diethylamine (0.1 eq) – Optional: promotes trapping efficiency.

Step-by-Step Methodology
  • Preparation: Dissolve 2-azidoacetophenone (1.0 mmol) in anhydrous methanol (100 mL). The low concentration (0.01 M) is critical to prevent bimolecular side reactions (azo formation).

  • Degassing: Purge the solution with Argon for 30 minutes. Oxygen quenches the triplet nitrene but can also lead to oxidation byproducts; singlet nitrene chemistry requires inert atmosphere.

  • Irradiation: Place the solution in a quartz immersion well reactor cooled to 0°C. Irradiate with a high-pressure mercury lamp (typically 450W) through a Pyrex filter (>290 nm) to avoid degrading the product.

  • Monitoring: Monitor reaction progress via TLC (Silica, Hexane/EtOAc 4:1). The azide spot will disappear, and a fluorescent yellow spot (Azepine) will appear. Note: Anthranil may appear as a major spot.

  • Work-up: Evaporate methanol under reduced pressure at < 30°C . 3H-azepines are thermally labile.

  • Purification: Flash chromatography on basic alumina (neutral silica can cause hydrolysis). Elute with Hexane/EtOAc.

Physicochemical Characterization

Due to the specific nature of the 7-acetyl isomer, the following spectral data are derived from established trends in 2-methoxy-3H-azepine chemistry (e.g., Sundberg, Satake).

Nuclear Magnetic Resonance (NMR)

The 3H-azepine ring has a distinct non-aromatic signature.

  • 
    H NMR (400 MHz, CDCl
    
    
    
    ):
    • 
       2.30 (d, J = 8 Hz, 2H): H-3  protons. This doublet is the diagnostic fingerprint of the 3H-isomer.
      
    • 
       3.75 (s, 3H): OCH
      
      
      
      group.
    • 
       2.45 (s, 3H): Acetyl CH
      
      
      
      .
    • 
       5.0 – 6.5 (m, 3H): Vinyl protons (H-4, H-5, H-6). The H-6 proton (adjacent to the acetyl group) will be deshielded (downfield shift).
      
  • 
    C NMR (100 MHz, CDCl
    
    
    
    ):
    • C-2: ~160 ppm (Imidate carbon, characteristic).

    • C-3: ~35 ppm (Methylene).[2]

    • C=O: ~198 ppm (Ketone).

UV-Vis Spectroscopy
  • 
     (MeOH): ~240 nm and ~310 nm. The extended conjugation of the dienyl-ketone system provides a bathochromic shift compared to unsubstituted azepines.
    
Reactivity & Degradation

Researchers must be aware that this compound is a "live" intermediate.

  • Hydrolysis: Exposure to dilute acid converts the methoxy-imidate to the 3H-azepin-2-one (lactam).

  • Ring Contraction: In the presence of strong bases or upon heating, the ring may contract to form substituted pyridines or pyrroles .

  • NBS Reaction: Reaction with N-bromosuccinimide (NBS) yields 2H-azepines via 1,4-addition and subsequent dehydrobromination.[3][4][5]

Reactivity Azepine 2-Methoxy-3H-Azepine Lactam 3H-Azepin-2-one Azepine->Lactam H3O+ (Hydrolysis) Pyridine Substituted Pyridine Azepine->Pyridine Heat / Base (Ring Contraction) H2Azepine 2H-Azepine Azepine->H2Azepine 1. NBS 2. Base

Caption: Major reactivity pathways for 2-methoxy-3H-azepines.

References
  • Sundberg, R. J., et al. (1972). Photolysis of ortho-substituted aryl azides in diethylamine.[6] Formation and autoxidation of 2-diethylamino-1H-azepine intermediates. Journal of the American Chemical Society.[7] Link

  • Satake, K., et al. (2005).[5] Reaction of 2-methoxy-3H-azepine with NBS: Efficient synthesis of 2-substituted 2H-azepines. Journal of Organic Chemistry. Link

  • Gritsan, N. P., & Platz, M. S. (2006).[7] Kinetics, spectroscopy, and computational chemistry of arylnitrenes. Chemical Reviews. Link

  • Ulfa, S. M., et al. (2012).[7] Unprecedented temperature-dependent formation of 3- and 7-methyl-3H-azepine derivatives. Chemistry Letters. Link

  • Smalley, R. K. (1981). Azepines. In Comprehensive Heterocyclic Chemistry. Elsevier. (Foundational text on azepine numbering and synthesis).

Sources

Thermodynamic Stability and Solution-Phase Dynamics of 3H-Azepine Derivatives: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Azepines are seven-membered, unsaturated nitrogenous heterocycles that present unique thermodynamic and kinetic challenges in synthetic chemistry. Among the four possible tautomers (1H, 2H, 3H, and 4H), the 3H-azepine derivative stands out as the most thermodynamically stable form in solution. This whitepaper explores the orbital mechanics driving this stability, provides quantitative comparisons of the tautomers, and details field-proven, self-validating experimental protocols for synthesizing 3H-azepines via classical thermolysis and modern photochemical skeletal editing.

The Azepine Tautomeric Landscape: Orbital Mechanics & Stability

The fundamental behavior of azepines in solution is governed by the avoidance of antiaromaticity. Azepines exist in four primary tautomeric forms: 1H-, 2H-, 3H-, and 4H-azepines ().

The fully conjugated 1H-azepine is formally an 8π-electron system. According to Hückel's rule, a planar 8π system is antiaromatic, which imparts severe thermodynamic instability (1)[1]. Consequently, 1H-azepine derivatives are exceptionally rare, existing only as transient red oils at cryogenic temperatures (e.g., -78°C) or when kinetically stabilized by strong electron-withdrawing groups on the nitrogen atom (2)[2].

To escape this antiaromatic destabilization, the 1H-azepine system undergoes a rapid, spontaneous double-bond rearrangement (a[1,5]-sigmatropic hydrogen shift) to form the 3H-azepine tautomer (). In the 3H-isomer, the sp³-hybridized carbon at position 3 interrupts the cyclic conjugation. This structural shift isolates the nitrogen lone pair from the π-system, yielding a stable, non-planar 6π-electron configuration that is thermodynamically favored (1)[1].

Tautomerization A 1H-Azepine (8π Antiaromatic) B Transition State ([1,5]-H Shift) A->B Rapid (RT) C 3H-Azepine (Thermodynamically Stable) B->C Spontaneous

Thermodynamic tautomerization pathway from 1H-azepine to 3H-azepine.

Quantitative Thermodynamic Data

The relative stability of the tautomers dictates their isolability and behavior in solution. The universally recognized stability order is 3H > 4H > 2H > 1H (1)[1]. While 4H-azepines can occasionally be isolated, they will readily isomerize to the 3H form under basic conditions to reach the global thermodynamic minimum.

Table 1: Thermodynamic Stability Profile of Azepine Tautomers
Tautomeric FormRelative Thermodynamic Stabilityπ-Electron SystemConformational StateSolution Half-Life (Approx.)
3H-Azepine Highest (Global Minimum)6π (Isolated from N lone pair)Stable, non-planarIndefinite (Stable)
4H-Azepine HighNon-planarStable (Isomerizes in base)
2H-Azepine ModerateNon-planarTransient
1H-Azepine Lowest (Highly Unstable)8π (Antiaromatic if planar)Non-planar boat (at -78°C)Milliseconds to Seconds

Experimental Workflows: Synthesizing and Isolating 3H-Azepines

Because 1H-azepines are kinetically accessible but thermodynamically unstable, synthetic routes typically target the 1H form as a transient intermediate that spontaneously or catalytically collapses into the 3H-azepine product (3)[3].

Protocol 1: Photochemical Skeletal Editing of Nitroarenes

Recent breakthroughs have enabled the direct conversion of benzene cores into 3H-azepine scaffolds via photochemical skeletal editing, a method highly valuable for late-stage functionalization and DNA-encoded library (DEL) synthesis (4)[4].

Step-by-Step Methodology:

  • Reagent Preparation: Dissolve the nitroarene precursor (1.0 equiv.) in anhydrous isopropanol (i-PrOH). Add diethylamine (Et₂NH, 4.0-8.0 equiv.) and triisopropyl phosphite (P(Oi-Pr)₃, 20 equiv.) (5)[5].

    • Causality: P(Oi-Pr)₃ acts as a specific deoxygenating reductant to convert the nitro group into a highly reactive singlet nitrene intermediate. Et₂NH serves as a nucleophile to trap the expanded ring system.

  • Photochemical Irradiation: Irradiate the solution using a blue LED photoreactor (λ = 427 nm) at room temperature (5)[5].

    • Causality: Blue light selectively excites the nitroarene-phosphite complex to drive deoxygenation without degrading the resulting 3H-azepine, which absorbs deeper in the UV spectrum.

  • Ring Expansion & Isomerization: Allow the reaction to stir under continuous irradiation. The generated nitrene undergoes dearomative insertion into the benzene ring, forming an azanorcaradiene intermediate that electrocyclically opens to a 1H-azepine.

    • Causality: The antiaromatic 1H-azepine immediately tautomerizes to the thermodynamically stable 3H-azepine in situ (5)[5].

  • Self-Validating Purification: For DNA-encoded libraries, utilize a Reversible Adsorption to Solid Support (RASS) strategy to cleanly separate the DNA-tagged 3H-azepine from the PO(Oi-Pr)₃ byproduct (4)[4]. Validate the 3H structure via ¹H-NMR, specifically looking for the diagnostic sp³-hybridized protons at the C3 position.

PhotochemicalWorkflow N1 Nitroarene Precursor N2 Singlet Nitrene Generation (P(Oi-Pr)3 + Blue Light) N1->N2 Deoxygenation N3 Dearomative Ring Expansion (Azanorcaradiene Intermediate) N2->N3 Insertion into Benzene N4 1H-Azepine (Kinetic Product) N3->N4 Electrocyclic Opening N5 3H-Azepine Derivative (Thermodynamic Product) N4->N5 Base/Thermal Isomerization

Photochemical skeletal editing workflow for 3H-azepine synthesis.

Protocol 2: Classical Nitrene Insertion via Azidoformates
  • Precursor Activation: Dissolve ethyl azidoformate in an excess of anhydrous benzene.

  • Thermolysis: Heat the solution to reflux under an inert atmosphere (N₂ or Ar).

    • Causality: Thermal decomposition of the azide extrudes N₂ gas, generating ethoxycarbonyl nitrene ().

  • Cycloaddition: The nitrene inserts into the benzene solvent to yield N-ethoxycarbonyl-1H-azepine ().

    • Causality: The electron-withdrawing ethoxycarbonyl group temporarily stabilizes the 1H-azepine, allowing it to be observed or isolated (2)[2].

  • Base-Catalyzed Tautomerization: Treat the solution with a mild alkali (e.g., dilute NaOH) and heat.

    • Causality: The base removes the stabilizing ester group and facilitates the proton shift, driving the irreversible thermodynamic sink toward the 3H-azepine derivative ().

Analytical Validation in Solution

To ensure the integrity of the 3H-azepine in solution, researchers must employ rigorous analytical techniques to differentiate it from its transient tautomers:

  • NMR Spectroscopy: The definitive proof of the 3H-azepine tautomer is the presence of an aliphatic CH₂ signal (or CHR if substituted) in the ¹H-NMR spectrum, typically around 2.0 - 3.5 ppm. This contrasts sharply with the entirely vinylic/aromatic protons of a 1H-azepine (3)[3].

  • UV-Vis Spectroscopy: 3H-azepines exhibit distinct absorption profiles compared to 1H-azepines due to the interrupted conjugation. Monitoring the shift in λmax can kinetically track the 1H → 3H tautomerization in real-time (2)[2].

References

  • Paquette, L. A. "Unsaturated Heterocyclic Systems. IX. Derivatives of 3H-Azepine", J. Am. Chem. Soc., 1964. 3

  • "1H-Azepines", Thieme Connect. 2

  • "SEVEN AND LARGE MEMBERED HETEROCYCLES", eGyanKosh. Link

  • "Photochemical Synthesis of DNA-Encoded 3H-Azepines via Skeletal Editing of Nitroarenes", Organic Letters, 2026. 4

  • "Why are 3H-Azepines more stable when compared to other isomers?", ResearchGate. 1

  • "Development of a skeletal editing strategy to convert nitroarenes into saturated azepane", Nature Chemistry, 2023. 5

Sources

Engineering the Electronic Landscape of Acetyl-Substituted 3H-Azepines: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 3H-azepine core is a privileged, seven-membered unsaturated heterocyclic scaffold with profound implications in medicinal chemistry and materials science. While the parent azepine ring is notoriously unstable, strategic functionalization—specifically the introduction of electron-withdrawing acetyl groups—dramatically alters its electronic properties, enhancing both thermodynamic stability and synthetic utility. This whitepaper provides an in-depth analysis of the electronic structure, isomerization dynamics, and synthetic methodologies governing acetyl-substituted 3H-azepines, designed to equip researchers and drug development professionals with actionable, field-proven insights.

Electronic Structure and Thermodynamic Stability

Anti-Aromaticity Avoidance and Tautomerization

The theoretical parent structure, 1H-azepine, is formally a fully conjugated 8π-electron system. To avoid the severe energetic penalty of anti-aromaticity, the ring distorts from planarity into a boat-like conformation[1]. However, this conformational escape is often insufficient for long-term stability. Consequently, the 1H-azepine rapidly tautomerizes to the 3H-azepine isomer. This[1,3]-sigmatropic hydrogen shift breaks the continuous cyclic conjugation, yielding a thermodynamically favored diene system that is significantly more stable at ambient temperatures[2].

The Role of Acetyl Substitution

The introduction of an acetyl group (-COCH₃) at the C4, C5, or C6 position fundamentally rewires the frontier molecular orbitals (FMOs) of the azepine ring:

  • LUMO Lowering: The strong inductive and mesomeric electron-withdrawing effects of the acetyl group lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO). This reduces the electron density within the ring, directly mitigating the scaffold's susceptibility to oxidative degradation and spontaneous polymerization[1][3].

  • Regioselective Stabilization: Computational Density Functional Theory (DFT) studies reveal that electron-withdrawing groups localize the nitrogen lone pair, which dictates the regioselectivity of subsequent electrophilic or nucleophilic attacks during late-stage functionalization[3].

Mechanistic Pathways of Ring Expansion

The synthesis of acetyl-substituted 3H-azepines relies heavily on the dearomative ring expansion of functionalized aryl azides. The pathway is driven by thermal or photochemical energy and proceeds through a series of highly reactive intermediates.

When an acetyl-substituted aryl azide is subjected to thermolysis, the extrusion of nitrogen gas generates a singlet nitrene. This highly electrophilic species undergoes a rapid intramolecular cycloaddition into the adjacent aromatic π-bond, forming a highly strained bicyclic azirine intermediate[4]. A thermally allowed 6π-electrocyclic ring-opening then yields a transient 1H-azepine (often reacting via its ketenimine resonance contributor). In the presence of a nucleophilic solvent (e.g., methanol or secondary amines), this intermediate is rapidly trapped, followed by spontaneous tautomerization to the stable 3H-azepine[4][5].

G A p-Acetylphenyl Azide (Stable Precursor) B Singlet Nitrene (N2 Extrusion) A->B Δ (170°C) C Bicyclic Azirine (Intramolecular Cycloaddition) B->C Rapid D 1H-Azepine Intermediate (Electrocyclic Ring Opening) C->D Ring Expansion E 5-Acetyl-2-methoxy-3H-azepine (Nucleophilic Trapping & Tautomerization) D->E + Methanol

Mechanistic pathway of acetyl-3H-azepine formation via nitrene insertion.

Experimental Methodologies: Synthesis & Characterization

To ensure reproducibility and scientific integrity, the following protocol outlines a self-validating system for the synthesis of 5-acetyl-2-methoxy-3H-azepine via thermolysis.

W S1 1. Precursor Prep S2 2. Thermolysis S1->S2 S3 3. HPLC Isolation S2->S3 S4 4. NMR/UV Analysis S3->S4

Step-by-step experimental workflow for 3H-azepine synthesis and analysis.

Protocol: Thermolytic Synthesis of 5-Acetyl-2-methoxy-3H-azepine
  • Precursor Preparation: Dissolve 1.16 mmol of p-azidoacetophenone in 39 mL of anhydrous methanol.

    • Causality: Methanol acts as both the solvent medium and the essential nucleophile required to trap the transient 1H-azepine intermediate before it can undergo deleterious side reactions[5].

  • Thermal Activation: Transfer the solution to a heavy-walled Pyrex tube, purge with argon, and seal the tube. Heat the vessel in an oil bath at 170°C for 4 hours.

    • Causality: The sealed tube is strictly required to maintain the low-boiling methanol (b.p. 64.7°C) in the liquid phase at 170°C. This high temperature is necessary to overcome the kinetic activation barrier for N₂ extrusion from the azide[5].

  • Solvent Removal: Carefully cool the reaction vessel to room temperature behind a blast shield. Open the seal and remove the methanol under reduced pressure using a rotary evaporator.

  • Chromatographic Isolation: Purify the crude yellow oil using High-Performance Liquid Chromatography (HPLC) on an ODS (octadecylsilane) reverse-phase column (15.0 cm × 4.6 mm), eluting with an isocratic mixture of MeOH/H₂O (1:1).

    • Causality: Reverse-phase HPLC prevents the silica-catalyzed degradation commonly observed with sensitive azepine rings during standard normal-phase flash chromatography[5].

  • Spectroscopic Validation: Validate the structure via ¹H NMR (CDCl₃). Look for the characteristic downfield shift of the acetyl methyl protons (~2.38 ppm) and the distinct coupling patterns of the non-planar ring protons[5].

Quantitative Data: Substituent Effects on Yield and Electronic Signatures

The electronic nature of the nucleophilic solvent and the position of the acetyl group on the precursor dictate both the regiochemical outcome and the overall yield of the 3H-azepine. The table below summarizes the experimental outcomes of aryl azide thermolysis under various conditions[5].

Aryl Azide PrecursorNucleophilic SolventMajor 3H-Azepine ProductYield (%)UV λmax (nm)¹H NMR (Acetyl CH₃, ppm)
p-AzidoacetophenoneMethanol5-Acetyl-2-methoxy-3H-azepine47285.02.38
m-AzidoacetophenoneMethanol6-Acetyl-2-methoxy-3H-azepine61290.0 (sh)2.38
p-AzidoacetophenonePiperidine6-Acetyl-2-piperidino-3H-azepine13N/A2.40
p-AzidoacetophenoneMorpholine5-Acetyl-2-morpholino-3H-azepine30330.52.42

Note: The shift in UV absorption maximum (λmax) to 330.5 nm in morpholine indicates a significant degree of electronic communication (push-pull system) between the electron-donating amine at C2 and the electron-withdrawing acetyl group at C5.

Conclusion

Acetyl-substituted 3H-azepines represent a highly tunable class of heterocycles. By leveraging the electron-withdrawing properties of the acetyl group, researchers can effectively stabilize the intrinsically reactive azepine core, preventing anti-aromaticity and unwanted polymerization. The controlled thermolysis of aryl azides in nucleophilic solvents remains the most robust method for synthesizing these compounds, providing a reliable pathway for integrating the 3H-azepine scaffold into advanced drug discovery programs.

References

  • Benchchem. "3,4,5,6-Tetrahydro-2H-azepine | 2214-81-5". Benchchem.
  • Oxford University Press. "Thermolysis of several p-substituted aryl azides...". OUP.
  • Thieme Connect. "3. Azepines". Thieme.
  • The University of Manchester. "Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes". Manchester.ac.uk.
  • National Institutes of Health. "High-valent sulfur fluorides as reactivity switches for PFAS-free benzene–azepine skeletal editing". PMC.

Sources

Photochemistry of 1-(2-Methoxy-3H-azepin-7-yl)ethanone: Synthesis, Reactivity, and Excited-State Dynamics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 1-(2-methoxy-3H-azepin-7-yl)ethanone (commonly referred to as 7-acetyl-2-methoxy-3H-azepine) is a complex, fully unsaturated seven-membered nitrogenous heterocycle. In the realm of heterocyclic photochemistry, this molecule represents a fascinating dual-case study: it is both the product of a highly reactive photochemical cascade (aryl azide ring expansion) and a subject of intense study regarding its intrinsic excited-state stability.

This technical guide dissects the mechanistic causality behind its photochemical synthesis, the substituent-governed non-radiative deactivation pathways that dictate its photostability, and the validated experimental protocols required to generate and isolate it.

Photochemical Synthesis: The Aryl Azide Ring Expansion

The primary route to 3H-azepines involves the photolysis of ortho-substituted aryl azides in nucleophilic solvents. This compound is generated as a minor/trace product during the UV irradiation of 1-(2-azidophenyl)ethanone (2-azidoacetophenone) in methanol[1].

Mechanistic Causality: From Singlet Nitrene to Didehydroazepine

The transformation of an aryl azide to a 3H-azepine is not a concerted process; it is a cascade of highly reactive intermediates.

  • Nitrogen Extrusion: Upon irradiation with UV light (typically 300–313 nm), 2-azidoacetophenone undergoes rapid extrusion of nitrogen gas (

    
    ) to yield a singlet aryl nitrene [2].
    
  • Ring Expansion: The singlet nitrene is highly electron-deficient and rapidly undergoes a rearrangement (via a transient 2H-azirine intermediate) to form a 1,2-didehydroazepine . This intermediate possesses a highly electrophilic ketenimine-like structure.

  • Nucleophilic Trapping: To prevent the didehydroazepine from polymerizing into intractable tars, the reaction is conducted in methanol. Methanol acts as a nucleophilic trap, attacking the electrophilic carbon of the ketenimine moiety to yield the stable 2-methoxy-3H-azepine scaffold[3].

Regioselectivity and Steric Funneling

The presence of the ortho-acetyl group on the starting azide heavily biases the regioselectivity of the nucleophilic attack. The steric bulk and electronic pull of the acetyl group direct the methanol attack predominantly to the C2 position adjacent to the original substituent, yielding 3-acetyl-2-methoxy-3H-azepine as the major product (37–58% yield). The target compound, 7-acetyl-2-methoxy-3H-azepine , is formed via attack at the alternate ketenimine carbon, resulting in a trace yield[4].

SynthesisPathway A 2-Azidoacetophenone (Precursor) B Singlet Aryl Nitrene (Lifespan: ~1.1 ps) A->B hν (300 nm) -N₂ C 2H-Azirine (Transient) B->C Ring Expansion D 1,2-Didehydroazepine (Electrophilic Trap) C->D Ring Opening E 3-Acetyl-2-methoxy-3H-azepine (Major Product) D->E +MeOH (Major Attack) F 7-Acetyl-2-methoxy-3H-azepine (Minor Product) D->F +MeOH (Minor Attack)

Figure 1: Photochemical cascade from 2-azidoacetophenone to the isomeric 3H-azepines.

Excited-State Dynamics: Why is the 7-Acetyl Isomer Photostable?

Once formed, 3H-azepines are themselves susceptible to photochemical reactions. A well-documented pathway is the 4π electrocyclic ring closure to form strained 2-azabicyclo[3.2.0]hepta-2,6-dienes. However, this compound exhibits remarkable photostability against this cyclization.

Substituent-Governed Topology (TD-DFT Insights)

Recent Time-Dependent Density Functional Theory (TD-DFT) and Bonding Evolution Theory (BET) analyses have mapped the excited


 state of 3H-azepines[5]. The fate of the molecule depends entirely on the electronic nature of its substituents:
  • Electron-Donating Groups (EDGs): Groups like

    
     or 
    
    
    
    localize the
    
    
    excitation over the olefinic bonds. This drives the molecule toward a Minimum Energy Conical Intersection (MECI-2), which overcomes a low energy barrier (<8 kcal/mol) to form the bicyclic product[6].
  • Electron-Withdrawing Groups (EWGs): The acetyl group (

    
    ) at the 7-position acts as a strong EWG. It fundamentally alters the excited-state topology by localizing the excitation strictly on the imine (
    
    
    
    ) bond.
The MECI-1 "Safety Valve"

Because the excitation is localized on the imine bond, the 7-acetyl derivative can only access MECI-1 . Deactivation through MECI-1 acts as a photochemical safety valve: it facilitates a rapid, non-radiative decay directly back to the


 ground state of the starting 3H-azepine[7]. This completely bypasses the MECI-2 pathway, preventing the formation of the bicyclic product and explaining the compound's resilience under continuous irradiation.

Deactivation S0 7-Acetyl-2-methoxy-3H-azepine (Ground State S0) S1 Excited State (S1) Localized on Imine Bond S0->S1 hν (UV) MECI1 MECI-1 (Conical Intersection) S1->MECI1 Preferred Pathway (EWG Directed) MECI2 MECI-2 (Blocked by Acetyl Group) S1->MECI2 High Energy Barrier MECI1->S0 Non-radiative Decay (Photostability) Bicyclic 2-Azabicyclo[3.2.0]heptadiene (Not Formed) MECI2->Bicyclic Photocyclization

Figure 2: Substituent-controlled non-radiative deactivation pathways in 3H-azepines.

Quantitative Data Summary

The following table synthesizes the kinetic and yield data associated with the photochemistry of the precursor and the resulting azepine isomers.

Parameter / ReactionSolventMajor Product YieldMinor Product YieldIntermediate LifespanReference
Photolysis of 2-Azidoacetophenone Methanol37% – 58% (3-Acetyl)Trace (7-Acetyl)N/A[3]
Photolysis of 2-Azidoacetophenone Piperidine18% (3-Acetyl)12% (7-Acetyl)N/A[4]
Singlet Nitrene Relaxation AqueousN/AN/A~1.1 ps[2]
Didehydroazepine + Nucleophile AcetonitrileN/AN/A

[8]

Experimental Protocols & Methodologies

To ensure reproducibility and scientific integrity, the following protocols utilize self-validating analytical checkpoints.

Protocol A: Batch Photochemical Synthesis & Isolation

Causality Check: Methanol is used strictly as both solvent and nucleophilic trap. If an aprotic solvent (e.g., cyclohexane) is used, the didehydroazepine will fail to trap, leading to triplet nitrene formation and intractable tar[9].

  • Preparation: Dissolve 1-(2-azidophenyl)ethanone (3.29 mmol) in 20 mL of anhydrous methanol in a Pyrex glass ampule or a continuous flow FEP tubing reactor[10].

  • Degassing: Purge the solution with dry Nitrogen (

    
    ) for 30 minutes. Reasoning: Oxygen acts as a triplet sensitizer and will intercept the triplet alkyl nitrene, forming unwanted 2-nitrophenylethanone byproducts[11].
    
  • Irradiation: Place the vessel in a Hanovia photochemical reactor equipped with a 110-W medium-pressure Hg lamp and a Pyrex filter (transmitting >290 nm).

  • Self-Validating Monitoring (Critical): Pull 50 µL aliquots every 30 minutes. Analyze via FT-IR spectroscopy. The reaction is complete only when the intense asymmetric azide stretch at 2140 cm⁻¹ completely disappears. Do not over-irradiate, as prolonged exposure can cause secondary photodecomposition.

  • Isolation: Remove methanol in vacuo. Purify the residual brown oil via alumina column chromatography (petroleum ether/benzene 7:3) to separate the major 3-acetyl-2-methoxy-3H-azepine from the trace this compound[4].

Protocol B: Laser Flash Photolysis (LFP) for Intermediate Tracking

To verify the mechanistic pathway, LFP coupled with time-resolved IR is utilized to observe the transient didehydroazepine.

  • Setup: Prepare a

    
     solution of 2-azidoacetophenone in acetonitrile.
    
  • Excitation: Subject the sample to a 266 nm Nd:YAG laser pulse (fwhm ~5 ns).

  • Detection: Monitor the transient absorption. The singlet nitrene will rapidly decay, and the formation of the didehydroazepine can be tracked via its characteristic ketenimine IR stretch at ~1890 cm⁻¹ .

  • Kinetic Validation: Introduce varying concentrations of methanol and measure the pseudo-first-order decay of the 1890 cm⁻¹ band to calculate the absolute bimolecular rate constant (

    
    )[8].
    

References

  • Surman, M. D., & Hutchings, R. H. (n.d.). Science of Synthesis 17.4: Seven-Membered Hetarenes with One Heteroatom. Thieme Connect. 3

  • Surman, M. D., & Hutchings, R. H. (n.d.). Science of Synthesis 17.4: (Continued Data on Piperidine Yields). Thieme Connect. 4

  • Platz, M. S., et al. (2007). Identification of the reactive intermediates produced upon photolysis of p-azidoacetophenone and its tetrafluoro analogue in aqueous and organic solvents: implications for photoaffinity labeling. Biochemistry (NIH).2

  • ChemRxiv Authors. (n.d.). Designing Photochemical Outcomes: Substituent-Governed Pathways in 3H-Azepine Photocyclization. ChemRxiv. 5

  • Beilstein Journal Authors. (2011). Continuous flow photolysis of aryl azides: Preparation of 3H-azepinones. Beilstein J. Org. Chem. 10

Sources

Technical Guide: Valence Tautomerism of Benzene Imines & 3H-Azepines

Author: BenchChem Technical Support Team. Date: March 2026

From Mechanistic Theory to Synthetic Application

Executive Summary

The valence tautomerism between benzene imines (7-azanorcaradienes) and azepines represents a fundamental electrocyclic transformation with significant implications for heterocyclic synthesis and medicinal chemistry. While the equilibrium typically favors the ring-expanded azepine, the stability of the specific tautomer—1H, 2H, or 3H—is dictated by substituent electronics and kinetic trapping.

This guide provides a rigorous technical analysis of the Benzene Imine


 1H-Azepine 

3H-Azepine
cascade. It moves beyond textbook theory to address the practical challenges of isolating these labile heterocycles, optimizing their formation via nitrene insertion, and leveraging their reactivity in pharmacophore development.

Mechanistic Foundations

The transformation involves two distinct mechanistic phases: a reversible electrocyclic valence isomerization followed by an often irreversible prototropic rearrangement.

Phase I: The Electrocyclic Event

The core equilibrium exists between benzene imine (a bicyclic [4.1.0] system) and 1H-azepine .

  • Mechanism: A thermally allowed disrotatory

    
     electrocyclization (Woodward-Hoffmann rules).
    
  • Thermodynamics: The equilibrium generally favors the monocyclic 1H-azepine due to the relief of ring strain inherent in the three-membered aziridine ring of the benzene imine. However, this is heavily influenced by the substituent on the nitrogen (

    
    ).
    
    • Electron-Withdrawing Groups (EWG): Substituents like

      
      , 
      
      
      
      , or
      
      
      stabilize the 1H-azepine form by decreasing electron density in the ring, mitigating anti-aromatic character.
    • Electron-Donating Groups (EDG): Often lead to rapid polymerization or rearrangement, making the 1H-azepine transient.

Phase II: The Prototropic Shift (Formation of 3H-Azepine)

1H-azepines are generally unstable polyenes. Under thermal conditions or mild acid/base catalysis, they isomerize to the thermodynamically more stable 3H-azepine .[1]

  • Why? The 3H-isomer interrupts the cyclic conjugation, behaving as a non-aromatic cyclic diene-imine, which is energetically more favorable than the anti-aromatic-like character of the planar 1H-azepine.

  • Pathway: A [1,3]-sigmatropic hydrogen shift (or sequential acid/base tautomerization) moves the proton from

    
     to 
    
    
    
    .
Pathway Visualization

AzepineMechanism Azide Aryl/Acyl Azide (Precursor) Nitrene Singlet Nitrene (Intermediate) Azide->Nitrene hν or Δ (-N2) BenzeneImine Benzene Imine (7-Azanorcaradiene) Nitrene->BenzeneImine Insertion (Benzene) Azepine1H 1H-Azepine (Kinetic Product) BenzeneImine->Azepine1H 6π Electro- cyclization Azepine3H 3H-Azepine (Thermodynamic Product) Azepine1H->Azepine3H [1,3]-H Shift (Irreversible)

Figure 1: Reaction coordinate from azide precursor to thermodynamic 3H-azepine product.[2]

Synthetic Protocol: N-Ethoxycarbonyl-3H-Azepine

The most robust method for studying this tautomerism is the photolysis of ethyl azidoformate in benzene. This protocol allows for the isolation of the 1H-azepine (if worked up carefully) or conversion to the 3H-isomer.[1]

Experimental Design Strategy
  • Precursor: Ethyl azidoformate (Caution: Potentially explosive; handle in solution).

  • Solvent: Benzene (acts as both solvent and reactant).

  • Catalyst: None for the initial insertion; Alumina or heat for the rearrangement.

Step-by-Step Methodology
  • Preparation of Reaction Mixture:

    • Dissolve ethyl azidoformate (10 mmol) in dry benzene (200 mL).

    • Note: High dilution prevents dimerization of the nitrene.

  • Photolysis (Nitrene Generation):

    • Place the solution in a quartz immersion well reactor equipped with a high-pressure mercury lamp (e.g., Hanovia 450W).

    • Purge with

      
       for 15 minutes to remove oxygen (triplet nitrenes lead to aniline byproducts, not azepines).
      
    • Irradiate at

      
       (water cooling) for 4-6 hours. Monitor 
      
      
      
      evolution.
  • Isolation of N-Ethoxycarbonyl-1H-Azepine:

    • Evaporate excess benzene under reduced pressure at < 30°C .

    • The residue is a reddish oil (characteristic of 1H-azepines).[1]

    • Validation: 1H NMR will show olefinic protons but no high-field methylene signal.

  • Conversion to 3H-Azepine (Isomerization):

    • Dissolve the crude red oil in

      
      .
      
    • Add activated basic alumina (Grade I) or heat to reflux for 1 hour.

    • Filter and evaporate.

    • Purify via vacuum distillation or flash chromatography (neutral alumina, Hexane/EtOAc).

  • Result:

    • Product: N-Ethoxycarbonyl-3H-azepine (Colorless to pale yellow oil).

Characterization & Data Analysis

Distinguishing the tautomers is critical. The 1H-azepine is a conjugated polyene, while the 3H-azepine has a distinct methylene group.

Diagnostic NMR Signatures
FeatureBenzene Imine (Norcaradiene)1H-Azepine3H-Azepine
Stability Low (favored by N-oxides)Kinetic (Red Oil)Thermodynamic (Colorless)
Key 1H Signal High field cyclopropyl H (

2-3 ppm)
All olefinic (

5-7 ppm)
Methylene (

) at C3
(

2.5-3.5 ppm, d)
Ring Current Disrupted aromaticPolyenic (anti-aromatic character)Non-aromatic
UV-Vis -Long wavelength tail (Yellow/Red)Hypsochromic shift (Colorless)
Substituent Effects on Equilibrium

The choice of substituent (


) on the nitrogen dictates the feasibility of the reaction.
  • Strong EWG (

    
    , 
    
    
    
    ):
    Stabilizes the 1H-azepine, slowing the rearrangement to 3H-azepine. Allows isolation.
  • Weak EWG / EDG (

    
    , 
    
    
    
    ):
    The 1H-azepine is extremely unstable. Often rearranges immediately to the 3H-isomer or contracts to anilines.
  • Steric Bulk: Substituents at the 2,7-positions of the ring can sterically inhibit the planarization required for 1H-azepine conjugation, forcing the equilibrium back toward the benzene imine.

Applications in Drug Discovery[5][6][7][8]

While the 3H-azepine ring itself is rarely the final pharmacophore due to metabolic susceptibility, it is a versatile scaffold for synthesizing fused systems.

Pharmacophore Synthesis
  • Benzodiazepines: The ring expansion logic is analogous to the synthesis of benzodiazepine derivatives.

  • Azepane Scaffolds: Reduction of the 3H-azepine yields azepanes (saturated 7-membered rings), which are core motifs in drugs like Setastine (antihistamine) and Tolazamide .

Optimization Workflow (Decision Tree)

Optimization Start Target: Functionalized Azepine SubstCheck Is N-Substituent EWG? (e.g., -Ts, -Boc) Start->SubstCheck MethodA Method A: Photolysis (Singlet Nitrene) SubstCheck->MethodA Yes MethodB Method B: Pd-Catalyzed Buchwald-Hartwig SubstCheck->MethodB No (Unstable) Isolate Isolate 1H-Azepine (Low Temp Workup) MethodA->Isolate Kinetic Study Rearrange Thermal/Base Rearrangement to 3H-Azepine MethodA->Rearrange Prep Scale

Figure 2: Strategic decision tree for azepine synthesis based on electronic constraints.

References

  • Paquette, L. A. (1984). The Chemistry of Azepines. In Comprehensive Heterocyclic Chemistry. Elsevier.

  • Hafner, K., & Konig, C. (1963). Synthesis of N-ethoxycarbonyl-1H-azepine. Angewandte Chemie International Edition, 2(2), 96.

  • Günther, H. (1990). NMR Spectroscopy of Annulenes and Azepines. Encyclopedia of Magnetic Resonance.

  • Kuznetsov, A. (2020). Predicted Reversal in N-Methylazepine/N-Methyl-7-azanorcaradiene Equilibrium Upon Formation of Their N-Oxides. Molecules, 25(20), 4767.[3][4]

  • Meth-Cohn, O. (1996). The Synthesis of Azepines. Comprehensive Heterocyclic Chemistry II.

Sources

Reactivity of the imine bond in 2-methoxy-3H-azepine derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: Mechanistic Insights into the Imine Reactivity of 2-Methoxy-3H-Azepine Derivatives

Executive Summary

The 2-methoxy-3H-azepine scaffold represents a unique class of seven-membered heterocycles where the cyclic imine bond (C=N) is activated by an adjacent methoxy group, effectively creating a cyclic imidate ester. Unlike their thermodynamically unstable 1H-azepine isomers (which suffer from anti-aromatic instability), 3H-azepines function as versatile, kinetically active intermediates. This guide dissects the reactivity of the imine core, specifically focusing on nucleophilic trapping , oxidative functionalization , and skeletal ring contraction to pyridine derivatives.

Electronic Structure & The Imine Core

To manipulate 2-methoxy-3H-azepine, one must understand the electronic forces governing its instability.

  • Imidate Character: The C2 position is highly electrophilic. The methoxy group donates electron density into the C=N bond, but the overall ring strain and lack of aromaticity make the C2 carbon susceptible to nucleophilic attack.

  • Isomeric Stability (The 8

    
     Problem): 
    
    • 1H-Azepine: If planar, it possesses 8

      
       electrons, making it anti-aromatic. It rapidly tautomerizes to the 3H-isomer to relieve this electronic destabilization.
      
    • 3H-Azepine: The sp³ hybridized carbon at position 3 interrupts the cyclic

      
      -system, preventing anti-aromaticity. However, this leaves the molecule as a reactive polyene-imine system.
      

Key Reactivity Driver: The "Imine" bond in this context is not just a C=N double bond; it is the gateway to the Azatropylium cation —a 6


 aromatic species accessible via hydride abstraction or leaving group departure.

Formation Pathway: The Aryl Nitrene Route

The primary access to this scaffold is the photolysis of aryl azides in nucleophilic media (Methanol). Understanding this genesis is critical because the 3H-azepine is often generated and reacted in situ.

Mechanism of Formation
  • Photolysis: Phenyl azide releases

    
     to form a singlet phenyl nitrene.
    
  • Ring Expansion: The nitrene rearranges to a benzazirine and subsequently to a 1,2-didehydroazepine (a cyclic ketenimine).

  • Trapping: Methanol attacks the electrophilic ketenimine carbon to form the 2-methoxy-3H-azepine.

Figure 1: Formation Pathway of 2-Methoxy-3H-Azepine

FormationPathway Azide Phenyl Azide Nitrene Singlet Nitrene Azide->Nitrene hν (-N2) Benzazirine Benzazirine Nitrene->Benzazirine Ring Exp. Ketenimine 1,2-Didehydroazepine (Cyclic Ketenimine) Benzazirine->Ketenimine Rearrange Azepine 2-Methoxy-3H-Azepine Ketenimine->Azepine + MeOH (Nu Attack)

Caption: Photochemical generation of the azepine core via the singlet nitrene/ketenimine pathway.

Primary Reactivity Modes

The reactivity of the imine bond in 2-methoxy-3H-azepine bifurcates into two major pathways depending on the reagents used: Oxidative Substitution (retaining the ring) and Ring Contraction (forming pyridines).

Mode A: Oxidative Nucleophilic Substitution (The NBS Pathway)

Research by Cordonier and Satake established that the imine bond can be functionalized using N-Bromosuccinimide (NBS).

  • Mechanism: NBS initiates a 1,4-addition across the diene system involving the imine.

  • Outcome: This allows for the introduction of nucleophiles (like succinimide or added alcohols) at the C2 position, followed by HBr elimination to form 2H-azepines .

  • Significance: 2H-azepines are precursors to azatropylium ions.[1]

Mode B: Ring Contraction to Pyridines

Under bromination conditions in the presence of base (


), the 7-membered ring collapses.
  • Mechanism: The reaction proceeds via an azatropylium intermediate .[2][3][4] The high energy of the 7-membered ring drives an electrocyclic ring closure followed by the extrusion of a carbon fragment (often as an ester or aldehyde equivalent depending on substituents) to yield the thermodynamically stable pyridine.

Figure 2: Divergent Reactivity Flowchart

Reactivity cluster_NBS Pathway A: Oxidative Substitution cluster_Contraction Pathway B: Ring Contraction Azepine 2-Methoxy-3H-Azepine NBS Reaction with NBS Azepine->NBS Bromine Br2 / K2CO3 (aq) Azepine->Bromine Adduct 1,4-Bromo-Succinimide Adduct NBS->Adduct Azepine2H 2-Succinimido-2H-Azepine Adduct->Azepine2H -HBr (Elimination) Cation Azatropylium Cation Bromine->Cation Pyridine Substituted Pyridine Cation->Pyridine Electrocyclic Closure - C1 unit

Caption: Divergent pathways: Retention of the 7-ring via NBS vs. contraction to pyridine via bromination.

Experimental Protocols

Warning: 2-Methoxy-3H-azepines are sensitive to hydrolysis and thermal rearrangement. All protocols should be performed under inert atmosphere (Argon/Nitrogen).

Protocol 1: In Situ Generation and Trapping (NBS Method)

Based on Cordonier et al. (2005)

  • Precursor Preparation: Dissolve the aryl azide (1.0 eq) in anhydrous Methanol.

  • Photolysis: Irradiate the solution using a high-pressure mercury lamp (pyrex filter) at 0°C. Monitor by UV-Vis until the azide peak disappears.

  • Solvent Swap: Evaporate methanol in vacuo at <10°C (avoid heating to prevent polymerization). Redissolve the crude red oil (3H-azepine) in

    
     or Benzene.
    
  • Reaction: Add N-Bromosuccinimide (NBS, 1.1 eq) and stir at room temperature for 1 hour.

    • Observation: A precipitate of succinimide will form.

  • Elimination: Add triethylamine (1.5 eq) to induce dehydrobromination.

  • Purification: Filter the precipitate and purify the filtrate via Alumina chromatography (Silica is often too acidic and causes hydrolysis).

Protocol 2: Ring Contraction to Pyridines

Based on Satake et al. (2006)

  • Generation: Generate 2-methoxy-3H-azepine as above.

  • Bromination: Dissolve the crude azepine in

    
    . Add 
    
    
    
    (1.0 eq) dropwise at 0°C.
  • Base Treatment: Add aqueous

    
     (saturated solution) and stir vigorously.
    
  • Workup: Separate the organic layer, dry over

    
    , and concentrate.
    
  • Analysis: The product will be a substituted pyridine. Confirm structure via

    
    -NMR (looking for aromatic pyridine protons, distinct from the vinyl azepine protons).
    

Data Summary: Reactivity Trends

Substituent (C5/C6)Reaction with NBSReaction with Br2/BasePrimary Product
H (Unsubstituted) 1,4-Addition / EliminationRing Contraction2-Succinimido-2H-azepine / Pyridine
5-tert-butyl Regioselective SubstitutionRing Contraction2-Methoxy-5-t-butyl-2H-azepine
Electron Withdrawing Sluggish ReactionPolymerizationComplex Mixtures

References

  • Cordonier, C. E. J., Satake, K., et al. (2005).[5][6] "Reaction of 2-Methoxy-3H-azepine with NBS: Efficient Synthesis of 2-Substituted 2H-Azepines." Journal of Organic Chemistry.

  • Satake, K., et al. (2006).[2] "New Ring Contraction Rearrangement of 2,5- and 3,6-Di-tert-butyl-3H-azepines to Pyridine Derivatives." Chemistry Letters.

  • Purvis, R., et al. (1984).[7] "3H-Azepines and Related Systems. Part 2. The Photolyses of Aryl Azides." Journal of the Chemical Society, Perkin Transactions 1.

  • Sundberg, R. J. (1984). "Aryl Nitrenes and the Formation of Azepines." Organic Photochemistry. (Contextual Grounding).

Sources

Theoretical Calculations and DFT Studies of Azepine Ring Conformation

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Guide / Whitepaper Audience: Researchers, Computational Chemists, and Drug Discovery Professionals

Executive Summary

The azepine ring—a seven-membered heterocycle containing one nitrogen atom—serves as a critical pharmacophore in neuropsychiatric drug discovery (e.g., carbamazepine, benzodiazepines). Unlike six-membered rings, azepines exhibit high conformational flexibility, lacking a single rigid "chair" minimum. This flexibility complicates binding affinity predictions and structure-activity relationship (SAR) studies.

This guide provides a rigorous, field-proven protocol for characterizing azepine conformations using Density Functional Theory (DFT). We move beyond standard optimization to address the unique challenges of 7-membered rings: pseudorotation , antiaromaticity avoidance in 1H-azepines, and ring inversion barriers in fused systems.

Theoretical Framework

The Conformational Landscape

Seven-membered rings do not follow the simple chair/boat dichotomy of cyclohexane. Instead, they exist on a complex potential energy surface (PES) defined by Cremer-Pople puckering coordinates (


).
  • 1H-Azepine Instability: A planar 1H-azepine possesses 8

    
    -electrons, making it antiaromatic according to Hückel's rule (
    
    
    
    ).[1] Consequently, it distorts into a non-planar boat-like conformation to disrupt conjugation and avoid destabilization.[1]
  • 3H-Azepine Stability: The presence of an

    
     hybridized carbon at the 3-position interrupts the cyclic 
    
    
    
    -system, removing antiaromatic character. DFT studies consistently rank stabilities as: 3H > 2H > 4H > 1H .
Recommended Functionals and Basis Sets

For flexible heterocycles, standard functionals often fail to capture weak intramolecular dispersion forces that stabilize specific puckered states.

ComponentRecommendationRationale
Functional

B97X-D
or M06-2X
Includes dispersion corrections essential for accurate folding energies in flexible rings. B3LYP is acceptable only if D3 corrections (B3LYP-D3) are added.
Basis Set 6-311++G(d,p) Diffuse functions (++) are critical for describing the lone pair on the nitrogen atom and its interaction with the

-system.
Solvation SMD (Solvation Model based on Density)Superior to PCM for calculating

, especially for polar heterocycles in aqueous or physiological media.

Step-by-Step Computational Protocol

This protocol is designed as a self-validating system.[2] Each step includes a "Checkpoint" to ensure data integrity before proceeding.

Phase 1: Conformational Search (The Filter)

Objective: Identify all local minima to ensure the global minimum is not missed. DFT is too computationally expensive for random searching.

  • Tool: Use Molecular Mechanics (MMFF94 or OPLS3e force fields).

  • Method: Monte Carlo Multiple Minimum (MCMM) or Low-Mode Sampling.

  • Criteria: Save all conformers within a 10 kcal/mol window of the global minimum.

  • Cluster Analysis: Group conformers by RMSD (cutoff 0.5 Å) to remove duplicates.

Checkpoint: Ensure you have at least one "Boat", "Chair", and "Twist-Boat" starting structure. If only one type is found, manually build the others to verify they are not stable minima.

Phase 2: DFT Geometry Optimization

Objective: Refine structures and obtain accurate electronic energies.

  • Input: Submit unique conformers from Phase 1.

  • Level of Theory:

    
    B97X-D/6-311++G(d,p).
    
  • Constraint: None (Full optimization).

  • Frequency Calculation: Required to verify stationary points.

Checkpoint:

  • Minima: 0 imaginary frequencies.

  • Transition States (TS): Exactly 1 imaginary frequency (typically corresponding to ring inversion).

Phase 3: Ring Inversion Barrier Calculation

Objective: Determine if conformers interconvert rapidly at physiological temperature.

  • TS Guess: Generate a guess structure halfway between two minima (e.g., planar transition between two puckered boats).

  • Optimization: Use the Berny algorithm (Opt=TS) or QST3 (Synchronous Transit-Guided Quasi-Newton).

  • Validation: Run an Intrinsic Reaction Coordinate (IRC) calculation to prove the TS connects the specific reactant and product conformers.

Visualization of Workflows

Computational Workflow for Azepine Analysis

The following diagram outlines the logical flow from structure generation to final energetic ranking.

Azepine_Workflow Start Input Structure (1H- or 3H-Azepine) ConfSearch Conformational Search (MMFF94 / Monte Carlo) Start->ConfSearch Filter Cluster & Filter (< 10 kcal/mol) ConfSearch->Filter DFT_Opt DFT Optimization (wB97X-D/6-311++G**) Filter->DFT_Opt Freq_Check Frequency Check (NImag?) DFT_Opt->Freq_Check Minima Minima Found (NImag = 0) Freq_Check->Minima 0 TS_Search TS Search (Ring Inversion) (Opt=TS) Freq_Check->TS_Search 1 (If TS sought) Final Boltzmann Distribution & Barrier Height Minima->Final IRC IRC Validation TS_Search->IRC IRC->Final

Caption: Systematic workflow for identifying global minima and inversion barriers in flexible azepine rings.

Ring Inversion Pathway (Energy Landscape)

This diagram illustrates the interconversion between the two enantiomeric "Boat" conformations typical of benzodiazepines and dibenzazepines.

Inversion_Pathway Boat_A Conformer A (P-Helicity) 0.0 kcal/mol TS Transition State (Planar/Twisted) +10-18 kcal/mol Boat_A->TS Activation Boat_B Conformer B (M-Helicity) 0.0 kcal/mol TS->Boat_B Relaxation Boat_B->TS

Caption: Energy landscape of ring inversion. The barrier height determines conformational rigidity at 37°C.

Case Studies & Applications

Case Study 1: 1H-Azepine vs. 3H-Azepine

In this theoretical study, we compare the energetic cost of planarity.[3]

  • 1H-Azepine: The planar form is a second-order saddle point (two imaginary frequencies), confirming it is not a transition state but a high-energy hill. The stable minimum is a puckered boat with significant bond alternation (polyene character).

  • 3H-Azepine: The global minimum is more stable than 1H-azepine by approximately 6–8 kcal/mol (depending on substitution) due to the relief of antiaromatic strain.

Case Study 2: Benzodiazepines (Diazepam)

Benzodiazepines contain a 1,4-diazepine ring fused to a benzene ring.[4]

  • Conformation: The ring adopts a boat conformation.[1][4][5]

  • Chirality: Although achiral, the boat conformation creates axial chirality (

    
     and 
    
    
    
    helicity).
  • Inversion Barrier: DFT calculations (B3LYP/6-31G*) predict an inversion barrier of ~17.6 kcal/mol for diazepam.

  • Relevance: This barrier is high enough that at low temperatures, the conformers can be distinguished by NMR, but at physiological temperature (37°C), they interconvert rapidly. Substituents at the C3 position can lock the conformation, potentially increasing binding specificity to the GABA_A receptor.

Data Summary: Calculated Parameters

The following table summarizes typical DFT-derived parameters for unsubstituted azepine isomers (Gas Phase, B3LYP/6-311++G**).

IsomerGlobal Minimum GeometryRelative Energy (kcal/mol)NICS(0) (ppm)Aromatic Character
3H-Azepine Distorted Boat0.00-2.1Non-aromatic
2H-Azepine Distorted Boat+1.25-1.8Non-aromatic
4H-Azepine Distorted Boat+3.40-1.5Non-aromatic
1H-Azepine Puckered Boat+6.80+15.4 (Planar TS)Antiaromatic (if planar)

Note: NICS (Nucleus-Independent Chemical Shift) values > 0 indicate antiaromaticity; values near 0 indicate non-aromaticity.

References

  • BenchChem. (2025). Theoretical DFT Studies on 1,4-Diazepane Ring Conformation: An In-depth Technical Guide. Link

  • Tóth, G., et al. (1999). Ring inversion barrier of diazepam and derivatives: An ab initio study. Journal of Pharmaceutical Sciences. Link

  • Alkorta, I., et al. (2015).[6] Homoheteroaromaticity: The case study of azepine and dibenzazepine. Organic & Biomolecular Chemistry. Link

  • Schaefer, H. F., et al. (2013). A theoretical study of the conformation and dynamic properties of 1,5-benzodiazepines and their derivatives. Journal of Molecular Structure. Link

  • MDPI. (2022). Theoretical Study of the Geometry of Dibenzoazepine Analogues. Molecules. Link

Sources

Technical Guide: Discovery and Isolation of 1-(2-methoxy-3H-azepin-7-yl)ethanone

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the discovery, isolation, and chemical significance of 1-(2-methoxy-3H-azepin-7-yl)ethanone , a rare heterocyclic compound arising from the photochemical rearrangement of aryl azides.

Executive Summary

This compound (also known as 7-acetyl-2-methoxy-3H-azepine) is a seven-membered nitrogen heterocycle formed via the ring expansion of 2-azidoacetophenone in the presence of methanol. Its discovery is integral to the historical elucidation of aryl nitrene reactivity, specifically the competition between ring expansion (to azepines) and intramolecular cyclization (to benzisoxazoles/anthranils).

This guide outlines the mechanistic pathway, the experimental protocols for its isolation, and the spectroscopic signatures that distinguish it from its regioisomers.

Historical Context & Theoretical Grounding

The isolation of this compound emerged from the intense study of aryl azide photochemistry in the 1960s-1980s. Following the foundational work of W. von E. Doering and R. A.[1] Odum (1966), who established that photolysis of phenyl azide in nucleophilic solvents yields 3H-azepines, researchers sought to understand the directing effects of ortho-substituents.

The ortho-Substituent Problem

While simple phenyl azides ring-expand efficiently, ortho-substituted aryl azides (like 2-azidoacetophenone) present a bifurcation in the reaction pathway:

  • Pathway A (Cyclization): Attack of the nitrene nitrogen on the ortho-carbonyl oxygen to form 3-methylanthranil (2,1-benzisoxazole).

  • Pathway B (Ring Expansion): Rearrangement to a dehydroazepine (ketenimine) intermediate, which is trapped by methanol to form methoxy-3H-azepines .

The compound This compound represents the product of Pathway B, specifically where the nucleophile trapping occurs at a position that places the acetyl group at C7.

Mechanistic Pathway

The formation of the title compound follows a complex photochemical cascade. The reaction is initiated by the ejection of nitrogen from the azide to form a singlet nitrene.

Reaction Flow
  • Excitation: 2-Azidoacetophenone absorbs a photon (

    
    ), releasing 
    
    
    
    to generate singlet 2-acetylphenylnitrene .
  • Ring Contraction: The nitrene rearranges to a bicyclic benzazirine .

  • Ring Opening: The benzazirine opens to a seven-membered cyclic ketenimine (1-acetyl-1,2,4,6-azacycloheptatetraene).

  • Nucleophilic Trapping: Methanol attacks the electrophilic carbon of the ketenimine.

  • Proton Shift: A [1,5]-hydrogen shift stabilizes the molecule into the 3H-azepine tautomer.

Diagram: Photochemical Rearrangement Pathway

AzepineMechanism Azide 2-Azidoacetophenone Nitrene Singlet Nitrene (Intermediate) Azide->Nitrene -N2, hν Benzazirine Benzazirine (Bicyclic) Nitrene->Benzazirine Ring Contraction Anthranil 3-Methylanthranil (Cyclization Product) Nitrene->Anthranil Internal Trapping Ketenimine Cyclic Ketenimine (Dehydroazepine) Benzazirine->Ketenimine Ring Expansion Azepine3 3-Acetyl-2-methoxy- 3H-azepine (Major) Ketenimine->Azepine3 +MeOH (Path A) Azepine7 7-Acetyl-2-methoxy- 3H-azepine (Minor) (Target Compound) Ketenimine->Azepine7 +MeOH (Path B)

Caption: Divergent pathways in the photolysis of 2-azidoacetophenone showing the formation of the 7-acetyl isomer.

Experimental Discovery & Isolation Protocol

The definitive isolation of this compound is credited to the work of Purvis, Smalley, Suschitzky, and Alkhader (1984) , who optimized the reaction conditions to favor azepine formation over anthranil cyclization.

Synthesis Protocol
  • Precursor: 2-Azidoacetophenone (prepared from 2-aminoacetophenone via diazotization and azide displacement).

  • Solvent System: Methanol / Tetrahydrofuran (THF) mixture (to ensure solubility and nucleophilic trapping).

  • Conditions: Photolysis using a medium-pressure mercury arc lamp (typically 125W or 450W) through a Pyrex filter (

    
     nm).
    
  • Atmosphere: Nitrogen or Argon (to prevent oxidation of the nitrene to nitro compounds).

Isolation Workflow

The 7-acetyl isomer is typically the minor product (trace to ~10% yield), with the 3-acetyl isomer being major (~37%). Separation requires careful chromatography.

StepProcedureRationale
1. Evaporation Remove MeOH/THF under reduced pressure at < 30°C.Azepines are thermally labile and can rearrange or polymerize.
2. Adsorption Dissolve residue in CH₂Cl₂ and adsorb onto neutral alumina.Silica gel is often too acidic and can hydrolyze the enol ether (methoxy group).
3. Elution Gradient elution with Light Petroleum

Ether.
The 3-acetyl and 7-acetyl isomers have slightly different polarities due to the proximity of the carbonyl to the nitrogen.
4. Purification Recrystallization from pentane/ether (if solid) or distillation.The 7-acetyl isomer is often an oil or low-melting solid.
Characterization Data

The identification of This compound relies on distinctive NMR signals that differentiate it from the 3-acetyl isomer.

  • ¹H NMR (CDCl₃):

    • Methoxy Group: Singlet at

      
       3.7–3.8 ppm.
      
    • Acetyl Group: Singlet at

      
       2.3–2.5 ppm.
      
    • Ring Protons: The 3H-azepine ring protons show a characteristic pattern. The proton at C3 (methylene) appears as a doublet (approx

      
       2.8 ppm) in the 3-acetyl isomer, but in the 7-acetyl isomer , the C3 protons are part of the alkene system if the tautomer shifts, or remain as a methylene doublet if the 3H-form is stable.
      
    • Diagnostic: The coupling pattern of the vinyl protons (H4, H5, H6) confirms the substitution pattern.

Significance in Drug Development

While this compound itself is not a marketed drug, the 3H-azepine scaffold is a critical pharmacophore.

  • Ring Contraction Precursors: 3H-azepines can be photochemically contracted to form substituted pyridines and pyrroles, serving as a "chemical masking" strategy for reactive intermediates.

  • Valence Isomerism: The compound exists in equilibrium with its valence isomer, the 2-azabicyclo[3.2.0]heptadiene , a feature exploited in the design of photo-switchable materials.

References

  • Purvis, R., Smalley, R. K., Suschitzky, H., & Alkhader, M. A. (1984).[1][2][3][4] 3H-Azepines and related systems.[1][2][3][5][4][6][7][8][9][10] Part 2. The photolyses of aryl azides bearing electron-withdrawing substituents. Journal of the Chemical Society, Perkin Transactions 1, 249-254.[5] Link

  • Doering, W. V. E., & Odum, R. A. (1966).[1] Ring enlargement in the photolysis of phenyl azide. Tetrahedron, 22(1), 81-93. Link

  • Sundberg, R. J., Suter, S. R., & Brenner, M. (1972).[1][11] Photolysis of o-substituted phenyl azides.[5][9] Formation of 3H-azepines. Journal of the American Chemical Society, 94(2), 513-520. Link

  • Smalley, R. K. (1981). Azepines. In Comprehensive Heterocyclic Chemistry (Vol. 7). Pergamon Press.

Sources

Methodological & Application

Application Note: Photochemical Synthesis of 1-(2-methoxy-3H-azepin-7-yl)ethanone

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note details the photochemical synthesis of 1-(2-methoxy-3H-azepin-7-yl)ethanone via the ring expansion of 2-azidoacetophenone in methanol.

This protocol is designed for research chemists requiring high-purity azepine scaffolds. It addresses the specific challenges of handling unstable 3H-azepine intermediates, preventing hydrolytic degradation to azepinones, and managing the regioselectivity of the nitrene rearrangement.

Abstract & Principle

The synthesis of 3H-azepines from aryl azides relies on the generation of a singlet phenylnitrene intermediate via UV photolysis. This highly reactive species undergoes valence isomerization to a benzazirine and subsequently a 1,2-didehydroazepine (ketenimine). In the presence of a nucleophilic solvent (methanol), the ketenimine is trapped to form the 2-methoxy-3H-azepine ring.

For the target This compound , the precursor is 2-azidoacetophenone . The reaction is governed by the regioselectivity of the ring expansion, where the nitrogen atom inserts into the aryl ring. While 3-acyl isomers are often kinetically favored, the 7-acyl isomer is a documented product of ortho-substituted aryl nitrene rearrangements, particularly under controlled photolytic conditions.

Safety Directives (Critical)

  • Explosion Hazard: Organic azides are potentially explosive. Never concentrate azide solutions to dryness or heat them in the absence of solvent. Maintain a ratio of

    
    .
    
  • UV Radiation: The reaction requires medium-to-high pressure mercury lamps. Wear UV-blocking eyewear and ensure the reactor is shielded.

  • Thermal Instability: 3H-azepines are thermally labile and can rearrange to 1H-azepines or polymerize. Maintain temperatures

    
     during workup.
    

Materials & Equipment

Reagents
ReagentPurity/GradeRoleNote
2-Azidoacetophenone >98% (Synth.)[1]PrecursorSynthesize via diazotization of 2-aminoacetophenone followed by

.
Methanol Anhydrous, HPLCSolvent/RgtMust be dry to prevent hydrolysis to azepinone.
Basic Alumina Brockmann IStationary PhaseDo not use Silica Gel (Acidic sites hydrolyze the imidate).
Argon/Nitrogen UHPAtmosphereOxygen scavenging is required to prevent triplet nitrene formation.
Equipment
  • Photochemical Reactor: Immersion well type (e.g., Ace Glass or Hanovia).

  • Lamp: 450W Medium Pressure Mercury Arc Lamp.

  • Filter: Pyrex glass sleeve (cutoff

    
    ) to minimize polymer-forming secondary excitations.
    
  • Cooling: Circulating chiller (set to

    
    ).
    

Experimental Protocol

Step 1: Precursor Preparation (Brief)

If 2-azidoacetophenone is not commercially available:

  • Dissolve 2-aminoacetophenone in 6M HCl at

    
    .
    
  • Add

    
     (1.1 eq) dropwise to form the diazonium salt.
    
  • Add

    
     (1.2 eq) slowly. The azide will precipitate as an oil or solid.
    
  • Extract with diethyl ether, wash with bicarbonate, and dry over

    
    . Store in the dark at -20°C. 
    
Step 2: Photolysis Setup
  • Solution Prep: Dissolve 2-azidoacetophenone (1.0 g, 6.2 mmol) in anhydrous Methanol (300 mL).

    • Note: Concentration should be kept low (

      
      ) to prevent intermolecular azo-coupling (dimerization).
      
  • Degassing: Purge the solution with a stream of Argon for 30 minutes.

    • Reasoning: Oxygen traps triplet nitrenes to form nitro-compounds, reducing yield.

  • Loading: Transfer the solution to the immersion well reactor surrounding the lamp (housed in a Pyrex water-cooled jacket).

Step 3: Irradiation
  • Initiate coolant flow (

    
    ).
    
  • Turn on the Hg lamp.

  • Monitoring: Monitor the reaction by IR spectroscopy or TLC every 15 minutes.

    • Target: Disappearance of the characteristic Azide stretching frequency at

      
       .
      
    • Duration: Typically 45–90 minutes depending on flux. Over-irradiation leads to secondary photolysis of the azepine.

Step 4: Workup & Purification
  • Evaporation: Turn off the lamp. Transfer the yellow/brown solution to a rotary evaporator.

    • Critical: Bath temperature must not exceed 25°C . Use high vacuum to remove methanol.

  • Chromatography: The residue is a labile oil.

    • Prepare a column with Basic Alumina (deactivated with 3% water if necessary).

    • Eluent: Hexane/Ethyl Acetate gradient (starts 95:5).

    • Observation: The azepine fraction is usually a yellow oil that fluoresces under UV.

  • Isomer Separation: The reaction may yield both 3-acetyl and 7-acetyl isomers. Isolate the fraction corresponding to the 7-acetyl isomer (often elutes slightly differently due to chelation effects of the carbonyl with the ring nitrogen).

Mechanistic Pathway

The formation of the 7-substituted azepine involves a complex rearrangement. The regioselectivity is determined by which C-C bond the nitrogen atom inserts into during the expansion of the benzazirine intermediate.

Graphviz Pathway Diagram

AzepineMechanism cluster_side Competing Pathways Azide 2-Azidoacetophenone (Precursor) SingletNitrene Singlet Nitrene (S1) Azide->SingletNitrene hv (-N2) Benzazirine Benzazirine (Intermediate) SingletNitrene->Benzazirine Valence Isom. Triplet Triplet Nitrene SingletNitrene->Triplet ISC Ketenimine 1,2-Didehydroazepine (Ketenimine) Benzazirine->Ketenimine Ring Expansion Azepine This compound (Target) Ketenimine->Azepine + MeOH (Nucleophilic Attack) Polymer Azo Dimers / Polymer Triplet->Polymer Dimerization

Caption: Photochemical ring expansion pathway from aryl azide to 2-methoxy-3H-azepine.

Analytical Data & Troubleshooting

Expected Characterization Data
TechniqueFeatureExpected ValueInterpretation
IR Azide StretchAbsent (

)
Complete conversion.
IR C=N / C=C

Azepine ring unsaturation.
1H NMR Ring Protons

Olefinic protons of the 7-membered ring.
1H NMR Methoxy

(s)
Incorporation of solvent (MeOH).
1H NMR C3-H2

(d)
Characteristic methylene of 3H-isomer.
Troubleshooting Guide
  • Problem: Low yield, large amount of tar.

    • Cause: Concentration too high (dimerization) or lamp heat too high.

    • Solution: Dilute to 0.01 M; ensure cooling jacket is efficient.

  • Problem: Product converts to solid crystals upon standing.

    • Cause: Hydrolysis to 2H-azepin-2-one (lactam).

    • Solution: Ensure all solvents are anhydrous. Store under Argon at -20°C. Avoid silica gel.

  • Problem: Recovery of starting material.

    • Cause: Lamp intensity too low or wrong wavelength.

    • Solution: Check lamp hours; ensure Pyrex filter is not solarized (browned).

References

  • Sundberg, R. J., & Smith, R. H. (1971). The Photochemistry of o-Substituted Phenyl Azides. The Journal of Organic Chemistry, 36(19), 295–300. [Link]

  • Smolinsky, G. (1961). The Photolysis of Phenyl Azide in Hydroxylic Solvents. Journal of the American Chemical Society, 83(21), 4483–4483. [Link]

  • Sano, T., et al. (1985). Photochemical Ring Expansion of Azides. Chemical and Pharmaceutical Bulletin, 33(3), 1095-1105. [Link]

  • Bucher, G. (2001). Reactions of Phenylnitrene: A Laser Flash Photolysis Study. European Journal of Organic Chemistry, 2001(11), 2113-2122. [Link]

Sources

Nucleophilic trapping of phenyl nitrene with methanol for azepine synthesis

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Synthesis of 2-Methoxy-3H-azepine via Nucleophilic Trapping of Phenyl Nitrene

Introduction

Azepines, seven-membered nitrogen-containing heterocycles, are significant structural motifs in medicinal chemistry and pharmaceutical research, forming the core of numerous therapeutic agents.[1][2][3] Their synthesis, however, presents unique challenges due to the inherent ring strain and complex reactivity of potential intermediates. Among the elegant strategies developed, the ring expansion of aromatic systems via nitrene intermediates offers a powerful route to these valuable scaffolds.[4][5]

This application note provides a detailed technical guide for the synthesis of 2-methoxy-3H-azepine through the generation of phenyl nitrene and its subsequent trapping with methanol. We will explore the underlying reaction mechanisms, provide validated experimental protocols for both photochemical and thermal nitrene generation, and offer insights into the critical parameters that govern the success of this transformation. This guide is intended for researchers in organic synthesis, medicinal chemistry, and drug development seeking to leverage this powerful reaction for the creation of novel molecular architectures.

Theoretical Background & Reaction Mechanism

The cornerstone of this synthesis is the generation of phenyl nitrene, a highly reactive intermediate with a monovalent nitrogen atom bearing a sextet of electrons. This species can be generated from several precursors, most commonly through the thermolysis or photolysis of phenyl azide, which results in the extrusion of a molecule of dinitrogen.[6] An alternative thermal route involves the deoxygenation of nitrobenzene using a phosphine reagent.[7]

Once formed, the singlet phenylnitrene undergoes a series of rapid intramolecular rearrangements. The accepted mechanism involves the following key steps:[8][9]

  • Nitrene Formation: Phenyl azide, upon heating or irradiation, loses N₂ to form singlet phenylnitrene.

  • Electrocyclization: The highly reactive nitrene undergoes an intramolecular electrocyclization to form a strained benzoazirine intermediate.

  • Ring Expansion: This labile azirine intermediate rapidly rearranges via ring expansion to form 1-azacyclohepta-1,2,4,6-tetraene, a highly electrophilic and anti-aromatic ketenimine-like species.

  • Nucleophilic Trapping: In the presence of a nucleophile such as methanol, the dehydroazepine intermediate is readily trapped. Methanol attacks the electrophilic carbon, leading to the formation of a 1H-azepine intermediate.

  • Tautomerization: The resulting 1H-azepine quickly tautomerizes to the more thermodynamically stable 2-methoxy-3H-azepine, which is the final isolated product.[10]

The overall mechanistic pathway is visualized below.

Azepine Synthesis Mechanism Mechanism of 2-Methoxy-3H-azepine Synthesis cluster_0 Nitrene Generation cluster_1 Rearrangement & Trapping cluster_2 Final Product Formation PhenylAzide Phenyl Azide PhenylNitrene Singlet Phenylnitrene PhenylAzide->PhenylNitrene Δ or hν - N₂ Benzoazirine Benzoazirine PhenylNitrene->Benzoazirine Electrocyclization Dehydroazepine 1-Azacyclohepta- 1,2,4,6-tetraene Benzoazirine->Dehydroazepine Ring Expansion OneH_Azepine 1H-Azepine Intermediate Dehydroazepine->OneH_Azepine + CH₃OH (Nucleophilic Attack) FinalProduct 2-Methoxy-3H-azepine OneH_Azepine->FinalProduct Tautomerization

Caption: Reaction mechanism for azepine synthesis from phenyl azide.

Experimental Protocols

Safety Precautions:

  • Phenyl azide is a potentially explosive compound, especially when heated without dilution. [11] It should be handled with extreme care, behind a blast shield, and in a well-ventilated fume hood. Avoid heating neat phenyl azide to high temperatures or subjecting it to shock.[11]

  • UV radiation is harmful. Photochemical reactions should be conducted in an appropriate apparatus that shields the user from UV light.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Photochemical Synthesis from Phenyl Azide

This method is often preferred for its milder reaction conditions, which can lead to cleaner reactions and higher yields compared to thermolysis.

1. Materials and Equipment:

  • Phenyl Azide (See Appendix for synthesis protocol if not commercially available)

  • Anhydrous Methanol (MeOH), reagent grade

  • Quartz reaction vessel or immersion well photoreactor

  • Medium-pressure mercury lamp (e.g., 450W Hanovia) or LED equivalent emitting at >300 nm

  • Magnetic stirrer and stir bar

  • Rotary evaporator

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexane, Ethyl Acetate)

2. Step-by-Step Procedure:

  • Reaction Setup: Prepare a solution of phenyl azide (e.g., 1.0 g, 8.4 mmol) in anhydrous methanol (250 mL) in a quartz reaction vessel. The concentration should be dilute (approx. 0.03 M) to minimize dimerization and other side reactions.

  • Degassing (Optional but Recommended): Purge the solution with a gentle stream of nitrogen or argon for 15-20 minutes to remove dissolved oxygen, which can interfere with the reaction.

  • Irradiation: Place the reaction vessel in the photoreactor and ensure it is being cooled, either by a cooling fan or a water jacket (maintain temperature around 20-25 °C). Begin stirring and turn on the UV lamp.

  • Reaction Monitoring: Monitor the reaction progress by TLC (Thin Layer Chromatography) or GC-MS. The disappearance of the phenyl azide spot and the appearance of the product spot indicate reaction progression. The reaction is typically complete within 3-5 hours, but this can vary based on the lamp's power and the reaction scale.

  • Work-up: Once the reaction is complete, turn off the lamp and transfer the solution to a round-bottom flask.

  • Solvent Removal: Remove the methanol under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil by flash column chromatography on silica gel. A gradient elution system, for example, starting with 100% hexane and gradually increasing the polarity with ethyl acetate, is typically effective for isolating the 2-methoxy-3H-azepine product.

  • Characterization: Combine the pure fractions, remove the solvent in vacuo, and characterize the resulting oil by ¹H NMR, ¹³C NMR, and MS to confirm its identity and purity.[12][13]

Protocol 2: Thermal Synthesis from Nitrobenzene

This protocol offers an alternative to using potentially explosive azides by generating the nitrene intermediate in situ from a more stable precursor.[7]

1. Materials and Equipment:

  • Nitrobenzene or a substituted nitrobenzene derivative

  • Tributylphosphine (Bu₃P) or Triphenylphosphine (PPh₃)

  • Anhydrous Methanol (MeOH)

  • High-pressure reaction vessel or a sealed tube capable of withstanding high temperatures and pressures

  • Oil bath or heating mantle with temperature control

  • Standard laboratory glassware for work-up and purification

2. Step-by-Step Procedure:

  • Reaction Setup: In a high-pressure reaction vessel, combine the alkylnitrobenzene (e.g., 1.0 mmol), tributylphosphine (1.5 mmol), and anhydrous methanol (10-15 mL).

  • Sealing and Heating: Securely seal the vessel. CAUTION: Ensure the vessel is rated for the planned temperature and resulting pressure. Place the vessel in a pre-heated oil bath at 150 °C.

  • Reaction Time: Allow the reaction to proceed with stirring for 24 hours.[7]

  • Cooling and Depressurization: After 24 hours, remove the vessel from the heat source and allow it to cool completely to room temperature behind a blast shield. Carefully and slowly vent the vessel in a fume hood.

  • Work-up and Purification: Transfer the reaction mixture to a flask and concentrate it using a rotary evaporator. The resulting residue will contain the product along with phosphine oxide. Purify the crude material using flash column chromatography as described in Protocol 1.

  • Characterization: Confirm the structure and purity of the isolated product using standard spectroscopic methods.

Data Summary and Expected Results

The choice of method can influence reaction efficiency and substrate scope. The following table summarizes typical conditions and outcomes for the synthesis of substituted 2-methoxy-3H-azepines.

PrecursorGeneration MethodReagentsTemperatureTimeTypical YieldReference
Phenyl AzidePhotochemical-25 °C (hν)3-5 h60-75%[4]
m-NitrotolueneThermalTributylphosphine150 °C24 h61% (isomers)[7]
3,5-DimethylnitrobenzeneThermalTributylphosphine150 °C24 h42%[7]

Experimental Workflow Visualization

The general workflow for this synthetic procedure, from precursor selection to final product analysis, is outlined below.

Caption: General experimental workflow for azepine synthesis.

Conclusion

The nucleophilic trapping of phenyl nitrene with methanol is a robust and effective method for accessing the 3H-azepine core structure. By understanding the underlying mechanism involving ring expansion through a dehydroazepine intermediate, researchers can effectively apply this reaction. Both photochemical and thermal methods for nitrene generation are viable, with the choice depending on available equipment, safety considerations, and the specific substrate. The protocols and data provided herein serve as a comprehensive guide for scientists and drug development professionals to successfully implement this valuable synthetic transformation.

References

  • Ulfa, S. M., et al. (2012). Synthesis of 2-Methoxy-3H-Azepine Derived Compounds Through the Thermal Reaction between Alkylnitrobenzene and Tributylphosphine. Natural B, Journal of Health and Environmental Sciences. [Link]

  • Kaur, M., et al. (2021). A Review on Synthesis, Reactions and Biological Properties of Seven Membered Heterocyclic Compounds: Azepine, Azepane, Azepinone. Current Organic Chemistry, 25(4), 449-506. [Link]

  • Bentham Science Publishers. (2021). A Review on Synthesis, Reactions and Biological Properties of Seven Membered Heterocyclic Compounds: Azepine, Azepane, Azepinone. Bentham Science. [Link]

  • Okamoto, H., et al. (2005). Reaction of 2-Methoxy-3H-azepine with NBS: Efficient Synthesis of 2-Substituted 2H-Azepines. The Journal of Organic Chemistry, 70(8), 3294-3303. [Link]

  • Okayama University. (2005). Reaction of 2-methoxy-3H-azepine with NBS: Efficient synthesis of 2-substituted 2H-azepines. Okayama University Scientific Achievement Repository. [Link]

  • Kaur, M., et al. (2021). Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. ResearchGate. [Link]

  • PubMed. (2005). Reaction of 2-methoxy-3H-azepine with NBS: efficient synthesis of 2-substituted 2H-azepines. National Library of Medicine. [Link]

  • Semantic Scholar. (2021). A Review on Synthesis, Reactions and Biological Properties of Seven Membered Heterocyclic Compounds: Azepine, Azepane, Azepinone. Semantic Scholar. [Link]

  • ResearchGate. (2015). Synthesis of 2-Methoxy-3H-Azepine Derived Compounds Through the Thermal Reaction between Alkylnitrobenzene and Tributylphosphine. ResearchGate. [Link]

  • STM Journals. (2023). Azepines, Chemistry, Synthesis And Reactions. International Journal of Materials and Chemistry. [Link]

  • Science of Synthesis. (n.d.). 3. Azepines. Thieme. [Link]

  • Semantic Scholar. (n.d.). Reaction of 2-Methoxy-3 H -azepine with NBS: Efficient Synthesis of 2-Substituted 2 H. Semantic Scholar. [Link]

  • Organic Syntheses. (n.d.). Phenyl azide. Organic Syntheses Procedure. [Link]

  • Ulfa, S. M., et al. (2011). STERIC EFFECT ON THE FORMATION OF 3H-AZEPINE DERIVATIVES FROM o-ALKYLPHENYLNITRENE AND ALCOHOL AS A NUCLEOPHILIC MEDIA. HETEROCYCLES, 83(6), 1259-1265. [Link]

  • PubChem. (n.d.). 2-Methoxy-3H-azepine. National Center for Biotechnology Information. [Link]

  • Satake, K., et al. (1997). Synthesis and characterization of 2-methoxy-2H-azepines: the first isolation of 2-azanorcaradiene, the valence isomer of 3H-azepine. Journal of the Chemical Society, Perkin Transactions 1, (18), 2825-2830. [Link]

  • Thompson, C. F., & Jamison, T. F. (2005). A Simple One-Pot Procedure for the Direct Conversion of Alcohols to Azides via Phosphate Activation. Organic letters, 7(20), 4419-4421. [Link]

  • ResearchGate. (2020). Generation of Nitrene by the Photolysis of N -Substituted Iminodibenzothiophene. ResearchGate. [Link]

  • ResearchGate. (2018). ChemInform Abstract: (2-Pyridyl)phenyl Methanol: A New Reagent for Metal-Free Reduction of Nitro Aromatic Compounds. ResearchGate. [Link]

  • Journal of Applicable Chemistry. (2014). REACTION OF SOME X-PHENYLAZIDES DERIVATIVES WITH DIETHYL 1,3-ACETONEDICARBOXYLATE. Joac.info. [Link]

  • Wentrup, C., & Gisin, M. (2014). Phenylnitrene, Phenylcarbene, and Pyridylcarbenes. Rearrangements to Cyanocyclopentadiene and Fulvenallene. Journal of the American Chemical Society, 136(43), 15303-15312. [Link]

  • ResearchGate. (2019). Photochemical generation and rearrangement of phenylnitrene (5). ResearchGate. [Link]

  • SpectraBase. (n.d.). 3H-Azepine, 2-methoxy-. Wiley. [Link]

  • Vaia. (n.d.). Propose a mechanism for the reaction of phenyl isocyanate with methanol. Vaia. [Link]

  • ResearchGate. (2021). Scheme 2a. Synthesis of Azepines and Azepinone from substituted aromatic azides. Reagents. ResearchGate. [Link]

  • ResearchGate. (2016). Microwave-assisted synthesis of azepines via nucleophilic aromatic substitution. ResearchGate. [Link]

  • Wang, Y., et al. (2023). An unexpected synthesis of azepinone derivatives through a metal-free photochemical cascade reaction. Communications Chemistry, 6(1), 33. [Link]

  • Al-Hourani, B. J. (2022). Azides in the Synthesis of Various Heterocycles. Molecules, 27(12), 3717. [Link]

  • CUNY Academic Works. (2020). Dual Release of Nitrene and Atomic Oxygen Reactive Intermedi. CUNY. [Link]

  • ChemRxiv. (2023). Chemoselective silver-catalyzed nitrene transfer: Tunable syntheses of azepines and cyclic carbamimidates. ChemRxiv. [Link]

  • Nature Chemistry. (2024). A photochemical skeletal editing strategy to convert nitroarenes into saturated azepanes. Nature. [Link]

  • eGyanKosh. (n.d.). NITRENES AS INTERMEDIATES. eGyanKosh. [Link]

  • The Journal of Organic Chemistry. (2014). Photochemical Generation of Allenes from Phenanthrene-Based Methylenecyclobutanes. ACS Publications. [Link]

  • Royal Society of Chemistry. (2019). Selective Synthesis of mono- and di-Methylated Amines using Methanol and Sodium Azide as C1 and N1 Sources. RSC. [Link]

  • Takeuchi, H., & Koyama, K. (1982). Photolysis and thermolysis of phenyl azide in acetic acid. Trapping of 1-azacyclohepta-1,2,4,6-tetraene and nucleophilic aromatic substitution. Journal of the Chemical Society, Perkin Transactions 1, 1269-1273. [Link]

  • Indian Academy of Sciences. (2012). A practical one-pot synthesis of azides directly from alcohols. Journal of Chemical Sciences, 124(3), 687-691. [Link]

  • Physical Chemistry Chemical Physics. (2020). Nitrene formation is the first step of the thermal and photochemical decomposition reactions of organic azides. RSC Publishing. [Link]

Sources

Step-by-step synthesis of 1-(2-methoxy-3H-azepin-7-yl)ethanone from acetophenone precursors

Author: BenchChem Technical Support Team. Date: March 2026

This detailed application note and protocol guide outlines the synthesis of 1-(2-methoxy-3H-azepin-7-yl)ethanone (also known as 7-acetyl-2-methoxy-3H-azepine) via the photochemical ring expansion of 2-azidoacetophenone in methanol. This method utilizes the reactivity of aryl nitrenes generated in situ to access the seven-membered azepine scaffold.

Part 1: Core Directive & Safety Assessment

Editorial Strategy: This guide is structured to provide a logical, mechanistic flow from precursor preparation to the final isolation of the target heterocycle. Unlike standard recipes, this narrative emphasizes the why—the photochemical principles governing ring expansion and the critical safety measures required when handling organic azides and high-energy UV sources.

Safety Warning (Critical):

  • Organic Azides: Low molecular weight organic azides are potentially explosive. 2-Azidoacetophenone has a C/N ratio of roughly 2.7 (8 carbons / 3 nitrogens), which places it in a borderline hazardous category. Never use metal spatulas or ground glass joints with concentrated azides. Perform all reactions behind a blast shield.

  • UV Radiation: High-intensity UV lamps can cause severe eye and skin damage. Use appropriate UV-blocking eyewear and enclose the reaction apparatus.

  • Toxic Reagents: Sodium azide is acutely toxic (inhibits cytochrome c oxidase). Avoid contact with skin and acidification (releases hydrazoic acid gas).

Part 2: Scientific Integrity & Logic

Mechanistic Insight & Experimental Design

The synthesis relies on the Sengupta-De-Lynch ring expansion mechanism (a variation of the Doering-Odum rearrangement). Upon irradiation, 2-azidoacetophenone loses nitrogen to form a singlet aryl nitrene. This highly reactive intermediate rearranges into a benzazirine and subsequently a ketenimine. In the presence of a nucleophile (methanol), the strained system undergoes ring expansion to yield the 3H-azepine.

  • Regioselectivity: Photolysis of ortho-substituted aryl azides typically yields a mixture of regioisomers. For 2-azidoacetophenone, the nucleophilic attack of methanol can lead to both the 3-acetyl and 7-acetyl isomers. The 7-acetyl isomer (the target) is often the kinetically favored product of the expansion of the bond adjacent to the substituent, though thermal equilibration or specific solvent effects can influence the final ratio. Chromatographic separation is required.[1]

Detailed Protocol

Phase A: Synthesis of 2-Azidoacetophenone Precursor Note: While 2-aminoacetophenone is commercially available, it can be synthesized from acetophenone via nitration (yielding a mixture of isomers) and subsequent reduction. For high-purity applications, starting with commercial 2-aminoacetophenone is recommended.

ReagentRoleMolar Eq.Notes
2-Aminoacetophenone Substrate1.0Yellow oil/solid
Sodium Nitrite (NaNO₂) Diazotizing agent1.1Dissolve in min. water
Hydrochloric Acid (6M) Acid sourceExcessKeep at 0°C
Sodium Azide (NaN₃) Azide source1.2Toxic
Urea QuencherTraceDestroys excess HNO₂

Protocol:

  • Diazotization: Dissolve 2-aminoacetophenone (10 mmol) in 6M HCl (20 mL) and cool to 0–5°C in an ice-salt bath.

  • Add the NaNO₂ solution dropwise, maintaining the temperature below 5°C. Stir for 15 minutes.

  • Validation: Test with starch-iodide paper (turns blue immediately). Add urea until the paper no longer turns blue (removes excess nitrous acid).

  • Azidation: Add the diazonium salt solution dropwise to a stirred solution of NaN₃ (12 mmol) and sodium acetate (buffer) in water at 0°C. Caution: Nitrogen gas evolution will occur.

  • Workup: Stir for 30 minutes. Extract the resulting oil/precipitate with diethyl ether (3 x 20 mL). Wash the organic layer with saturated NaHCO₃ and brine.

  • Drying: Dry over MgSO₄ and filter. Do not concentrate to complete dryness on a rotary evaporator due to explosion risk. Use the ethereal solution directly or concentrate carefully at room temperature only if necessary.

Phase B: Photochemical Ring Expansion Target: this compound

ReagentRoleConditions
2-Azidoacetophenone PrecursorFreshly prepared
Methanol (Anhydrous) Solvent/NucleophileDegassed
High-Pressure Hg Lamp UV Source125W or 450W

Protocol:

  • Preparation: Dissolve the 2-azidoacetophenone in anhydrous methanol to a concentration of approximately 0.01 M. Note: Dilute solutions favor intramolecular rearrangement over intermolecular dimerization.

  • Degassing: Purge the solution with argon or nitrogen for 20 minutes to remove dissolved oxygen (which quenches triplet nitrenes and forms tars).

  • Irradiation: Place the solution in a Pyrex immersion well (Pyrex acts as a filter,

    
     nm, preventing degradation of the azepine). Irradiate with a high-pressure mercury lamp at ambient temperature (water-cooled jacket required).
    
  • Monitoring: Monitor by TLC or IR (disappearance of the azide peak at ~2130 cm⁻¹). Reaction time is typically 1–4 hours depending on flux.

  • Isolation: Evaporate the methanol under reduced pressure (bath < 40°C).

  • Purification: The crude residue will contain the target 7-acetyl isomer, the 3-acetyl isomer, and polymeric byproducts. Purify via flash column chromatography on silica gel (neutralized with 1% triethylamine to prevent acid-catalyzed rearrangement) using a Hexane/Ethyl Acetate gradient (typically 9:1 to 4:1).

  • Identification: The 7-acetyl-2-methoxy-3H-azepine is identified by ¹H NMR. Look for the characteristic azepine ring protons (typically multiplet signals in the 5.0–7.0 ppm range) and the methoxy singlet (~3.8 ppm).

Part 3: Visualization & Formatting

Reaction Workflow Diagram

The following diagram illustrates the critical path from the amine precursor to the isolated azepine isomers.

SynthesisPath Start 2-Aminoacetophenone Diaz Diazonium Intermediate (0°C, HCl/NaNO₂) Start->Diaz Diazotization Azide 2-Azidoacetophenone (Explosion Hazard) Diaz->Azide NaN₃, 0°C Nitrene Singlet Nitrene (In situ) Azide->Nitrene hν (UV), -N₂ Azirine Benzazirine/Ketenimine Nitrene->Azirine Rearrangement Product This compound (Target) Azirine->Product MeOH, Ring Exp. Isomer 3-Acetyl Isomer (Byproduct) Azirine->Isomer Regioisomerization

Caption: Photochemical pathway from 2-aminoacetophenone to 7-acetyl-2-methoxy-3H-azepine via nitrene rearrangement.

Characterization Data Summary
Analytical MethodDiagnostic SignalStructural Inference
IR Spectroscopy ~2130 cm⁻¹ (Strong)Presence of Azide (Precursor) - Must disappear
IR Spectroscopy ~1700 cm⁻¹ (Medium)Conjugated Carbonyl (Acetyl group)
¹H NMR (CDCl₃) δ 3.80 (s, 3H)Methoxy group (-OCH₃) at C2
¹H NMR (CDCl₃) δ 2.50 (s, 3H)Acetyl methyl group
¹H NMR (CDCl₃) δ 2.10 (d, 2H)C3 Methylene protons (Characteristic of 3H-azepine)

References

  • Smalley, R. K. (2002). Azepines, Benzazepines and Dibenzazepines. In: Science of Synthesis, Vol 17. Thieme Chemistry.

  • Sundberg, R. J., & Smith, R. H. (1977). The Photochemistry of o-Substituted Aryl Azides. Journal of Organic Chemistry, 42(25), 4026–4034.

  • Sasaki, T., Kanematsu, K., & Murata, M. (1971). Formation of Azepines from Aryl Azides.[2][3][4] Tetrahedron, 27(22), 5359–5369.

  • Alkhathlan, H. Z., & Al-Lohedan, H. A. (2009). Photolysis of 2-Azidoacetophenone in Various Solvents. Journal of King Saud University - Science, 21(1), 39-44.

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Functionalization strategies for the 7-acetyl group in 3H-azepines

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Functionalization Strategies for the 7-Acetyl Group in 3H-Azepines

Executive Summary

3H-Azepines represent a unique class of seven-membered, unsaturated heterocycles that serve as versatile scaffolds in medicinal chemistry. While the 3H-isomer is thermodynamically more stable than its 1H- and 2H-counterparts, its polyenic character presents specific challenges during chemical modification. The 7-acetyl group (positioned adjacent to the nitrogen atom) offers a critical "handle" for structural diversification. This guide details high-fidelity protocols for functionalizing this moiety, focusing on condensation, reduction, and cyclization strategies while preserving the integrity of the sensitive azepine ring.

Mechanistic Insight & Stability Considerations

Before initiating functionalization, it is crucial to understand the electronic environment of the 7-acetyl-3H-azepine system.

  • Ring Stability: Unlike the anti-aromatic 1H-azepine, the 3H-azepine interrupts cyclic conjugation at the saturated C3 position, conferring relative stability. However, the ring remains susceptible to acid-catalyzed contraction to benzene derivatives (e.g., anilines).

  • Reactivity of the 7-Acetyl Group: The carbonyl at C7 is conjugated with the C6=C7 double bond. This makes it a vinylogous system relative to the ring unsaturation, yet it retains distinct ketonic character.

  • Strategic Rule: Avoid strong acidic conditions (pH < 4) and high temperatures (>100°C) without stabilizing substituents, as these promote ring rearrangement or polymerization.

Strategic Functionalization Map

The following diagram outlines the divergent pathways for modifying the 7-acetyl group.

AzepineFunctionalization Start 7-Acetyl-3H-Azepine Condensation Condensation (Imine/Hydrazone) Start->Condensation R-NH2 / H+ (cat) Reduction Chemo-selective Reduction (Alcohol) Start->Reduction NaBH4 / 0°C Cyclization Annulation (Fused Pyrazoles) Start->Cyclization Hydrazine / Reflux Rearrangement Ring Contraction (Avoid!) Start->Rearrangement Strong Acid / Heat

Figure 1: Decision tree for 7-acetyl-3H-azepine functionalization. Green paths indicate viable synthetic routes; the dashed red path indicates a degradation risk.

Detailed Protocols

Protocol A: Chemo-selective Reduction to 7-(1-Hydroxyethyl)-3H-azepine

Objective: Reduce the acetyl carbonyl to a secondary alcohol without reducing the endocyclic double bonds. Mechanism: Sodium borohydride (NaBH₄) is a mild hydride donor. By maintaining low temperatures, 1,2-addition to the ketone is favored over 1,4-conjugate addition to the azepine ring.

Materials:

  • Substrate: 7-Acetyl-3H-azepine derivative (1.0 eq)

  • Reagent: Sodium borohydride (NaBH₄) (1.1 eq)

  • Solvent: Methanol (anhydrous)

  • Quench: Saturated NH₄Cl solution

Step-by-Step Workflow:

  • Preparation: Dissolve the azepine substrate in anhydrous methanol (0.1 M concentration) in a round-bottom flask.

  • Cooling: Cool the solution to 0°C using an ice bath. Critical: Low temperature prevents side reactions with the polyenic ring.

  • Addition: Add NaBH₄ portion-wise over 10 minutes. Evolution of hydrogen gas will occur.

  • Monitoring: Stir at 0°C for 30–60 minutes. Monitor by TLC (typically 30% EtOAc/Hexane).[1] The starting material spot (lower Rf due to ketone) should disappear.

  • Quenching: Carefully add saturated NH₄Cl solution dropwise to destroy excess hydride.

  • Extraction: Dilute with water and extract with Dichloromethane (DCM) (3x).

  • Purification: Dry organic layer over Na₂SO₄, filter, and concentrate. Purify via flash chromatography on neutral alumina (Silica gel acidity can degrade the product).

Data Validation:

  • IR: Disappearance of C=O stretch (~1680 cm⁻¹). Appearance of broad O-H stretch (~3400 cm⁻¹).

  • ¹H NMR: Appearance of a quartet at ~4.8 ppm (CH-OH) and a doublet at ~1.4 ppm (CH₃).

Protocol B: Condensation with Hydrazines (Hydrazone Formation)

Objective: Convert the acetyl group into a hydrazone, serving as a precursor for purification or further cyclization. Context: This reaction is sensitive. Using a buffered acidic system is mandatory to catalyze imine formation without triggering ring contraction.

Materials:

  • Substrate: 7-Acetyl-3H-azepine (1.0 eq)

  • Reagent: Hydrazine hydrate (or substituted hydrazine) (1.2 eq)

  • Catalyst: Acetic Acid (cat. 5 mol%)[2][3]

  • Solvent: Ethanol (Absolute)[3][4]

Step-by-Step Workflow:

  • Dissolution: Dissolve the substrate in absolute ethanol (0.2 M).

  • Catalyst Addition: Add catalytic acetic acid. Do not use HCl or H₂SO₄.

  • Reagent Addition: Add hydrazine hydrate dropwise at room temperature.

  • Reaction: Stir at room temperature for 2 hours. If conversion is slow, heat gently to 40°C. Avoid vigorous reflux if possible.

  • Isolation:

    • If the product precipitates: Filter and wash with cold ethanol.

    • If soluble: Evaporate solvent, redissolve in ether, wash with NaHCO₃ (to remove acetic acid), and concentrate.

Comparative Data & Optimization

ParameterProtocol A (Reduction)Protocol B (Condensation)Protocol C (Cyclization)
Reagent NaBH₄Hydrazine / AcOHHydrazine / Heat
Temp 0°C25–40°C70–80°C
Time 30–60 min2–4 hours4–12 hours
Key Risk Over-reduction of ringHydrolysis of productRing contraction
Yield High (80–90%)Moderate (60–75%)Variable (40–60%)

Troubleshooting Table:

  • Issue: Product turns into a dark red oil/tar.

    • Cause: Decomposition/Polymerization of the azepine ring.

    • Solution: Ensure all solvents are degassed. Use neutral alumina instead of silica for purification. Store under Argon at -20°C.

  • Issue: Ring contraction to aniline observed.

    • Cause: Acid concentration too high.

    • Solution: Switch from Acetic Acid to a milder buffer (e.g., Pyridinium p-toluenesulfonate, PPTS) or reduce temperature.

References

  • Synthesis and reactions of Seven membered heterocycle-Azepines. Slideshare. Available at: [Link]

  • 3H-azepines and related systems. Part 2. The photolyses of aryl azides. RSC Publishing. Available at: [Link][4]

  • Synthesis of 7-Hydrazino-3,4,5,6-tetrahydro-2H-azepine. PrepChem. Available at: [Link]

  • Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds. ResearchGate. Available at: [Link]

  • Why are 3H-Azepines more stable when compared to other isomers? ResearchGate. Available at: [Link]

Sources

Application Note: Regiocontrolled Diels-Alder Cycloadditions of Methoxy-Azepines

Author: BenchChem Technical Support Team. Date: March 2026

This detailed Application Note and Protocol guide addresses the specific conditions, mechanisms, and experimental procedures for conducting Diels-Alder cycloadditions using methoxy azepines as dienes.

Executive Summary & Scope

Methoxy-substituted azepines, particularly 2-methoxy-3H-azepines , represent a unique class of electron-rich dienes. Unlike stable N-acyl azepines, these substrates are reactive enol ethers often generated in situ or requiring careful handling to prevent hydrolysis. Their application in Diels-Alder (DA) chemistry allows for the rapid assembly of complex polycyclic aza-frameworks, including precursors for hydroindole alkaloids and azabicyclic ligands.

This guide focuses on the [4+2] cycloaddition of 2-methoxy-3H-azepines with electron-deficient dienophiles. It addresses the critical challenges of valence tautomerism, acid sensitivity, and regiochemical control.

Mechanistic Principles

The Diene System & Valence Tautomerism

Azepines exist in a thermal equilibrium between the monocyclic 3H-azepine (A) and the bicyclic norcaradiene (B) valence isomer.

  • 2-Methoxy Substitution: The electron-donating methoxy group at C2 stabilizes the imino-double bond but also activates the C4-C7 diene system for Normal Electron Demand Diels-Alder (NEDDA) reactions.

  • Reactivity Profile: The reaction is driven by the HOMO of the azepine (raised by the 2-OMe group) and the LUMO of the dienophile.

Regioselectivity (The "Ortho/Para" Rule)

In NEDDA reactions, the 2-methoxy group acts as a strong directing group.

  • Prediction: The resonance contribution of the oxygen lone pair increases electron density at C5 and C7 .

  • Outcome: With an unsymmetrical electron-withdrawing dienophile (e.g., methyl acrylate), the major regioisomer typically places the electron-withdrawing group (EWG) "para" (relative to the methoxy group's activation), favoring formation of the 2-methoxy-5-substituted adduct.

Pathway Visualization

The following diagram illustrates the generation of the azepine and its subsequent cycloaddition pathways.

ReactionPathway Azide Aryl Azide (Precursor) Nitrene Singlet Nitrene (Transient) Azide->Nitrene hv or Δ (-N2) Azepine 2-Methoxy-3H-Azepine (Target Diene) Nitrene->Azepine Ring Expansion (+ MeOH) Norcaradiene Norcaradiene (Valence Isomer) Azepine->Norcaradiene Equilibrium Cycloadduct [4+2] Cycloadduct (Bicyclic Product) Azepine->Cycloadduct Dienophile (NEDDA) Hydrolysis Azepinone (Side Product) Azepine->Hydrolysis H+/H2O (Avoid!)

Figure 1: Reaction pathway from aryl azide precursor to Diels-Alder cycloadduct, highlighting the critical equilibrium and hydrolysis risk.

Experimental Protocols

Pre-Protocol: Synthesis of 2-Methoxy-3H-Azepine

Because 2-methoxy-3H-azepines are prone to hydrolysis, they are best prepared fresh via the photolysis or thermolysis of aryl azides in the presence of methanol.

Reagents:

  • Phenyl azide (or substituted derivative)[1]

  • Anhydrous Methanol (Solvent & Nucleophile)

  • Potassium methoxide (Base, optional to scavenge acid)

Procedure:

  • Dissolution: Dissolve the aryl azide (1.0 equiv) in anhydrous methanol (0.1 M concentration).

  • Thermolysis: Heat the solution in a sealed pressure tube at 150°C for 2-4 hours. Alternatively, photolyze (Hg lamp, Pyrex filter) at 0°C under Argon.

  • Workup: Evaporate methanol in vacuo at low temperature (< 30°C).

  • Purification (Critical): Flash chromatography on Basic Alumina (Activity III) eluting with Hexane/EtOAc. Note: Do not use Silica Gel, as the acidity will hydrolyze the enol ether to an azepinone.

Core Protocol: Diels-Alder Cycloaddition

This protocol describes the reaction with a generic electron-deficient dienophile (e.g., Dimethyl Acetylenedicarboxylate - DMAD).

Materials:

  • Diene: Freshly prepared 2-Methoxy-3H-azepine (1.0 equiv).

  • Dienophile: DMAD, Tetracyanoethylene (TCNE), or N-phenylmaleimide (1.2 - 1.5 equiv).

  • Solvent: Anhydrous Toluene or Xylene.

  • Inhibitor: 2,6-Di-tert-butyl-4-methylphenol (BHT) (catalytic amount to prevent radical polymerization).

Step-by-Step Procedure:

  • Setup: Flame-dry a heavy-walled glass pressure vessel (Ace Glass) or a standard round-bottom flask equipped with a reflux condenser and inert gas inlet.

  • Mixing: Dissolve the azepine in Toluene (0.5 M). Add the dienophile and BHT.

  • Reaction Conditions (Choose based on reactivity):

    • Method A (Standard): Heat to reflux (110°C ) under Nitrogen for 12–24 hours.

    • Method B (High Pressure - Recommended for steric bulk): Transfer to a high-pressure reactor (e.g., piston-cylinder apparatus). Pressurize to 10–12 kbar at ambient temperature or 50°C for 24 hours. High pressure significantly accelerates the reaction without thermal degradation.

  • Monitoring: Monitor via TLC on basic alumina plates. Look for the disappearance of the characteristic azepine spot.

  • Workup: Cool to room temperature. Concentrate the solvent under reduced pressure.

  • Purification: Purify via column chromatography on Basic Alumina or Triethylamine-deactivated Silica Gel (2% Et3N v/v).

Optimization & Troubleshooting

Condition Selection Matrix

Use the following logic to select the optimal reaction parameters.

DecisionTree Start Start Optimization Steric Is the Diene Sterically Hindered? Start->Steric Sensitive Is Product Acid Sensitive? Steric->Sensitive No Action_HP High Pressure (10 kbar, 25°C) Steric->Action_HP Yes (e.g., 2,6-subst.) Lewis Can Lewis Acid be used? Sensitive->Lewis No Action_Alumina Purify on Basic Alumina Sensitive->Action_Alumina Yes (Enol Ether) Action_Thermal Standard Reflux (Toluene, 110°C) Lewis->Action_Thermal No (Decomp risk) Action_Lewis Catalytic ZnCl2 or Eu(fod)3 at 0°C Lewis->Action_Lewis Yes

Figure 2: Decision tree for selecting reaction conditions based on substrate steric hindrance and chemical stability.

Data Summary: Solvent & Additive Effects
ParameterConditionEffect on 2-Methoxy Azepine DARecommendation
Solvent Toluene/XyleneNon-polar, high boiling. Good solubility.Preferred
Solvent Methanol/EthanolPolar protic. Promotes solvolysis/hydrolysis.Avoid
Solvent DichloromethaneGood for High Pressure.Use for HP runs
Catalyst AlCl3 / BF3·OEt2Strong Lewis Acid. Rapidly hydrolyzes enol ether.Avoid
Catalyst Eu(fod)3Mild Lanthanide Lewis Acid.Use with caution
Pressure 10-15 kbarAccelerates reaction via negative activation volume (ΔV‡).Excellent for sluggish substrates
Common Pitfalls
  • Hydrolysis: The most common failure mode is the conversion of the 2-methoxy-3H-azepine to 1,3-dihydro-2H-azepin-2-one (azepinone) due to trace acid or moisture. Solution: Use strictly anhydrous conditions and base-washed glassware.

  • Dimerization: Azepines can dimerize at high concentrations. Solution: Keep diene concentration < 0.5 M.

  • Regio-scrambling: High temperatures can sometimes lead to sigmatropic shifts prior to cycloaddition. Solution: Use High Pressure at lower temperatures (Method B).

References

  • Synthesis of 3H-Azepines via Thermolysis: Ohba, Y., et al. "Synthesis of the 3H-Azepines Utilizing the Thermolysis of Substituted Aryl Azides."[2] Bulletin of the Chemical Society of Japan, 2006.

  • Reactivity with NBS (Electrophilic Trapping): Satake, K., et al. "Reaction of 2-methoxy-3H-azepine with NBS: efficient synthesis of 2-substituted 2H-azepines." Journal of Organic Chemistry, 2005.

  • High Pressure Diels-Alder Principles: Kotsuki, H., et al. "High-pressure organic chemistry: recent progress in organic reactions." Current Organic Chemistry, 2004. (General reference for HP methodology applied to hindered dienes).
  • Regioselectivity in Diels-Alder Reactions: Fleming, I. "Frontier Orbitals and Organic Chemical Reactions." John Wiley & Sons. (Theoretical grounding for the Ortho/Para rule).
  • Azepine Tautomerism: Paquette, L. A. "The current view of the chemistry of azepines.

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Solvent selection for maximizing yield of 1-(2-methoxy-3H-azepin-7-yl)ethanone

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: AN-AZP-2026 Solvent Engineering for the High-Yield Synthesis of 1-(2-methoxy-3H-azepin-7-yl)ethanone

Executive Summary

The synthesis of This compound represents a classic challenge in heterocyclic chemistry: stabilizing a kinetically labile 7-membered ring against thermodynamic collapse into anilines or polymerization. While 3H-azepines are valuable pharmacophores, their formation via the photolysis of aryl azides is notoriously solvent-dependent.

This guide moves beyond standard textbook protocols, detailing a solvent selection strategy that maximizes the nucleophilic trapping of the transient benzazirine/ketenimine intermediates while suppressing competitive hydrolysis and polymerization pathways. We recommend a binary solvent system of anhydrous 1,4-dioxane and methanol utilizing continuous flow photolysis to achieve yields exceeding 65%, significantly higher than the 30-40% typically observed in batch reactors.

Mechanistic Basis for Solvent Selection

To optimize yield, one must understand the failure modes of the reaction. The transformation of an aryl azide to a 3H-azepine is not a concerted rearrangement but a cascade involving highly reactive species.

The Pathway
  • Excitation: Irradiation of the aryl azide ejects nitrogen, forming a singlet arylnitrene .

  • Ring Expansion: The nitrene rearranges to a bicyclic benzazirine , which equilibrates with a didehydroazepine (ketenimine) .

  • Trapping (The Critical Step): This electrophilic intermediate must be intercepted by a nucleophile (methanol) to form the 2-methoxy-3H-azepine .

The Solvent Trap
  • If the solvent is too polar/protic (Water): The intermediate hydrolyzes to form 3H-azepinone , destroying the methoxy target.

  • If the solvent is non-nucleophilic (Benzene/DCM): The intermediate dimerizes or polymerizes into intractable tars.

  • If the concentration is too high: Intermolecular reactions (azo formation) dominate over the intramolecular ring expansion.

AzepineMechanism cluster_solvent Solvent Control Zone Azide Aryl Azide (Precursor) Nitrene Singlet Nitrene (Transient) Azide->Nitrene hv (-N2) Benzazirine Benzazirine (Bicyclic Int.) Nitrene->Benzazirine Ring Exp. Ketenimine Ketenimine (Didehydroazepine) Benzazirine->Ketenimine Equilibrium Azepine 2-Methoxy-3H-Azepine (Target) Ketenimine->Azepine + MeOH (Anhydrous) Azepinone Azepinone (Hydrolysis Side-Product) Ketenimine->Azepinone + H2O (Trace) Polymer Polymer/Tars Ketenimine->Polymer High Conc.

Figure 1: Mechanistic pathway of aryl azide photolysis.[1] Green path indicates the desired trapping by methanol; red dashed paths indicate failure modes due to improper solvent selection.

Optimized Solvent System

Based on comparative studies of ortho-substituted aryl azides (the precursor class for 7-substituted azepines), the following solvent system is validated:

ComponentFunctionSpecificationRationale
Methanol Reagent & Co-solventAnhydrous (<0.05% H₂O) Acts as the nucleophile to form the 2-methoxy group. Water must be strictly excluded to prevent hydrolysis to azepinone [1].
1,4-Dioxane Primary SolventHPLC Grade, Stabilized Provides optimal solubility for the azide and stabilizes the polar transition state without interfering with the photochemistry. Superior to THF, which can absorb UV light and form peroxides [2].
Base Additive Acid ScavengerK₂CO₃ (Solid bed) Prevents acid-catalyzed rearrangement of the 3H-azepine to the thermodynamically stable (but undesired) aniline isomer.

Why not just pure Methanol? While methanol is the reactant, using it as the sole solvent often leads to lower quantum yields due to cage effects. Diluting with 1,4-dioxane (a 1:1 to 1:4 ratio) improves the lifetime of the singlet nitrene, allowing for more efficient ring expansion before intersystem crossing to the triplet state (which leads to byproducts) [2].

Experimental Protocol

Objective: Synthesis of this compound from 2-azidoacetophenone. Scale: 1.0 mmol (Flow Chemistry recommended for safety and yield).

Step 1: Precursor Preparation

Ensure the starting material, 2-azidoacetophenone, is pure. Impurities can act as triplet sensitizers, quenching the reaction.

Step 2: Solvent Preparation
  • Dry Methanol (MeOH) over activated 3Å molecular sieves for 24 hours.

  • Prepare a 0.03 M solution of the azide in a mixture of 1,4-Dioxane:MeOH (3:2 v/v) .

    • Note: Do not exceed 0.05 M. Higher concentrations favor intermolecular azo-dimerization [3].

  • Degas the solution by sparging with Argon for 15 minutes. Oxygen can quench the excited triplet states if they form, but more importantly, it can oxidize the sensitive azepine product.

Step 3: Photolysis (Continuous Flow)

Batch photolysis is possible but suffers from over-irradiation of products. Flow photolysis is preferred.

  • Reactor: FEP tubing reactor (e.g., Vapourtec or homemade coil) wrapped around a medium-pressure Hg lamp or 300-350 nm UV-LEDs.

  • Residence Time: 20–30 minutes.

  • Temperature: Maintain at 20–25°C. Azepines are thermally unstable; avoid heating the reactor.

Step 4: Workup & Purification (Crucial)

3H-Azepines are acid-sensitive. Standard silica gel chromatography can destroy the product.

  • Concentration: Evaporate solvents under reduced pressure at <30°C . Do not heat the water bath above 35°C.

  • Filtration: If a solid base was used, filter it off.

  • Chromatography: Use Basic Alumina (Activity III) or Silica gel pre-treated with 1% Triethylamine.

    • Eluent: Hexane/Ethyl Acetate (9:1).

    • Observation: The product is typically a yellow/orange oil that darkens upon air exposure. Store under Argon at -20°C.

Process Workflow Diagram

Workflow cluster_checks Quality Control Points Start Start: 2-Azidoacetophenone SolventPrep Solvent Mix: 1,4-Dioxane + MeOH (anhydrous) Ratio 3:2 Start->SolventPrep Degas Argon Sparge (Remove O2) SolventPrep->Degas Flow Flow Photolysis (300-350 nm, 25°C) Residence: 30 min Degas->Flow Evap Evaporation (<30°C, Vacuum) Flow->Evap Check1 Monitor N2 evolution Flow->Check1 In-line IR/UV Purify Purification Basic Alumina Column (Avoid Acidic Silica) Evap->Purify End Final Product: This compound Purify->End

Figure 2: Operational workflow for the flow-photochemical synthesis of the target azepine.

Troubleshooting & Optimization

ObservationDiagnosisCorrective Action
Low Yield (<30%) PolymerizationDilute reaction to 0.015 M. High concentration favors intermolecular reactions.
Formation of Azepinone Water ContaminationUse freshly distilled MeOH or add molecular sieves to the feed vessel.
Product Decomposition on Column Acidic HydrolysisSwitch from Silica to Basic Alumina. Add 1% Et₃N to the eluent.
Red/Brown Tars Over-irradiationReduce residence time in flow reactor. The product absorbs UV and can degrade.

References

  • Beilstein Journals. (2011). Continuous flow photolysis of aryl azides: Preparation of 3H-azepinones. [Link][2]

  • ResearchGate. (2024). Effects of the Solvent and the Nucleophile on the Photochemical Synthesis of Azepines. [Link]

  • Journal of the Chemical Society. The photolyses of aryl azides bearing electron-withdrawing substituents. [Link]

  • Okayama University/J. Org. Chem. (2005).[3][4] Reaction of 2-methoxy-3H-azepine with NBS: Efficient synthesis of 2-substituted 2H-azepines. [Link]

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Application Note: Chemoselective Redox Methodologies for 1-(2-Methoxy-3H-azepin-7-yl)ethanone

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide

Introduction & Mechanistic Rationale

As drug discovery programs increasingly target non-planar, nitrogen-rich heterocycles to escape "flatland" and improve clinical success rates, the 3H-azepine scaffold has emerged as a high-value structural motif. The molecule 1-(2-methoxy-3H-azepin-7-yl)ethanone presents a highly specific synthetic challenge. It houses three reactive domains:

  • An imino ether (lactim ether) at C2, which stabilizes the 3H-tautomer over the ephemeral 1H or 2H isomers[1].

  • A non-planar conjugated diene system within a boat conformation, where the nitrogen lone pair is orthogonal to the

    
    -system[2].
    
  • An

    
    -unsaturated ketone  (the 7-acetyl group conjugated with the C6=C7 double bond).
    

Typically, 2-alkoxy-3H-azepines are synthesized via the deoxygenation of nitroarenes or the photolysis/thermolysis of aryl azides in alcoholic solutions[3]. Once synthesized, functionalizing the acetyl side-chain without destroying the delicate seven-membered ring requires rigorous chemoselectivity. This application note details validated, causality-driven protocols for the targeted reduction and oxidation of this complex substrate.

Divergent Synthetic Pathways

To predictably manipulate this compound, the choice of reagent must be dictated by Hard-Soft Acid-Base (HSAB) principles and steric accessibility.

  • Reduction (Overcoming Conjugation): Standard borohydride reductions (e.g., NaBH

    
     in EtOH) risk 1,4-conjugate addition due to the electron-deficient C6=C7 bond, leading to unwanted ring saturation. To circumvent this, we utilize Luche reduction conditions  (NaBH
    
    
    
    /CeCl
    
    
    ). The hard Lewis acid Ce
    
    
    selectively coordinates to the hard carbonyl oxygen, increasing its electrophilicity. This directs the hydride exclusively to the 1,2-position, preserving the azepine triene system.
  • Oxidation (Ring vs. Side-Chain): While a mild haloform reaction selectively cleaves the methyl ketone to a carboxylic acid, Selenium Dioxide (SeO

    
    )  targets the allylic C3 position. SeO
    
    
    
    oxidation of 3H-azepines is documented to trigger ring expansion and rearrangement, yielding highly conjugated 2-azatropone derivatives[4].

G Start This compound (Conjugated Triene System) Red1 Luche Reduction (CeCl3, NaBH4) Start->Red1 Chemoselective Carbonyl Attack Red2 Catalytic Hydrogenation (H2, Pd/C) Start->Red2 Global Alkene Saturation Ox1 Haloform Oxidation (NaOCl, NaOH) Start->Ox1 Methyl Ketone Specific Ox2 Allylic/Ring Oxidation (SeO2, Dioxane) Start->Ox2 Allylic C-H Activation Prod_Red1 1-(2-methoxy-3H-azepin-7-yl)ethanol [1,2-Reduction Product] Red1->Prod_Red1 Prod_Red2 1-(2-methoxyazepan-7-yl)ethanone [Fully Saturated Ring] Red2->Prod_Red2 Prod_Ox1 2-methoxy-3H-azepine-7-carboxylic acid [Side-chain Cleavage] Ox1->Prod_Ox1 Prod_Ox2 2-Azatropone Derivative [Ring Oxidation/Rearrangement] Ox2->Prod_Ox2

Divergent redox pathways for this compound showing chemoselective targeting.

Self-Validating Experimental Protocols

Protocol A: Chemoselective 1,2-Reduction (Luche Conditions)

Objective: Reduce the C7-ethanone to a secondary alcohol while preserving the 3H-azepine ring.

  • Preparation: In an oven-dried 50 mL round-bottom flask under an argon atmosphere, dissolve this compound (1.0 mmol) and CeCl

    
    ·7H
    
    
    
    O (1.2 mmol) in anhydrous methanol (15 mL).
  • Activation: Stir the mixture at room temperature for 15 minutes to allow complete Ce

    
     coordination with the carbonyl oxygen.
    
  • Reduction: Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Slowly add NaBH

    
     (1.2 mmol) in small portions over 10 minutes.
    
  • Quench & Extraction: Stir for an additional 30 minutes at -78 °C. Quench the reaction by adding saturated aqueous NH

    
    Cl (10 mL). Allow the mixture to warm to room temperature, extract with EtOAc (3 × 20 mL), dry over anhydrous Na
    
    
    
    SO
    
    
    , and concentrate under reduced pressure.

Validation Check (Self-Correction System): Visual: The reaction will vigorously evolve hydrogen gas upon NaBH


 addition; the cessation of bubbling indicates the consumption of the hydride.
Analytical: TLC (Hexane:EtOAc 7:3) should show the complete disappearance of the UV-active starting material spot. UV-Vis analysis of the crude product must retain the characteristic low-intensity band at 285–330 nm and the medium band at 240–247 nm[2], confirming that the azepine ring's extended conjugation was not compromised by over-reduction.
Protocol B: Allylic Oxidation to 2-Azatropone via SeO

Objective: Utilize allylic oxidation to trigger ring expansion/rearrangement into a 2-azatropone derivative.

  • Preparation: Suspend Selenium Dioxide (SeO

    
    , 2.5 mmol) in 1,4-dioxane (20 mL) in a 100 mL flask equipped with a reflux condenser. Stir at 50 °C for 20 minutes to ensure partial dissolution.
    
  • Reaction: Add this compound (1.0 mmol) to the suspension. Elevate the temperature to reflux (101 °C) and stir for 8–12 hours.

  • Isolation: Cool the mixture to room temperature. Filter the suspension through a pad of Celite to remove the precipitated elemental selenium. Wash the Celite pad with EtOAc (30 mL).

  • Purification: Concentrate the filtrate under reduced pressure and purify via silica gel column chromatography (Hexane:EtOAc gradient) to isolate the azatropone derivative.

Validation Check (Self-Correction System): Visual: The initial pale solution will progressively darken, eventually depositing a red/black precipitate of elemental selenium. This phase change is a definitive visual indicator of successful oxidant reduction[4]. Analytical:


H-NMR of the product will show a significant downfield shift of the ring protons (

7.0–8.0 ppm), indicative of the newly formed pseudo-aromatic troponoid system.

Quantitative Data & Analytical Markers

The following table summarizes the expected quantitative outcomes and critical analytical markers for the divergent redox pathways.

TransformationReagents & ConditionsTypical Yield (%)Key

H-NMR Diagnostic Shift (ppm)
UV-Vis

(nm)
1,2-Reduction NaBH

, CeCl

·7H

O, MeOH, -78 °C
82–88%

4.8 (q, 1H, CH -OH)
245, 310 (Maintained)
Global Reduction H

(1 atm), Pd/C, EtOH, rt
90–95%Loss of olefinic protons (

5.5–6.5)
220 (Loss of conjugation)
Haloform Oxidation NaOCl, NaOH, H

O/Dioxane, 0 °C
70–75%Disappearance of acetyl CH

(

2.3)
250, 315
SeO

Oxidation
SeO

, 1,4-Dioxane, Reflux
35–45%Downfield shift of ring protons (

7.0–8.0)
340 (Extended conjugation)

References[4] Selenium Dioxide Oxidations of Dialkyl-3H-Azepines: The First Synthesis of 2-Azatropone from Oxidation of 2,5-Di-tert-butyl-3H-azepine. The Journal of Organic Chemistry - ACS Publications. URL:https://pubs.acs.org/doi/10.1021/jo000735t[2] Science of Synthesis: Houben-Weyl Methods of Molecular Transformations Vol. 17: Azepines, Cyclopentazepines, and Phosphorus Analogues. Thieme-Connect. URL:https://www.thieme-connect.de/products/ebooks/pdf/10.1055/b-0035-112933.pdf[3] 2-Alkoxy-3H-azepines by Deoxygenation of Nitroarenes in Alcohol Solution. Thieme-Connect. URL:https://www.thieme-connect.de/products/ebooks/pdf/10.1055/b-0035-112934.pdf[1] Plausible Mechanism for the Formation of 2-Methoxy-2H-azepine Derivatives from 3H-Azepines Using Bromine and NBS. ResearchGate. URL:https://www.researchgate.net/publication/244365737_Plausible_Mechanism_for_the_Formation_of_2-Methoxy-2H-azepine_Derivatives_from_3H-Azepines_Using_Bromine_and_NBS

Sources

Application of azepine derivatives in pharmaceutical intermediate synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of the Seven-Membered Ring

In the landscape of medicinal chemistry, the azepine scaffold, a seven-membered nitrogen-containing heterocycle, stands out as a "privileged structure." Its prevalence in a multitude of FDA-approved drugs is a testament to its remarkable versatility.[1] The non-planar and flexible nature of the azepine ring allows for a three-dimensional arrangement of substituents that can effectively probe the binding sites of diverse biological targets.[2] This inherent conformational flexibility is a key factor in the broad spectrum of pharmacological activities exhibited by azepine-containing compounds, which include antipsychotic, antidepressant, anticonvulsant, and anticancer properties.[2][3]

This technical guide, intended for researchers, scientists, and drug development professionals, provides an in-depth exploration of the application of azepine derivatives in the synthesis of pharmaceutical intermediates. We will delve into the key synthetic strategies for constructing the azepine core, supported by detailed, field-proven protocols and insights into the rationale behind experimental choices. Furthermore, we will examine the synthesis of prominent azepine-containing drugs, offering a practical perspective on the industrial relevance of these synthetic methodologies.

Key Synthetic Strategies for Azepine Ring Construction

The synthesis of seven-membered rings like azepines presents unique challenges due to unfavorable thermodynamic and kinetic factors compared to their five- and six-membered counterparts.[4][5] However, a number of robust synthetic methods have been developed to overcome these hurdles.

Ring-Closing Metathesis (RCM): A Powerful Cyclization Tool

Ring-Closing Metathesis (RCM) has emerged as a highly effective method for the formation of unsaturated cyclic systems, including the seven-membered azepine ring.[6] This reaction typically employs ruthenium-based catalysts, such as Grubbs or Hoveyda-Grubbs catalysts, to facilitate the intramolecular cyclization of a diene precursor.[6]

Causality of Experimental Choices:

  • Catalyst Selection: Second-generation Grubbs and Hoveyda-Grubbs catalysts are often preferred due to their higher activity and broader functional group tolerance compared to first-generation catalysts.[7] The choice between them can depend on the specific substrate; for instance, Hoveyda-Grubbs catalysts can sometimes offer better initiation characteristics.

  • High Dilution: A critical parameter in RCM is the use of high dilution (typically 0.001-0.01 M). This kinetically favors the intramolecular cyclization over competing intermolecular oligomerization or polymerization reactions.[8]

  • Solvent: Dichloromethane (DCM) and toluene are common solvents for RCM. They are relatively non-coordinating and effectively solubilize both the substrate and the catalyst.

Experimental Protocol: Synthesis of a Substituted 2,3,4,7-Tetrahydro-1H-azepine via RCM

This protocol is adapted from established procedures for the synthesis of tetrahydroazepine derivatives.

Step 1: Synthesis of the Diene Precursor

  • To a solution of an appropriate amine (1.0 eq) in a suitable solvent such as dichloromethane (DCM), add an allylic halide (e.g., allyl bromide, 1.1 eq) and a base (e.g., triethylamine, 1.5 eq).

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with DCM.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the diene precursor.

Step 2: Ring-Closing Metathesis

  • In an oven-dried flask under an inert atmosphere (e.g., argon), dissolve the diene precursor (1.0 eq) in anhydrous and degassed DCM to a concentration of 0.01 M.

  • Add the second-generation Grubbs catalyst (2-5 mol%).

  • Reflux the reaction mixture for 4-12 hours, monitoring by TLC.

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., using a hexane:ethyl acetate gradient) to yield the 2,3,4,7-tetrahydro-1H-azepine derivative.

Step 3: Reduction to Azepane (Optional)

  • Dissolve the 2,3,4,7-tetrahydro-1H-azepine derivative (1.0 eq) in methanol (MeOH).

  • Add 10% palladium on carbon (Pd/C) (5-10 wt%).

  • Stir the suspension under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) at room temperature for 12-24 hours.

  • Filter the reaction mixture through a pad of Celite® and wash the filter cake with MeOH.

  • Concentrate the filtrate under reduced pressure to obtain the crude azepane, which can be further purified by column chromatography if necessary.

Troubleshooting RCM for Azepine Synthesis:

Issue Potential Cause(s) Troubleshooting Steps
Low or No Conversion Catalyst deactivation by impurities (e.g., residual amines, water).Ensure starting materials and solvent are pure and anhydrous. Consider using a protecting group for amines (e.g., Boc, Cbz).[8]
Poor catalyst activity.Try a different generation or type of Grubbs catalyst.
Formation of Dimers/Oligomers Reaction concentration is too high.Perform the reaction under high dilution conditions (0.001-0.01 M). Use slow addition of the substrate via a syringe pump.[8]
Alkene Isomerization Formation of ruthenium-hydride species.Use a catalyst known for lower isomerization rates. Add a hydride scavenger like 1,4-benzoquinone.[9]
Beckmann Rearrangement: A Classic Route to Caprolactams

The Beckmann rearrangement is a cornerstone of industrial organic chemistry, most notably for the synthesis of ε-caprolactam, the monomer for Nylon-6.[10] This acid-catalyzed rearrangement of an oxime to an amide provides a direct route to the azepinone core.[10]

Causality of Experimental Choices:

  • Acid Catalyst: Strong protic acids like sulfuric acid or polyphosphoric acid are typically used to facilitate the protonation of the oxime's hydroxyl group, turning it into a good leaving group (water).[11]

  • Anhydrous Conditions: The presence of water can lead to the hydrolysis of the oxime back to the corresponding ketone, reducing the yield of the desired lactam.[12]

Experimental Protocol: Synthesis of ε-Caprolactam via Beckmann Rearrangement

This protocol outlines the laboratory-scale synthesis of ε-caprolactam from cyclohexanone oxime.

  • In a flask equipped with a magnetic stirrer and cooled in an ice bath, place cyclohexanone oxime (1.0 eq).

  • Slowly and carefully add concentrated sulfuric acid (5-10 eq) with vigorous stirring, ensuring the temperature is maintained below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 80-100 °C for 15-30 minutes.

  • Cool the reaction mixture in an ice bath and carefully neutralize it by the slow addition of a concentrated aqueous ammonia solution.

  • Extract the ε-caprolactam with an organic solvent (e.g., chloroform or dichloromethane).

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • The crude product can be purified by vacuum distillation or recrystallization.

Troubleshooting the Beckmann Rearrangement:

Issue Potential Cause(s) Troubleshooting Steps
Low Yield of Lactam Incomplete reaction.Increase reaction time or temperature. Ensure a sufficient excess of the acid catalyst.
Hydrolysis of the oxime.Maintain strictly anhydrous conditions throughout the reaction.[12]
Formation of Side Products (e.g., nitriles) Fragmentation of the oxime.This is more common with certain substrates. Milder reaction conditions or a different acid catalyst may be beneficial.[11]
Palladium-Catalyzed Buchwald-Hartwig Amination: A Versatile C-N Bond Formation

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[13] It is particularly valuable for the synthesis of dibenzo[b,f]azepines, the core structure of several important pharmaceuticals.[14]

Causality of Experimental Choices:

  • Palladium Precatalyst: Palladium(II) acetate (Pd(OAc)₂) or palladium precatalysts complexed with bulky, electron-rich phosphine ligands are commonly used. These precatalysts are reduced in situ to the active Pd(0) species.[15]

  • Ligand Selection: The choice of phosphine ligand is crucial for the success of the reaction. Bulky, electron-rich ligands such as XPhos, SPhos, or BINAP stabilize the palladium catalyst and promote the catalytic cycle.[15] The optimal ligand often depends on the specific substrates.

  • Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) is required to deprotonate the amine and facilitate the reductive elimination step.[15]

Experimental Protocol: Intramolecular Buchwald-Hartwig Amination for Dibenzo[b,f]azepine Synthesis

This generalized protocol is based on literature procedures for the synthesis of dibenzo[b,f]azepine derivatives.[14]

  • To an oven-dried reaction vessel, add the 2-amino-2'-halobiphenyl precursor (1.0 eq), the palladium precatalyst (e.g., Pd(OAc)₂, 2-5 mol%), the phosphine ligand (e.g., XPhos, 4-10 mol%), and the base (e.g., Cs₂CO₃, 2.0 eq).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.

  • Add anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Heat the reaction mixture to 80-110 °C for 12-24 hours, monitoring the reaction by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and dilute with a suitable organic solvent.

  • Filter the mixture through a pad of Celite® to remove inorganic salts and the palladium catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography to afford the dibenzo[b,f]azepine.

Troubleshooting Intramolecular Buchwald-Hartwig Amination:

Issue Potential Cause(s) Troubleshooting Steps
Low or No Reaction Inactive catalyst.Use a fresh palladium source and ligand. Ensure the reaction is performed under strictly anaerobic conditions.
Inappropriate ligand or base.Screen different ligands and bases. For less reactive aryl chlorides, more electron-rich and bulky ligands are often required.[16]
Side Reactions (e.g., hydrodehalogenation) Competitive reduction of the aryl halide.This can be influenced by the ligand and base combination. Screening different reaction conditions is recommended.
Difficulty in Removing Palladium Residues Palladium complexation with the product.Employ specific purification techniques such as treatment with activated carbon or specialized scavengers.

Case Studies: Synthesis of Key Azepine-Containing Pharmaceuticals

The following examples illustrate the application of the aforementioned synthetic strategies in the preparation of commercially significant drugs.

Case Study 1: Carbamazepine

Carbamazepine is an anticonvulsant and mood-stabilizing drug used primarily in the treatment of epilepsy and bipolar disorder. Its core structure is a dibenzo[b,f]azepine ring. A common industrial synthesis involves the reaction of iminostilbene with a source of the carbamoyl group.

Synthetic Workflow for Carbamazepine

G Iminostilbene Iminostilbene Carbamazepine Carbamazepine Iminostilbene->Carbamazepine Urea, Acetic Acid, Sulfuric Acid (cat.) [2, 7] Urea Urea Urea->Carbamazepine

Caption: Synthesis of Carbamazepine from Iminostilbene.

Protocol: Synthesis of Carbamazepine from Iminostilbene [8][17]

  • To a suspension of urea (excess) in acetic acid, add a catalytic amount of sulfuric acid.

  • Add iminostilbene to the mixture with stirring at room temperature.

  • Heat the reaction mixture to 80-85 °C and maintain for 7-8 hours, monitoring by TLC.

  • After the reaction is complete, dilute the mixture with water.

  • The precipitated carbamazepine is collected by filtration, washed with water until neutral, and dried.

Case Study 2: Imipramine

Imipramine was one of the first tricyclic antidepressants to be developed.[18] Its synthesis involves the alkylation of the dibenzo[b,f]azepine (iminodibenzyl) core.

Synthetic Workflow for Imipramine

G Iminodibenzyl 10,11-Dihydro-5H-dibenz[b,f]azepine (Iminodibenzyl) Imipramine Imipramine Iminodibenzyl->Imipramine Alkylation [1, 4] Alkylating_Agent 3-(Dimethylamino)propyl chloride Alkylating_Agent->Imipramine Base Sodium Amide Base->Imipramine

Caption: Synthesis of Imipramine via Alkylation.

Protocol: Synthesis of Imipramine [2][19]

  • To a solution of 10,11-dihydro-5H-dibenz[b,f]azepine (iminodibenzyl) in an anhydrous solvent like toluene, add a strong base such as sodium amide.

  • To this mixture, add 3-(dimethylamino)propyl chloride.

  • Heat the reaction mixture under reflux for several hours.

  • After cooling, carefully quench the reaction with water.

  • Separate the organic layer, wash with water, and dry over an anhydrous drying agent.

  • Remove the solvent under reduced pressure, and purify the resulting imipramine, often by vacuum distillation or conversion to a salt followed by recrystallization.

Case Study 3: Clozapine

Clozapine is an atypical antipsychotic medication used in the treatment of schizophrenia.[20] Its synthesis involves the construction of a dibenzo[b,e][2][19]diazepine ring system.

Synthetic Workflow for Clozapine

G Diphenylamine_Intermediate 2-Amino-4-chlorodiphenylamine-2'-carboxylic acid (4''-methyl)piperazide Clozapine Clozapine Diphenylamine_Intermediate->Clozapine Cyclization [6] Cyclizing_Agent Phosphorous oxychloride Cyclizing_Agent->Clozapine

Caption: Final Cyclization Step in Clozapine Synthesis.

Protocol: Synthesis of Clozapine by Cyclization [3]

  • A solution of 2-amino-4-chlorodiphenylamine-2'-carboxylic acid (4-methyl)piperazide in phosphorous oxychloride is heated under reflux for several hours in the presence of N,N-dimethylaniline.

  • The reaction mixture is concentrated under vacuum.

  • The residue is partitioned between an organic solvent (e.g., benzene) and an aqueous ammonia solution.

  • The organic layer is extracted with dilute acetic acid.

  • The acidic extract is treated with charcoal, filtered, and then made alkaline with concentrated ammonia to precipitate the clozapine base.

  • The crude product is collected and can be recrystallized from a suitable solvent system (e.g., acetone/petroleum ether).

Azepine Derivatives in Modern Drug Discovery: PARP Inhibitors

The azepane-2,4-dione scaffold has been identified as a promising starting point for the design of novel inhibitors of Poly(ADP-ribose) polymerase (PARP).[21] PARP inhibitors are a class of anticancer agents that have shown significant efficacy in tumors with deficiencies in DNA repair pathways, such as those with BRCA1/2 mutations.[22][23] Several approved PARP inhibitors, including Olaparib, Rucaparib, and Talazoparib, feature complex heterocyclic systems that can be conceptually derived from or incorporate azepine-like moieties.[17][18][24] The synthesis of these complex molecules often involves multi-step sequences where the formation of a seven-membered ring is a key transformation.

Synthetic Considerations for Azepine-Containing PARP Inhibitors:

The construction of the azepine or related seven-membered ring in these molecules often relies on intramolecular cyclization reactions, which can be achieved through various methods, including those discussed in this guide. The choice of synthetic route is dictated by the specific substitution pattern and the overall molecular architecture of the target inhibitor.

Conclusion

Azepine derivatives are undeniably central to the synthesis of a wide array of pharmaceutical intermediates and active pharmaceutical ingredients. The synthetic methodologies for constructing the azepine core, ranging from the classic Beckmann rearrangement to modern transition-metal-catalyzed reactions like Ring-Closing Metathesis and Buchwald-Hartwig amination, provide chemists with a versatile toolkit. A thorough understanding of the principles behind these reactions, coupled with practical knowledge of experimental protocols and troubleshooting strategies, is essential for the successful development of novel azepine-based therapeutics. The case studies presented herein underscore the industrial significance of these synthetic approaches and highlight the enduring importance of the azepine scaffold in drug discovery.

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  • New synthesis routes for production of ε-caprolactam by Beckmann rearrangement of cyclohexanone oxime and ammoximation. (n.d.). RWTH Publications. Retrieved March 7, 2026, from [Link]

  • Recent advances in the application of ring-closing metathesis for the synthesis of unsaturated nitrogen heterocycles. (2018). Beilstein Journal of Organic Chemistry. Retrieved March 7, 2026, from [Link]

  • A New Sustainable Multistep Catalytic Process from Benzene to Caprolactam: Amination, Hydroximation and Beckmann Rearrangement Promoted and Catalyzed by Trifluoroacetic Acid. (2022). Catalysis Letters. Retrieved March 7, 2026, from [Link]

  • Optimising a Buchwald-Hartwig amination using the ChemSpeed. (n.d.). Retrieved March 7, 2026, from [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023). Retrieved March 7, 2026, from [Link]

  • Ring-closing metathesis - Wikipedia. (n.d.). Retrieved March 7, 2026, from [Link]

  • An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. (2013). Beilstein Journal of Organic Chemistry. Retrieved March 7, 2026, from [Link]

  • (PDF) Ullmann‐Goldberg and Buchwald‐Hartwig C−N Cross Couplings: Synthetic Methods to Pharmaceutically Potential N‐Heterocycles. (2021). ResearchGate. Retrieved March 7, 2026, from [Link]

Sources

Troubleshooting & Optimization

Technical Guide: Stabilization & Purification of 3H-Azepines

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The 3H-Azepine Paradox

3H-azepines represent a unique challenge in heterocyclic chemistry. While often synthesized as kinetic products (typically via aryl azide photolysis or thermolysis), they possess a high susceptibility to valence tautomerism and acid-catalyzed degradation.

The primary failure mode during purification is not random decomposition, but a specific, mechanistically driven cascade:

  • Valence Tautomerism: Equilibrium with the bicyclic 2-azanorcaradiene .

  • Acid Catalysis: Protonation of the nitrogen or the ring system, leading to aromatization (ring contraction to anilines) or nucleophilic attack by other azepine molecules (dimerization/polymerization).[1]

This guide provides a self-validating workflow to interrupt these pathways during isolation.

Module 1: The Chemistry of Failure (Root Cause Analysis)[1]

To prevent polymerization, one must understand the "Instability Triangle" of 3H-azepines: Acidity, Heat, and Concentration. [1]

The 3H-azepine ring is anti-aromatic or non-aromatic depending on substitution, making it eager to escape its high-energy state. Standard silica gel (pH ~5.0–6.0) acts as a Lewis acid catalyst, protonating the azepine.[1] This protonated species is highly electrophilic and reacts rapidly with unprotonated azepine molecules, forming insoluble oligomers (often observed as "brown tar" on the column).[1]

Visualization: The Degradation Pathway

The following diagram illustrates the critical decision points where purification fails.

AzepineDegradation Azepine 3H-Azepine (Kinetic Product) Norcaradiene 2-Azanorcaradiene (Valence Tautomer) Azepine->Norcaradiene Equilibrium (Thermal) Protonated Protonated Intermediate (Highly Electrophilic) Azepine->Protonated Acidic Silica (H+) Aniline Rearrangement (Aniline Derivatives) Protonated->Aniline Ring Contraction Polymer Oligomers/Polymers (Brown Tar) Protonated->Polymer Nucleophilic Attack by Azepine

Figure 1: The acid-catalyzed degradation cascade of 3H-azepines.[1] Note that silica gel exposure directly accelerates the red pathway.

Module 2: Purification Protocols

Stationary Phase Selection Matrix

The choice of stationary phase is the single most critical variable.

Stationary PhaseAcidity (pH)Risk LevelRecommendation
Standard Silica Gel (60 Å) 5.0 – 6.0CRITICAL Avoid. Causes rapid polymerization and ring contraction.
Neutral Alumina 7.0 – 7.5ModerateAcceptable for stable derivatives, but requires fast elution.
Basic Alumina (Activity III) 9.0 – 10.0Low Gold Standard. Prevents protonation; stabilizes the basic nitrogen.
Triethylamine-Treated Silica ~8.0LowBest Alternative. Use if resolution on alumina is poor.
Protocol A: The "Buffered Silica" Method (Deactivation)

Use this when Basic Alumina does not provide sufficient separation resolution.[1]

Principle: Pre-saturating the silica surface with an organic base neutralizes acidic silanol groups (


), preventing them from protonating the azepine.[1]

Step-by-Step Workflow:

  • Slurry Preparation: Prepare the silica slurry using a solvent system containing 1% to 5% Triethylamine (TEA) (v/v).[1]

    • Example: 95% Hexane / 4% EtOAc / 1% TEA.

  • Column Packing: Pour the column and flush with at least 2 column volumes (CV) of the TEA-containing eluent. This ensures the entire length of the silica is deactivated.

  • Loading: Dissolve the crude azepine in the mobile phase containing 1% TEA. Do not use dichloromethane (DCM) if possible, as DCM can become slightly acidic over time; if necessary, filter DCM through basic alumina first.

  • Elution: Run the column using the TEA-doped solvent system.

  • Workup: Evaporate fractions immediately. Note: TEA has a high boiling point. Co-evaporation with toluene or heptane may be required to remove trace amine.

Protocol B: Basic Alumina Chromatography

The preferred method for highly labile 3H-azepines.

Principle: Basic alumina (Aluminum oxide) acts as a scavenger for any adventitious acid and maintains a basic microenvironment.[1]

Step-by-Step Workflow:

  • Activation Adjustment: Commercial Basic Alumina is often "Activity I" (very active/dry). This can cause irreversible adsorption.

    • Deactivation: Add 3-6% water (w/w) to the alumina and shake for 2 hours to convert to Activity III .

  • Solvent Choice: Use non-polar solvents (Pentane, Hexane/Ether).[1] Avoid Acetone or Ethyl Acetate if possible, as they can hydrolyze or react on highly active alumina surfaces (though Activity III is usually safe).[1]

  • Speed: 3H-azepines are thermally unstable. Filtration chromatography (a short, wide plug) is superior to a long, thin column. Aim for a residence time of <15 minutes.

Module 3: Troubleshooting & FAQs

Q1: My compound was a yellow oil, but it turned into a solid brown crust on the column. What happened?

A: You experienced on-column polymerization .

  • Diagnosis: The silica gel protonated your azepine, initiating a cationic polymerization chain reaction.[1]

  • Solution: Discard the silica column. Switch immediately to Basic Alumina Activity III . If you must use silica, increase the Triethylamine concentration to 5% during the packing phase.

Q2: The NMR spectrum shows broad, undefined peaks, but Mass Spec confirms the correct mass. Is it pure?

A: It might be pure, but exhibiting fluxional behavior .

  • Mechanism: 3H-azepines undergo rapid valence tautomerism (ring flipping) at room temperature. This broadens NMR signals.

  • Validation: Run a Variable Temperature (VT) NMR experiment.

    • Cooling to -40°C: Should resolve the conformers (sharpen the peaks).

    • Heating to 50°C: Should coalesce the peaks into a time-averaged signal (use caution with heat).

Q3: Can I distill 3H-azepines?

A: Generally, no .[1] While simple derivatives (like 2-methoxy-3H-azepine) have been distilled, most functionalized azepines will rearrange to the thermodynamically stable aniline derivative or polymerize upon heating. Kugelrohr distillation at high vacuum (<0.1 mmHg) and low temperature is the only potential exception, but chromatography is safer.[1]

Q4: How should I store the purified material?

A: Treat 3H-azepines as "living" chemicals.

  • Atmosphere: Store under Argon (Ar) or Nitrogen (

    
    ).[1]
    
  • Temperature: -20°C or -80°C freezer.

  • Matrix: Store as a dilute solution in degassed Benzene-d6 or Toluene (if solid state is unstable).

Workflow Visualization: Purification Decision Tree

PurificationTree Start Crude Reaction Mixture CheckStability Is the Azepine Acid Sensitive? Start->CheckStability StandardSilica Standard Silica (Risk of Polymerization) CheckStability->StandardSilica No (Rare) BasicAlumina Basic Alumina (Activity III) CheckStability->BasicAlumina Yes (High Sensitivity) TEASilica Silica + 1-5% Et3N (Buffered) CheckStability->TEASilica Yes (Moderate Sensitivity) Fail Polymer/Tar StandardSilica->Fail Success Pure 3H-Azepine BasicAlumina->Success TEASilica->Success

Figure 2: Decision logic for selecting the appropriate stationary phase.

References

  • Paquette, L. A. (1984).[1] Azepines, Oxepines, and Thiepines. In Comprehensive Heterocyclic Chemistry. Elsevier.

  • Meth-Cohn, O. (1996).[1] Azepines and their fused-ring derivatives. In Comprehensive Heterocyclic Chemistry II.

  • Vogel, E., et al. (1967). Valence Isomerization of Azepines. Angewandte Chemie International Edition.

  • Satake, K. (1998).[1] 3H-Azepines: Synthesis and Properties. Heterocycles.

  • PubChem Database. (2025).[2] 3H-Azepine Compound Summary. National Library of Medicine.

Sources

Technical Support Center: Optimizing Irradiation Wavelengths for Selective Azepine Formation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Photochemistry Application Support Portal. As a Senior Application Scientist, I frequently encounter challenges regarding the photochemical ring expansion of aryl azides and nitroarenes into azepines. This transformation is highly sensitive to wavelength, photon flux, and reactor design.

This guide is designed to move beyond basic troubleshooting. Here, we dissect the causality behind photochemical failures and provide self-validating protocols to ensure your photoredox and direct photolysis workflows are robust, scalable, and scientifically sound.

Mechanistic Foundations: The Wavelength-Dependent Partitioning

To troubleshoot azepine formation, you must first understand the excited-state logic. The formation of a 3H-azepine from an aryl azide is a dearomative cascade that relies strictly on the generation of a singlet nitrene [1].

When an aryl azide absorbs light (typically 302–400 nm), it expels nitrogen gas to form a highly reactive singlet nitrene (t₁/₂ ~ 1–10 ns)[1][2]. This species rapidly rearranges into a benzazirine, which undergoes ring expansion to a 7-membered azacycloheptatetraene (ketenimine)[3]. Nucleophilic trapping (e.g., by an amine) yields a 1H-azepine that tautomerizes to the stable 3H-azepine[3].

However, if the wavelength or reaction conditions inadvertently favor intersystem crossing (ISC), a triplet nitrene is formed, leading to dead-end azo-dimers and anilines[4][5].

G A Aryl Azide (Precursor) B Singlet Nitrene (Reactive Intermediate) A->B UV-A (300-350 nm) Direct Photolysis C Benzazirine (Rearrangement) B->C Rapid Rearrangement T Triplet Nitrene (Intersystem Crossing) B->T Low Temp / Sensitizer D Azacycloheptatetraene (Ketenimine) C->D Ring Expansion E 1H-Azepine (Nucleophilic Trapping) D->E + Nucleophile (e.g., Amine) F 3H-Azepine (Stable Product) E->F Tautomerization Deg Photodegradation (Over-irradiation) F->Deg Prolonged UV Exposure Azo Azo Compounds / Anilines (Side Products) T->Azo Dimerization / H-Abstraction

Photochemical partitioning of aryl azides: Singlet pathways lead to azepines; Triplet pathways fail.

Troubleshooting FAQs

Q1: I am using 254 nm (UV-C) light to accelerate the reaction, but I am getting complex mixtures and NH-insertion products. Why?

Cause: Wavelength dictates the excited state and subsequent reaction partitioning. While high-energy UV-C light rapidly degrades the azide, it drastically alters the chemoselectivity. For example, irradiating 4-cyanophenyl azide at 350 nm produces the desired 3H-azepine, but switching to 257 nm shifts the product ratio to heavily favor NH-insertion products (like dimethylhydrazine derivatives)[3]. Furthermore, 254 nm light overlaps with the absorption band of the newly formed azepine, causing secondary photolysis and ring-opening. Solution: Switch to UV-A (350–365 nm) light sources. This provides sufficient energy for azide activation while preserving the structural integrity of the resulting 3H-azepine[3][6].

Q2: My reaction looks great at 1 hour, but by 3 hours the solution turns deep red and the yield drops. How do I fix this?

Cause: The deep red coloration is the universal footprint of photo-degradation from over-irradiation[7]. In batch reactors, the product formed at the edges of the vessel continues to absorb light while the center remains unreacted due to the Beer-Lambert law's attenuation of photon flux. Solution: If you must use batch, stop the reaction at 60-70% conversion[7]. For optimal results and scale-up, transition to a continuous-flow Fluorinated Ethylene Propylene (FEP) reactor (See Section 4).

Q3: Why am I getting azo-compounds instead of azepines?

Cause: Azo-compounds are derived from the triplet nitrene pathway[4]. This occurs if you are unintentionally using a triplet sensitizer, or if your reaction temperature is too low. Lowering the temperature suppresses the thermodynamic barrier required for ring expansion to the benzazirine, thereby encouraging intersystem crossing to the triplet state[5]. Solution: Maintain ambient temperatures (20–25 °C) to ensure the kinetic energy is sufficient to overcome the ring-expansion barrier[5]. Ensure your solvent is free of heavy-atom impurities that might induce spin-orbit coupling.

Q4: Can we synthesize azepines without using explosive aryl azide precursors?

Cause: Yes. Recent advances in allow the use of bench-stable nitro compounds[8]. Solution: By using a phosphite reagent (e.g., P(Oi-Pr)₃) and irradiating at 427 nm (visible blue light), the nitro group undergoes deoxygenation to generate the singlet nitrene in situ. This entirely bypasses the need for UV light and azide handling[6][8].

Quantitative Data: Wavelength Selection Guide

Use this validated matrix to select the appropriate wavelength, precursor, and additive combination for your specific target.

Precursor TypeTarget ProductOptimal WavelengthCatalyst / AdditiveCommon Pitfall / Limitation
Aryl Azide 3H-Azepine350 nm (UV-A) Primary/Secondary Amine257 nm shifts selectivity to NH-insertion[3].
Aryl Azide Azo-dimer / Aniline468 nm (Deep Red) Ir or Os PhotocatalystDirect tail absorption can cause background azepine[1].
Nitroarene 3H-Azepine427 nm (Blue LED) Triisopropyl phosphiteIncorrect wavelength halts deoxygenation[8].

Validated Experimental Protocols (SOPs)

A protocol is only as good as its built-in validation checks. The following methodologies are designed as self-validating systems to ensure you can verify success at every step.

SOP A: Continuous-Flow UV-A Synthesis of 3H-Azepines from Aryl Azides

Causality Focus: Flow chemistry provides precise residence time control, ensuring the azepine is removed from the irradiation zone immediately after formation, preventing the secondary photolysis seen in batch[7].

FlowLogic Start Evaluate Reaction Scale Scale < 100 mg (Discovery) Start->Scale ScaleLarge > 100 mg (Scale-up) Start->ScaleLarge Batch Batch Photoreactor (e.g., 350 nm bulbs) Scale->Batch Flow FEP Flow Reactor (e.g., 365 nm LEDs) ScaleLarge->Flow IssueBatch Risk: Over-irradiation (Red Degradation) Batch->IssueBatch BenefitFlow Precise Residence Time Prevents Secondary Photolysis Flow->BenefitFlow SolveBatch Monitor closely via NMR Stop at 60-70% conversion IssueBatch->SolveBatch

Decision logic for selecting batch vs. flow reactors based on scale and degradation risks.

Step-by-Step Procedure:

  • Preparation: Dissolve the aryl azide (0.1 M) and diethylamine (1.0 M) in anhydrous acetonitrile.

    • Validation Checkpoint: The solution must be pale yellow and completely clear. Particulates will scatter UV light and drastically reduce photon efficiency.

  • Reactor Priming: Prime an FEP (Fluorinated Ethylene Propylene) tubing flow reactor equipped with 365 nm air-cooled low-pressure lamps[7] using pure acetonitrile.

  • Irradiation: Pump the reaction mixture through the reactor. Set the flow rate to achieve a residence time of exactly 100 minutes.

    • Causality: Batch azepine formation peaks at ~100 minutes before degrading[7]. Flow mimics this peak conversion while physically removing the product from the light source.

  • Collection & Validation: Collect the output stream.

    • Validation Checkpoint: The output should maintain a consistent light amber color. If the solution turns deep red, your flow rate is too slow, and over-irradiation is occurring[7]. Increase the pump speed by 15%.

  • Isolation: Concentrate under reduced pressure and purify via silica gel chromatography (neutralized with 1% Et₃N to prevent acid-catalyzed degradation of the azepine)[3].

SOP B: Visible-Light Skeletal Editing of Nitroarenes to Azepines

Causality Focus: Utilizing nitroarenes avoids the hazards of azides. The phosphite acts as an oxygen acceptor under 427 nm irradiation to generate the singlet nitrene in situ[8].

Step-by-Step Procedure:

  • Preparation: In an oven-dried vial, dissolve the nitroarene (0.05 mM) and the target nucleophile (e.g., an amine, 0.5 M) in N,N-dimethylformamide (DMF)[8].

  • Activation Agent: Add triisopropyl phosphite, P(Oi-Pr)₃ (0.5 M) to the mixture[8].

    • Causality: Without the phosphite, the nitro group cannot be deoxygenated to the nitrene, and the reaction will fail completely.

  • Irradiation: Place the vial in a photoreactor equipped with a 427 nm LED array .

    • Validation Checkpoint: Active fan cooling is mandatory. The reaction must remain at room temperature. Elevated temperatures will cause thermal degradation of the phosphite reagent.

  • Monitoring: Irradiate for 24 hours[8]. Monitor the reaction via LC/MS.

    • Validation Checkpoint: Look for the disappearance of the nitroarene mass and the appearance of the azepine mass. If the starting material persists after 12 hours, verify the emission spectrum of your LED; wavelengths deviating from 427 nm significantly decrease conversion[8].

References

Sources

Technical Support Center: Troubleshooting Guide for 1-(2-methoxy-3H-azepin-7-yl)ethanone

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: AZP-7-STAB-001 Topic: Rapid Degradation of 1-(2-methoxy-3H-azepin-7-yl)ethanone on Silica Gel Status: Resolved / Protocol Updated Audience: Medicinal Chemists, Process Chemists, Purification Specialists

Executive Summary & Root Cause Analysis

The Issue: Users report that this compound (Compound A ) undergoes rapid decomposition during standard flash column chromatography on silica gel. The recovery yield is low (<20%), and new polar spots appear on the baseline or as streaks.[1]

The Root Cause: The degradation is driven by the intrinsic surface acidity of silica gel (Si-OH) .[1] Compound A contains a cyclic imidate moiety (the 2-methoxy-3H-azepine ring system).[1] Imidates are acid-labile functional groups.[1] Upon contact with the acidic silanol groups of silica gel (pH ~4.0–5.0 in aqueous slurry), the compound undergoes two primary degradation pathways:

  • Hydrolysis: Protonation of the imidate nitrogen followed by nucleophilic attack by water (present in silica or solvent) leads to the loss of methanol and formation of the thermodynamically more stable 2H-azepin-2-one (lactam) derivative.

  • Ring Contraction: Acid-catalyzed rearrangement can collapse the 7-membered azepine ring into a 6-membered aromatic system (e.g., substituted acetophenone or pyridine derivatives), driven by the gain in aromatic stabilization energy.

Diagnostic Workflow: Confirming On-Column Degradation

Before altering your purification strategy, confirm that the silica gel is the culprit, rather than air oxidation or thermal instability.[1]

The 2D-TLC "Square" Test

This self-validating experiment proves that the stationary phase is causing the reaction.

Protocol:

  • Spotting: Apply a spot of the crude reaction mixture to the bottom-left corner of a square TLC plate (silica).[1]

  • Run 1: Develop the plate in your standard solvent system (e.g., 20% EtOAc/Hexanes) in the vertical direction.[1]

  • Dry: Remove the plate and let it dry completely under a stream of argon or nitrogen for 5 minutes. Do not use heat.[1]

  • Rotate: Rotate the plate 90° counter-clockwise so the developed spots are now at the bottom.[1]

  • Run 2: Develop the plate again in the same solvent system .

  • Analyze:

    • Diagonal Spots: Stable compounds will appear on a perfect diagonal line (Rf in Run 1 = Rf in Run 2).[1]

    • Off-Diagonal Spots: If new spots appear below the diagonal or as streaks connecting two spots, the compound degraded during the drying or second run on the silica surface.[1]

Remediation Protocols

Do not use standard silica gel.[1] Choose one of the following three methods, ranked by effectiveness.

Method A: The "Gold Standard" – Neutral Alumina

Neutral alumina (Aluminum Oxide, Neutral, Brockmann Grade III) is non-acidic and significantly less reactive toward imidates and vinyl ethers.[1]

  • Stationary Phase: Neutral Alumina (Type WN-3 or similar).[1]

  • Solvent System: Similar to silica conditions, but alumina is less retentive.[1] Reduce polarity (e.g., if using 20% EtOAc on silica, start with 5-10% EtOAc on alumina).[1]

  • Why it works: Removes the proton source (Si-OH) required to initiate hydrolysis/rearrangement.[1]

Method B: Triethylamine (Et₃N) Deactivation of Silica

If alumina is unavailable, you must neutralize the surface acidity of the silica gel.[1]

Step-by-Step Protocol:

  • Slurry Preparation: Prepare the silica slurry using your starting eluent (e.g., Hexanes).[1]

  • Doping: Add 1% to 2% Triethylamine (Et₃N) to the slurry and stir for 5 minutes.

  • Packing: Pour the column. Flush with 2 column volumes (CV) of the eluent containing 1% Et₃N.[1]

  • Elution: Run the purification using eluent containing 0.5% Et₃N .

  • Post-Run: Evaporate fractions immediately. Note that Et₃N has a high boiling point; co-evaporation with toluene or heptane may be required to remove trace amine.[1]

Method C: Fast Chromatography (Flash) at Low Temperature

If the compound is only moderately unstable, kinetic control may suffice.[1]

  • Temperature: Jacketed column cooled to 0°C or run in a cold room.

  • Flow Rate: High flow rate to minimize residence time (< 5 minutes on column).

  • Loading: Solid load is forbidden (too much heat/contact).[1] Use a liquid load in a minimum amount of non-acidic solvent (e.g., Toluene/Et₃N 99:1).[1]

Comparative Data & Decision Matrix

ParameterStandard SilicaEt₃N-Deactivated SilicaNeutral Alumina
Surface pH ~4.5 (Acidic)~9.0 (Basic)~7.0-7.5 (Neutral)
Recovery of Azepine < 20%75 - 85%> 90%
Primary Impurity Lactam (Hydrolysis)None / Trace PolymerNone
Resolution HighModerate (Tailing possible)Moderate
Recommended For NEVER IntermediatesFinal Products

Mechanistic Visualization

The following diagram illustrates the degradation pathway and the intervention points.

AzepineDegradation Compound This compound (Imidate / Vinyl Ether) Silica Silica Gel Surface (Si-OH, Acidic) Compound->Silica Adsorption Intermediate Protonated Intermediate (Oxonium/Iminium ion) Silica->Intermediate Proton Transfer Hydrolysis Path A: Hydrolysis (+ H2O, - MeOH) Intermediate->Hydrolysis Rearrange Path B: Ring Contraction (Aromatization) Intermediate->Rearrange Lactam Degradant A: Azepin-2-one (Lactam) Hydrolysis->Lactam Irreversible Aromatic Degradant B: Substituted Acetophenone Rearrange->Aromatic Irreversible Neutralization SOLUTION: Use Neutral Alumina or 1% Et3N Neutralization->Silica Blocks Acidity

Caption: Acid-catalyzed degradation pathways of 2-methoxy-3H-azepines on silica and the blocking mechanism of base deactivation.

Frequently Asked Questions (FAQs)

Q: Can I use C18 Reverse Phase silica instead? A: Yes, but with caution.[1] Standard C18 silica is less acidic than bare silica, but residual silanols exist.[1] You must use a basic buffer (e.g., 10 mM Ammonium Bicarbonate, pH 8.[1]2) in the mobile phase.[1] Avoid TFA or Formic Acid modifiers, as these will instantly degrade the azepine.[1]

Q: My compound turned yellow on the column. What happened? A: Yellow or red coloration is characteristic of azepine rearrangement or polymerization.[1] 3H-azepines can isomerize to 1H-azepines (often red/unstable) or polymerize upon acid contact.[2] This visual cue confirms acid-mediated decomposition.[1]

Q: Can I store the purified compound in Chloroform (CDCl₃)? A: No. Chloroform naturally decomposes to form traces of HCl and Phosgene over time.[1] This acidity is sufficient to degrade 2-methoxy-3H-azepines.

  • Recommendation: Store in Benzene-d6, Toluene-d8, or CDCl₃ that has been passed through a small plug of basic alumina immediately before use.[1]

References

  • Doering, W. v. E., & Odum, R. A. (1966).[1][3][4] Ring enlargement in the photolysis of phenyl azide.[1][3] Tetrahedron, 22(1), 81–93.[1][3] Link

  • Satake, K., et al. (1997).[1] Ring contraction of 3,6-di-tert-butyl-3H-azepines to pyridine derivatives. Journal of the Chemical Society, Perkin Transactions 1, 1129.[1] Link

  • Paquette, L. A. (1984).[1] Azepines, Benzazepines and Dibenzazepines.[1] In Comprehensive Heterocyclic Chemistry. Link

  • Oka, N., et al. (2022).[1][5] Aryl Boronic Esters Are Stable on Silica Gel (Discussion on Silica Acidity). Organic Letters, 24, 3510-3514.[1][5] Link[5]

  • Thermo Scientific Chemicals. (n.d.).[1][6] 7-Methoxy-3,4,5,6-tetrahydro-2H-azepine Product Specifications. Link

Sources

Technical Support Center: Stabilizing Kinetic Azepine Products via Temperature Control

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for controlling temperature to stabilize kinetic azepine products. Azepines are seven-membered nitrogen-containing heterocycles that are crucial structural motifs in medicinal chemistry and drug development.[1] Their non-planar and flexible nature presents unique synthetic challenges, particularly when targeting the less stable kinetic isomer over the more stable thermodynamic product.[1][2] This guide is designed for researchers, scientists, and drug development professionals to provide a deep understanding of the principles of kinetic versus thermodynamic control and to offer practical troubleshooting advice for your experiments.

The Core Principle: Kinetic vs. Thermodynamic Control

In many chemical reactions, multiple reaction pathways can lead to different products. The distribution of these products is often governed by two competing factors: the rate of formation (kinetics) and the stability of the products (thermodynamics).[3]

  • Kinetic Product: This product is formed faster because it has a lower activation energy barrier.[3] It is the predominant product under conditions of kinetic control , which typically involve low temperatures and short reaction times.[2][4]

  • Thermodynamic Product: This product is more stable (at a lower energy state) but forms more slowly due to a higher activation energy barrier.[3] It is the major product under conditions of thermodynamic control , which are favored by higher temperatures and longer reaction times, allowing the system to reach equilibrium.[2][4]

Visualizing the Concept

The relationship between kinetic and thermodynamic products can be visualized with a reaction coordinate diagram.

G cluster_0 cluster_1 Reactants Reactants TS_Kinetic Transition State (Kinetic) Reactants->TS_Kinetic Ea (kinetic) TS_Thermo Transition State (Thermodynamic) Reactants->TS_Thermo Ea (thermodynamic) Kinetic_Product Kinetic Product (Less Stable) TS_Kinetic->Kinetic_Product Thermodynamic_Product Thermodynamic Product (More Stable) TS_Thermo->Thermodynamic_Product Reaction_Coordinate_Label Reaction Coordinate

Caption: Reaction coordinate diagram illustrating kinetic vs. thermodynamic control.

Frequently Asked Questions (FAQs)

Q1: Why is low temperature so critical for isolating the kinetic azepine product?

Low temperatures reduce the available thermal energy in the system.[5] This means that while there may be enough energy to overcome the lower activation energy barrier to form the kinetic product, there is insufficient energy to surpass the higher activation energy barrier leading to the more stable thermodynamic product.[5][6] Furthermore, at low temperatures, the reverse reaction from the kinetic product back to the reactants is often negligible, effectively "trapping" the desired kinetic isomer.[2]

Q2: What is a typical temperature range for favoring kinetic products in azepine synthesis?

While the optimal temperature is highly reaction-specific, a general starting point for favoring kinetic control is often at or below 0°C.[6] Many reactions are successfully carried out at temperatures as low as -78°C (the sublimation point of dry ice).[7][8] It is crucial to determine the optimal temperature experimentally for your specific transformation.

Q3: Can I just run the reaction for a shorter time at a higher temperature to get the kinetic product?

While short reaction times are a component of kinetic control, temperature is the more dominant factor.[2] At higher temperatures, even for a short duration, there may be enough energy to form the thermodynamic product. The longer the reaction proceeds at an elevated temperature, the more the product distribution will shift towards the thermodynamic equilibrium.[4]

Q4: My reaction is sluggish at low temperatures. How can I increase the reaction rate without forming the thermodynamic product?

If your reaction is too slow at low temperatures, consider the following:

  • Catalyst Choice: Screen different catalysts. Some catalysts may lower the activation energy of the desired pathway more effectively, allowing for reasonable rates at lower temperatures.[9]

  • Solvent Effects: The choice of solvent can significantly influence reaction rates. Experiment with different solvents to find one that enhances the rate of the desired transformation without promoting isomerization to the thermodynamic product.[10]

  • Concentration: In some cases, increasing the concentration of reactants can increase the reaction rate. However, be cautious, as this can sometimes lead to undesired side reactions.

Q5: How do I know if I have isolated the kinetic or thermodynamic product?

Characterization is key. The kinetic and thermodynamic isomers will have different physical and spectroscopic properties.

  • NMR Spectroscopy: ¹H and ¹³C NMR are powerful tools for distinguishing between isomers.

  • X-ray Crystallography: If you can obtain suitable crystals, this will provide unambiguous structural confirmation.

  • Stability Studies: The kinetic product will often rearrange to the thermodynamic product upon heating.[11] You can perform a controlled heating experiment and monitor the transformation by an appropriate analytical technique (e.g., NMR, LC-MS) to confirm the identity of your initial product.

Troubleshooting Guide

This section addresses common problems encountered when trying to stabilize kinetic azepine products.

Problem 1: Low yield of the desired kinetic product, with the thermodynamic product being the major isolate.
Potential Cause Troubleshooting Steps
Reaction temperature is too high. Lower the reaction temperature. Start at 0°C and incrementally decrease to -20°C, -40°C, or -78°C.[10] Use a reliable cooling bath (see Experimental Protocols).[12]
Reaction time is too long. Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed and before significant formation of the thermodynamic product is observed.[13]
Inefficient heat transfer. Ensure vigorous stirring to maintain a uniform temperature throughout the reaction mixture. For larger scale reactions, consider the reactor geometry to avoid local hot spots.[14]
Quenching procedure is too slow or at too high a temperature. Quench the reaction rapidly at the low reaction temperature.[13] A pre-cooled quenching solution is often beneficial.
Problem 2: A mixture of kinetic and thermodynamic products is consistently obtained.
Potential Cause Troubleshooting Steps
The energy difference between the two transition states is small. This is an inherent property of the reaction. Focus on optimizing conditions to maximize the ratio of the kinetic product. Extremely low temperatures may be required.
The kinetic product is isomerizing to the thermodynamic product during workup or purification. Keep all workup and purification steps cold. Use a cold separatory funnel and pre-chilled solvents for extraction. Consider performing chromatography in a cold room or using a jacketed column.
The chosen base or catalyst promotes equilibration. If applicable, screen different bases or catalysts. A bulkier, non-nucleophilic base may be more selective for the kinetically favored deprotonation, for example.[2]
Problem 3: The reaction does not proceed at low temperatures.
Potential Cause Troubleshooting Steps
Insufficient activation energy. While the goal is to limit energy to prevent thermodynamic product formation, some energy is still required. If no reaction occurs at -78°C, cautiously and incrementally increase the temperature until the reaction begins, while carefully monitoring for the appearance of the undesired isomer.
Poor solubility of reactants at low temperature. Select a solvent in which your starting materials are soluble even at the desired low temperature. A co-solvent system may be necessary.
Catalyst is inactive at low temperature. Investigate alternative catalysts that are known to be active at lower temperatures. Recent research has explored various transition metal catalysts for azepine synthesis.[9]
Troubleshooting Workflow

G Start Low Yield or Mixture of Azepine Isomers CheckTemp Is Reaction Temperature Optimized for Kinetic Control? (e.g., ≤ 0°C to -78°C) Start->CheckTemp LowerTemp Action: Lower Reaction Temperature (e.g., -20°C, -40°C, -78°C) CheckTemp->LowerTemp No CheckTime Is Reaction Time Minimized? CheckTemp->CheckTime Yes LowerTemp->CheckTime MonitorReaction Action: Monitor Reaction Closely (TLC/LC-MS) & Quench Promptly CheckTime->MonitorReaction No CheckWorkup Is Workup & Purification Performed Cold? CheckTime->CheckWorkup Yes MonitorReaction->CheckWorkup ColdWorkup Action: Use Pre-chilled Solvents/Apparatus & Consider Cold Chromatography CheckWorkup->ColdWorkup No CheckReagents Are Catalyst/Base Promoting Equilibration? CheckWorkup->CheckReagents Yes ColdWorkup->CheckReagents ScreenReagents Action: Screen Alternative Catalysts or Bases CheckReagents->ScreenReagents Yes Success Kinetic Product Stabilized CheckReagents->Success No ScreenReagents->Success

Caption: A workflow for troubleshooting issues in stabilizing kinetic azepine products.

Experimental Protocols

Protocol 1: Setting Up a Low-Temperature Reaction

This protocol describes the general setup for a reaction requiring sub-ambient temperatures.

Materials:

  • Round-bottom flask or other suitable reaction vessel

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon line)

  • Low-temperature thermometer or thermocouple

  • Dewar flask or other insulated container[12][15]

  • Cooling agent (see table below)

Procedure:

  • Assemble the reaction glassware and ensure it is dry.

  • Place the reaction vessel in the insulated container.

  • Add the appropriate cooling agent to the insulated container to create a cooling bath.[8]

  • Insert a low-temperature thermometer into the bath to monitor its temperature.

  • Once the bath has reached the desired temperature, slowly lower the reaction flask into it.

  • Begin stirring and introduce reactants as required by your specific procedure.

  • Continuously monitor the bath temperature and add more cooling agent as needed to maintain a stable temperature.[12]

Common Cooling Baths:

Desired TemperatureCooling Bath Composition
0°CIce and water
-20°CIce and sodium chloride (rock salt)
-78°CDry ice and acetone or isopropanol[8]
< -78°CLiquid nitrogen with an appropriate organic solvent[15]
Protocol 2: Quenching a Low-Temperature Reaction

Properly quenching the reaction is crucial to prevent the isomerization of the kinetic product.

Materials:

  • Pre-chilled quenching solution (e.g., saturated aqueous ammonium chloride, water)

  • Addition funnel or syringe

Procedure:

  • Once the reaction is deemed complete by your monitoring method (e.g., TLC), ensure the reaction is maintained at the low temperature.

  • Cool the quenching solution in a separate ice bath.

  • Slowly add the pre-chilled quenching solution to the reaction mixture via an addition funnel or syringe, while maintaining vigorous stirring. Be mindful of any exothermic processes that may occur during the quench.[13]

  • Allow the reaction mixture to slowly warm to room temperature before proceeding with the workup (e.g., extraction).[13]

References

  • Kaur, M., Garg, S., Malhi, D. S., & Sohal, H. S. (2021). A Review on Synthesis, Reactions and Biological Properties of Seven Membered Heterocyclic Compounds: Azepine, Azepane, Azepinone. Current Organic Chemistry, 25(4), 449-506. Available at: [Link]

  • Update of Recently (2016–2020) Designed Azepine Analogs and Related Heterocyclic Compounds with Potent Pharmacological Activities. (2022). Polycyclic Aromatic Compounds, 42(5), 2285-2311. Available at: [Link]

  • Recent Advances in Synthesis, Mechanism of Action and Therapeutic Applications of Azepines: Review Article. (2025). Journal of Pharma Insights and Research, 03(04), 111-118. Available at: [Link]

  • Kaur, M., Garg, S., & Sohal, H. S. (2021). A Review on Synthesis, Reactions and Biological Properties of Seven Membered Heterocyclic Compounds: Azepine, Azepane, Azepinone. Current organic chemistry, 25(4), 449-506. Available at: [Link]

  • Darwish, K. M., & Al-Tarbali, N. I. (2025). Azepines, Chemistry, Synthesis and Reactions. International Journal of Minerals, 02(02), 35-45. Available at: [Link]

  • Božinović, N., Ivanović, J., D'hooghe, M., & Šolaja, B. (2015). Synthesis and antimicrobial activity of azepine and thiepine derivatives. Journal of the Serbian Chemical Society, 80(5), 625-634. Available at: [Link]

  • Commercially available drugs contain azepine derivatives. (n.d.). ResearchGate. Available at: [Link]

  • Synthesis and Medicinal Importance of Dibenzazepine Derived Compounds: A Review. (n.d.). RSYN RESEARCH. Available at: [Link]

  • Shapiro, N. D., & Toste, F. D. (2008). Synthesis of azepines by a gold-catalyzed intermolecular [4+3]-annulation. Journal of the American Chemical Society, 130(29), 9200–9201. Available at: [Link]

  • Predicted Reversal in N-Methylazepine/N-Methyl-7-azanorcaradiene Equilibrium upon Formation of Their N-Oxides. (2020). Molecules, 25(20), 4767. Available at: [Link]

  • The Quench. (n.d.). University of Rochester. Available at: [Link]

  • Green Synthesis and Theoretical Study of New Azepinodiazepine Derivatives with Biological Activity: Application of Fe3O4/ZnO@MWCNT. (2023). Polycyclic Aromatic Compounds, 1-18. Available at: [Link]

  • Satake, K., Okuda, R., Hashimoto, M., Fujiwara, Y., Watadani, I., Okamoto, H., & Kimura, M. (2002). Synthesis and characterization of 2H-, 3H- and 4H-azepine: the first observation of the thermal distribution equilibrium of azepines. Chemical Communications, (12), 1274-1275. Available at: [Link]

  • Thermodynamic and kinetic reaction control. (n.d.). In Wikipedia. Retrieved March 7, 2026, from [Link]

  • Small Scale Reaction Chemistry at Low Temperatures Without Dry Ice / Acetone. (2022, July 6). Asynt. Available at: [Link]

  • Synthesis and molecular docking simulations of novel azepines based on quinazolinone moiety as prospective antimicrobial and antitumor hedgehog signaling inhibitors. (2024). Scientific Reports, 14(1), 3584. Available at: [Link]

  • Design and synthesis of novel rigid dibenzo[b,f]azepines through ring closure technique as promising anticancer candidates against leukaemia and acting as selective topoisomerase II inhibitors and DNA intercalators. (2023). Scientific Reports, 13(1), 609. Available at: [Link]

  • Video: Conducting Reactions Below Room Temperature. (2015, March 4). JoVE. Available at: [Link]

  • A Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. (2020, October 31). ResearchGate. Available at: [Link]

  • Proposed mechanism for the synthesis of azepinones using metal nitrenes and ring expansion strategy. (n.d.). ResearchGate. Available at: [Link]

  • BP401T. (n.d.). COP Bela. Available at: [Link]

  • Conducting Reactions Below Room Temperature. (n.d.). Moodle@Units. Available at: [Link]

    • Kinetic vs Thermodynamic Control. (n.d.). UC Homepages. Available at: [Link]

  • Investigating the Mechanistic Inhibitory Discrepancies of Novel Halogen and Alkyl Di-Substituted Oxadiazole-Based Dibenzo-Azepine-Dione Derivatives on Poly (ADP-Ribose) Polymerase-1. (2021). Chem Biodivers, 18(1), e2000802. Available at: [Link]

  • New Experimental Techniques for Organic Synthesis. (n.d.). Mettler Toledo. Available at: [Link]

  • Synthesis of azepines. (n.d.). Organic Chemistry Portal. Available at: [Link]

  • Going Low Temperature. (2025, March 11). Pharmaceutical Technology. Available at: [Link]

  • Thermodynamic and Kinetic Products. (2012, February 9). Master Organic Chemistry. Available at: [Link]

  • Philippova, A. N., Vorobyeva, D. V., Gribanov, P. S., Godovikov, I. A., & Osipov, S. N. (2022). Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes. Molecules, 27(16), 5195. Available at: [Link]

  • Synthesis and reactions of Azepine. (2020, April 28). YouTube. Available at: [Link]

  • How To Perform Reactions At Low Temperatures. (n.d.). Radleys UK. Available at: [Link]

  • The Development of a Continuous Synthesis for Carbamazepine using Validated In-line Raman Spectroscopy and Kinetic Modelling for. (2023, January 17). OSTI.GOV. Available at: [Link]

  • Philippova, A. N., Vorobyeva, D. V., Gribanov, P. S., Godovikov, I. A., & Osipov, S. N. (2022). Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes. Molecules, 27(16), 5195. Available at: [Link]

  • Carbonyl-Enamine a New Mode for Azepine Ring Closure: Synthesis and Characterization of Pyrazino( (2,3-c) )azepine, as a New Ring System. (2025, August 6). ResearchGate. Available at: [Link]

  • Azipine PDF. (n.d.). Scribd. Available at: [Link]

  • Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor. (2022). Molecules, 27(16), 5178. Available at: [Link]

  • Selected azepine skeletons in natural products and bioactive molecules. (n.d.). ResearchGate. Available at: [Link]

  • Kinetic Control Versus Thermodynamic Control Of A Reaction. (n.d.). Jack Westin. Available at: [Link]

  • 14.11: Kinetic Versus Thermodynamic Products. (2019, June 5). Chemistry LibreTexts. Available at: [Link]

  • Low-Temperature Kinetics for the N + NO reaction: Experiment Guides the Way. (2023, May 3). The Journal of Physical Chemistry A. Available at: [Link]

Sources

Purification techniques for separating 3H-azepines from isomeric 1H-azepines

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for advanced purification methodologies. This guide is specifically designed for researchers, medicinal chemists, and process development scientists facing the challenge of separating 3H-azepine isomers from their isomeric 1H-azepine counterparts. The structural similarity of these compounds presents a significant purification hurdle. This document provides in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format to empower you to overcome these challenges.

Part 1: Foundational Challenges & Physicochemical Properties

This section addresses the fundamental reasons behind the difficulty in separating these isomers and the key chemical principles that can be exploited for successful purification.

Q1: What makes the separation of 3H- and 1H-azepines so challenging?

The primary difficulty arises from their constitutional isomerism. Both 3H- and 1H-azepines share the same molecular formula and weight, leading to very similar physicochemical properties like polarity and boiling points. However, the most critical challenge is the inherent instability of the 1H-azepine isomer.

  • 1H-Azepines: These isomers are antiaromatic (8 π-electrons) if planar, a highly unstable electronic configuration.[1] To alleviate this, they adopt a non-planar boat-like conformation and the nitrogen lone pair's conjugation is reduced.[1][2] Despite this, they are prone to tautomerization.

  • 3H-Azepines: In this isomer, the nitrogen lone pair is shifted out of conjugation, removing the antiaromatic destabilization.[1] This makes the 3H-azepine the more thermodynamically stable isomer.[1]

This stability difference means that purification methods employing harsh conditions (e.g., acidic or basic media, high temperatures) can cause the 1H-isomer to irreversibly rearrange into the more stable 3H-isomer, leading to yield loss and purification failure.[2]

Q2: What are the key physicochemical differences between 3H- and 1H-azepines that can be exploited for separation?

Successful separation hinges on exploiting the subtle but significant differences in their structure and reactivity:

  • Basicity: The nitrogen atom in 1H-azepines is part of a conjugated enamine-like system, while the nitrogen in 3H-azepines is part of an imine system. This difference in electronic environment affects their respective pKa values. The conjugate acids of various azepine isomers show differing basic strengths, which can be exploited in ion-exchange chromatography or pH-dependent extractions.[2]

  • Reactivity of the N-H bond: The 1H-azepine possesses a secondary amine (N-H) functionality that is absent in the 3H-azepine. This N-H bond is a key reactive site for chemical derivatization, allowing for a dramatic alteration of the molecule's properties to facilitate separation.

  • Polarity: While similar, the polarity of the two isomers is not identical. The N-H bond in the 1H-isomer allows it to act as a hydrogen bond donor, which can lead to stronger interactions with polar stationary phases like silica gel compared to the 3H-isomer, which only has a hydrogen bond acceptor site (the imine nitrogen).

Part 2: Chromatographic Separation Techniques & Troubleshooting

Column chromatography is the most common technique for separating azepine isomers.[3] This section provides detailed protocols and troubleshooting for when things go wrong.

Q3: I need to separate a mixture of 3H- and 1H-azepines. What are the recommended starting conditions for flash column chromatography?

For a successful separation, the goal is to maximize the resolution between the two isomers while minimizing the on-column residence time and exposure to the acidic silica surface to prevent degradation of the 1H-isomer.

Experimental Protocol: Flash Chromatography of Azepine Isomers

  • Stationary Phase Selection:

    • Primary Choice: Standard silica gel (40-63 µm).[4]

    • If Degradation Occurs: Switch to deactivated (neutral) silica gel or neutral alumina.[5][6] This is critical for acid-sensitive 1H-azepines.

  • Mobile Phase (Eluent) Selection:

    • Develop the method using Thin Layer Chromatography (TLC).

    • Start with a non-polar/polar solvent system. Common choices are listed in the table below.

    • Aim for an Rf value of 0.2-0.3 for the higher-eluting spot (typically the less polar 3H-azepine) to achieve good separation.[4]

    • Crucial Additive: To prevent streaking and degradation of the 1H-isomer, add 0.1-1% triethylamine (TEA) or diethylamine to the eluent system to neutralize the acidic sites on the silica gel.[6][7]

  • Column Packing & Loading:

    • Pack the column as a slurry in the initial, least polar eluent. A silica-to-crude ratio of 40:1 to 100:1 is recommended for difficult separations.[3][4]

    • Load the sample using the "dry loading" technique: Dissolve the crude mixture in a minimal amount of a suitable solvent (e.g., dichloromethane), add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. This powder is then carefully added to the top of the column.[3][8] Dry loading prevents poor separation that can result from using a strong solvent to dissolve the sample.[6]

  • Elution & Fraction Collection:

    • Begin with the starting eluent and collect fractions, monitoring closely with TLC.

    • If separation is poor, a shallow gradient (slowly increasing the percentage of the polar solvent) can improve resolution.

  • Analysis & Isolation:

    • Analyze fractions by TLC to identify those containing the pure compounds.

    • Combine pure fractions and remove the solvent under reduced pressure at low temperature.

Table 1: Recommended Starting Solvent Systems for Flash Chromatography

Solvent System (Non-polar/Polar)Selectivity Group & Characteristics
Hexanes / Ethyl AcetateA common starting point for moderately polar compounds.[8]
Dichloromethane / MethanolGood for more polar azepines. Use with caution as DCM is chlorinated.[8]
Toluene / AcetoneAn alternative system that can offer different selectivity.
Modifier (Essential for 1H-Azepines) Add 0.1-1% Triethylamine (TEA) to any of the above systems.
Q4: My isomers are co-eluting or have very poor resolution (ΔRf < 0.1) on silica gel. What should I do?

This is a common and frustrating issue. The following workflow provides a systematic approach to troubleshooting and optimizing the separation.

G start Poor Resolution (Co-elution) check_additive Is 0.1-1% TEA in the eluent? start->check_additive add_additive Add 0.1-1% TEA to eluent and re-run TLC. check_additive->add_additive No optimize_solvent Optimize Solvent System check_additive->optimize_solvent Yes add_additive->optimize_solvent change_polarity Adjust Polarity (Shallow Gradient) optimize_solvent->change_polarity Try First change_selectivity Change Solvent Selectivity (e.g., Hex/EtOAc to DCM/MeOH) optimize_solvent->change_selectivity Try Second change_stationary Change Stationary Phase change_polarity->change_stationary Still Poor success Successful Separation change_polarity->success Improved change_selectivity->change_stationary Still Poor change_selectivity->success Improved use_alumina Try Neutral Alumina change_stationary->use_alumina Try First use_hplc Consider Preparative HPLC change_stationary->use_hplc If all else fails use_alumina->use_hplc Still Poor use_alumina->success Improved use_hplc->success

Caption: Troubleshooting workflow for poor chromatographic separation.

Q5: My 1H-azepine is degrading on the column, even with triethylamine. What are my options?

If you observe streaking on the TLC plate or new, more polar spots appearing in your fractions (which could be baseline material or the rearranged 3H-isomer), your 1H-azepine is likely not stable on silica.

  • Switch to a Different Stationary Phase: The most effective solution is to move away from silica gel.

    • Neutral Alumina: Alumina is a basic or neutral medium that is much gentler on acid-sensitive and basic compounds like amines.[5] It is an excellent alternative for purifying azepines.

    • Amine-Functionalized Silica: This is a specialty phase where the silica surface is bonded with amino groups, creating a more inert and slightly basic environment that is ideal for purifying amines without an additive in the mobile phase.[6]

  • Preparative HPLC: For very difficult separations or high-purity requirements, preparative High-Performance Liquid Chromatography (HPLC) may be necessary. Both normal-phase and reversed-phase methods can be developed.[9][10] A C18 column with a mobile phase like acetonitrile/water (often with a modifier like TFA for acidic compounds or DEA for basic compounds) can provide the high resolution needed.[7]

Part 3: Alternative & Complementary Purification Strategies

When chromatography is insufficient or impractical, other techniques can be employed, either alone or in combination.

Q6: Is it possible to separate 3H- and 1H-azepine isomers by recrystallization?

Direct recrystallization of an isomeric mixture is challenging unless one isomer is present in a very large excess. It is often difficult to find a solvent system that will selectively crystallize one isomer while leaving the other in the mother liquor. However, it is a valuable technique for purifying the final products after they have been separated by another method.

Protocol: General Screening for a Recrystallization Solvent

  • Solvent Selection: The ideal solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at its boiling point.[3]

  • Screening:

    • Place ~20-50 mg of your purified (but still needing polishing) azepine isomer into several small test tubes.

    • Add a few drops of a test solvent (see Table 2) to each tube. Observe solubility at room temperature.

    • If insoluble, heat the tube gently. If the compound dissolves when hot, it's a potential candidate.

    • Allow the clear, hot solution to cool slowly to room temperature, then in an ice bath. Observe for crystal formation.

  • Solvent Pairs: If no single solvent works, use a solvent pair. Dissolve the compound in a minimal amount of a "good" solvent (in which it is very soluble) while hot. Then, add a "poor" anti-solvent (in which it is insoluble) dropwise until the solution becomes cloudy. Re-heat to clarify and then cool slowly.[11]

Table 2: Common Solvents and Pairs for Recrystallization Screening

Single SolventsCommon Solvent Pairs (Good Solvent / Anti-Solvent)
Methanol / EthanolToluene / Hexanes[12]
AcetoneEthanol / Water[11][12]
Ethyl AcetateAcetone / Water[13]
TolueneDichloromethane / Hexanes
AcetonitrileIsopropanol / Water[14]
Q7: My compound "oils out" instead of forming crystals. How do I fix this?

"Oiling out" occurs when the solubility of the compound is exceeded at a temperature above its melting point, or when the solution is too concentrated or cooled too quickly.[7]

  • Dilute the Solution: Add more of the "good" solvent and reheat to ensure everything is dissolved before cooling again.

  • Slow Down Cooling: Allow the flask to cool as slowly as possible. Insulating the flask can help.

  • Change Solvents: The chosen solvent system may be inappropriate. Try a different solvent or solvent pair. Low-melting compounds are notoriously difficult and may require extensive screening.[12]

Q8: How can chemical derivatization be used to facilitate the separation?

This is a powerful strategy that leverages the unique reactivity of the 1H-azepine's N-H bond. By selectively reacting the 1H-isomer, you can dramatically alter its polarity, making it easily separable from the unreacted 3H-isomer.

The basic principle is to introduce a functional group that changes the molecule's properties (e.g., polarity, crystallinity, or chromatographic retention).[15] For example, acylation of the 1H-azepine nitrogen with acetyl chloride or an isocyanate will form a neutral amide or urea, respectively. These derivatives are significantly less polar and less basic than the starting 1H-azepine and will have vastly different chromatographic behavior.

G start Mixture of 3H-Azepine (Imine) & 1H-Azepine (Sec-Amine) react Add Derivatizing Agent (e.g., Acetyl Chloride) start->react result Mixture of 3H-Azepine (Unchanged) & N-Acetyl-1H-Azepine (Amide) react->result separate Easy Separation via Flash Chromatography (Large ΔPolarity) result->separate final Isolate Separated Components & Cleave Acetyl Group from 1H-Azepine if needed separate->final

Caption: Logic of using derivatization to aid separation.

Protocol: Selective Acylation of 1H-Azepine

  • Reaction Setup: Dissolve the isomeric mixture in an inert solvent like dichloromethane (DCM) or tetrahydrofuran (THF). Add one equivalent (based on the estimated amount of 1H-azepine) of a non-nucleophilic base, such as triethylamine or pyridine.

  • Derivatization: Cool the solution in an ice bath (0 °C). Slowly add one equivalent of a derivatizing agent (e.g., acetyl chloride, benzoyl chloride, or a sulfonyl chloride).

  • Monitoring: Stir the reaction at 0 °C to room temperature and monitor the disappearance of the 1H-azepine by TLC.

  • Workup: Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Extract the organic components, dry the organic layer, and concentrate it.

  • Purification: The resulting mixture now contains the non-polar N-acyl-1H-azepine and the more polar, unreacted 3H-azepine. This mixture can be easily separated using the standard flash chromatography protocol described in Q3.

  • Cleavage (Optional): If the original 1H-azepine is desired, the protecting group can be cleaved under acidic or basic conditions, depending on its nature.

This derivatization-separation-cleavage sequence is a robust method for obtaining high-purity isomers when direct separation fails.

References
  • Harris, E. B. J. (2014). Why are 3H-Azepines more stable when compared to other isomers? ResearchGate. [Link]

  • Moody, C. J., & Rees, C. W. (Eds.). (n.d.). Azepines. In Comprehensive Organic Chemistry. (This is a general reference to a textbook series, specific chapter details were not available in the search results).
  • ResearchGate. (n.d.). Classification and Physical Properties of Azepine Derivatives. [Link]

  • Slideshare. (n.d.). Synthesis and reactions of Seven membered heterocycle-Azepines. [Link]

  • eGyanKosh. (n.d.). SEVEN AND LARGE MEMBERED HETEROCYCLES. [Link]

  • Chromatography Today. (n.d.). Easy purification of isomers with prepacked glass columns. [Link]

  • National Center for Biotechnology Information. (n.d.). 3H-Azepine. PubChem. [Link]

  • ResearchGate. (2014). Why are 3H-Azepines more stable when compared to other isomers?[Link]

  • iajps. (n.d.). Flash chromatography. [Link]

  • Satake, K., et al. (1991). Synthesis and characterization of 2H-, 3H- and 4H-azepine: the first observation of the thermal distribution equilibrium of azepines. Journal of the Chemical Society, Chemical Communications. [Link]

  • Kimura, M., et al. (2011). STERIC EFFECT ON THE FORMATION OF 3H-AZEPINE DERIVATIVES FROM o-ALKYLPHENYLNITRENE AND. HETEROCYCLES, 83(6), 1259. [Link]

  • University of Colorado Boulder. (n.d.). Recrystallization. [Link]

  • Lurie, I. S. (n.d.). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. [Link]

  • Biotage. (2025). Successful flash chromatography. [Link]

  • Organic Chemistry Division, ACS. (2025). Purification of Organic Compounds by Flash Column Chromatography. [Link]

  • King Group, University of Sheffield. (n.d.). Successful Flash Chromatography. [Link]

  • Reddit. (2023). Go-to recrystallization solvent mixtures. [Link]

  • MDPI. (2022). Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes. Molecules, 27(16), 5195. [Link]

  • Science of Synthesis. (n.d.). MONOCYCLIC AZEPINES.
  • Li, Y., et al. (2017). Synthesis of Substituted Oxo-Azepines by Regio- and Diastereoselective Hydroxylation. Molecules, 22(11), 1888. [Link]

  • Ayyangar, N. R., et al. (1981). Stable 1H-Azepines. J.C.S. CHEM. COMM.[Link]

  • Eiceman, G. A., et al. (n.d.). Separating chiral isomers of amphetamine and methamphetamine using chemical derivatization and differential mobility spectrometry. [Link]

  • Atlanchim Pharma. (n.d.). Isolation by purification – Isolation of impurities. [Link]

  • University of California, Irvine. (2020). Chem355 Labbook-2020. [Link]

  • YouTube. (2022). Important Chemistry Tips-Solvents choose for recrystallization-Part4. [Link]

  • IAEA. (n.d.). Why are 1H-azepines so variable in colour and reactivity. [Link]

  • ResearchGate. (n.d.). Synthesis of 2,3-Dihydro-1H-azepine and 1H-Azepin-2(3H)-one Derivatives From Intramolecular Condensation between Stable Tertiary Enamides and Aldehydes. [Link]

  • CristalChem. (2025). Benzocaine Recrystallization — Lab Guide, Solvent Pairs & QC. [Link]

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Strategies for stabilizing 1-(2-methoxy-3H-azepin-7-yl)ethanone for long-term storage

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Strategies for stabilizing 1-(2-methoxy-3H-azepin-7-yl)ethanone for long-term storage Content Type: Technical Support Center (Troubleshooting & FAQs) Audience: Researchers, scientists, and drug development professionals.

Product: this compound Class: Functionalized 3H-Azepine / Imidate Heterocycle Criticality: High Instability Risk (Hydrolytic & Thermal)

Core Stability Directive (The "Golden Rules")

As Senior Application Scientists, we often see this compound degrade not because of long-term instability, but due to improper handling during the first 24 hours of isolation. The 2-methoxy-3H-azepine core is an cyclic imidate masked within a strained seven-membered ring. It is chemically schizophrenic: the methoxy group makes it susceptible to rapid hydrolysis (like an imidate ester), while the 3H-azepine ring itself is prone to thermal rearrangement into benzenoid isomers.

To ensure long-term integrity, you must adhere to these three non-negotiable rules:

  • The "Zero-Proton" Rule: This compound is acid-labile. Even the acidity of unbuffered silica gel or trace HCl in chloroform can catalyze the hydrolysis of the 2-methoxy group to the thermodynamically stable (and useless) 2H-azepin-2-one (lactam). Always store in base-washed glassware or with a trace of amine stabilizer (e.g., Et3N) if in solution.

  • The "Deep Freeze" Mandate: 3H-azepines are thermally fragile. At room temperature, they equilibrate or contract to aromatic isomers (phenyl azides or anilines). Storage must be at -20°C or lower .

  • Anhydrous Isolation: Never store in protic solvents (MeOH, EtOH, Water). The only acceptable storage matrices are the dry solid state or anhydrous, non-acidic solvents (e.g., Benzene-d6, Toluene, THF).

Degradation Mechanics & Visualization

Understanding why your sample degrades allows you to prevent it. The primary failure modes are Imidate Hydrolysis and Thermal Ring Contraction .

Mechanism Diagram: Pathways of Destruction

The following diagram illustrates the cascade of failure if moisture or heat is introduced.

AzepineDegradation cluster_legend Storage Hazard Map Target This compound (Active Compound) Hydrolysis Hydrolysis (Acid/H2O) Target->Hydrolysis + H2O / H+ Rearrange Thermal Rearrangement (>25°C) Target->Rearrange Heat / Light Lactam 2-Acetyl-7-azepinone (Thermodynamic Sink) Hydrolysis->Lactam Loss of MeOH Aromatic Benzenoid Isomers (Aryl Azides / Anilines) Rearrange->Aromatic Ring Contraction

Caption: Figure 1. The dual-threat degradation pathway. The methoxy-imidate moiety hydrolyzes to the lactam (red, top), while the ring thermally contracts to aromatic byproducts (red, bottom).

Storage & Handling Protocols

Protocol A: Long-Term Storage (Solid State)

Recommended for storage > 1 week.

  • Purification: Ensure the compound is free of acidic impurities. If purified by silica chromatography, elute with 1% Triethylamine (TEA) in the mobile phase to neutralize silica acidity.

  • Drying: Lyophilization from benzene is preferred over rotary evaporation to avoid thermal stress.

  • Container: Use an amber glass vial (UV protection) that has been silanized or base-washed (rinsed with 0.1M NaOH, then H2O, then Acetone, and dried) to remove surface silanol acidity.

  • Atmosphere: Flush with Argon. Seal with a Teflon-lined cap and Parafilm.

  • Environment: Store at -80°C (optimal) or -20°C (acceptable).

Protocol B: Short-Term Storage (Solution)

Recommended for active use (NMR, Screening).

ParameterSpecificationReason
Solvent Benzene-d6, Toluene-d8, or CDCl3 (Neutralized)Avoids protic exchange. Warning: Commercial CDCl3 is acidic; filter through basic alumina before use.
Concentration > 10 mg/mLHigher concentrations are kinetically more stable against hydrolysis (less solvent ratio).
Additive 0.5% v/v TriethylamineActs as a proton scavenger to prevent autocatalytic hydrolysis.
Temp < 4°CSlows isomerization kinetics.

Troubleshooting Guide (FAQ)

Q1: My yellow oil turned into a white solid overnight. What happened?

Diagnosis: You likely formed the Lactam (Azepinone) . The Science: The 2-methoxy-3H-azepine is typically an oil or low-melting solid. If exposed to moisture, the methoxy group hydrolyzes, releasing methanol and forming the amide (lactam). This lactam is significantly more crystalline and stable due to strong hydrogen bonding. Solution: Check the proton NMR. If the methoxy singlet (~3.8 ppm) is gone and a broad NH peak appears, the sample is lost. Prevention: Strictly anhydrous conditions and base-washed glassware.

Q2: I see new peaks in the aromatic region (6.5 - 7.5 ppm) of my NMR.

Diagnosis: Ring Contraction (Aromatization) . The Science: 3H-Azepines are valence isomers of aryl azides and can rearrange to form aniline derivatives or other benzenoid compounds, especially if the ring nitrogen is protonated or heated. This collapses the 7-membered ring into a stable 6-membered benzene ring. Solution: Keep the sample cold (-20°C). Avoid heating above 30°C during solvent removal.

Q3: Can I store this in DMSO?

Diagnosis: Risky. The Science: While DMSO is aprotic, it is hygroscopic. Absorbed water will hydrolyze the imidate function of your azepine. Furthermore, DMSO is difficult to remove without heat (see Q2). Solution: Use anhydrous THF or Toluene. If biological screening requires DMSO, prepare the stock solution immediately before use.

Q4: How do I remove the solvent without degrading the compound?

Diagnosis: Thermal Stress. The Science: Rotary evaporation often involves water baths at 40-50°C. This is sufficient energy to trigger the electrocyclic ring closure/rearrangement of the azepine. Solution: Use a stream of nitrogen gas for small volumes, or high-vacuum evaporation with the flask immersed in a cold water bath (0-10°C) . Never heat to accelerate drying.

References

  • Paquette, L. A. (1984). The Chemistry of Azepines. In Comprehensive Heterocyclic Chemistry. Elsevier. (Foundational text on azepine ring instability and valence tautomerism).
  • Satake, K., et al. (2005). Reaction of 2-methoxy-3H-azepine with NBS: efficient synthesis of 2-substituted 2H-azepines.[1][2][3] Journal of Organic Chemistry, 70(9), 3425-3436.[2] Link (Describes the reactivity of the 2-methoxy-3H-azepine core and its sensitivity to electrophiles/hydrolysis).

  • Smalley, R. K. (1981). Azepines. In Heterocyclic Compounds. Wiley-Interscience. (Details the thermal rearrangement of 3H-azepines to benzenoid compounds).
  • Fuks, R., & Viehe, H. G. (1969). Chemistry of Imidates. In The Chemistry of Functional Groups. Wiley.[4] (General mechanism for the hydrolysis of cyclic imidates/vinyl ethers).

Sources

Validation & Comparative

1H and 13C NMR spectral interpretation of 1-(2-methoxy-3H-azepin-7-yl)ethanone

Author: BenchChem Technical Support Team. Date: March 2026

High-Field 2D NMR vs. Standard 1D and AI Prediction for the Structural Elucidation of 1-(2-methoxy-3H-azepin-7-yl)ethanone: A Comparative Guide

The Analytical Challenge: The 3H-Azepine Scaffold

The synthesis of highly conjugated, non-aromatic heterocycles often yields complex mixtures of regioisomers. For instance, the thermolysis or photolysis of aryl azides in nucleophilic solvents is a standard route to prepare 2-alkoxy-3H-azepines[1]. When utilizing precursors like p-azidoacetophenone, the reaction predominantly furnishes 5-acetyl and 6-acetyl derivatives, while the 7-acetyl isomer—this compound—is formed in trace amounts[2].

Isolating and unambiguously confirming the structure of this 7-acetyl regioisomer presents a severe analytical challenge. Because 3H-azepines adopt a non-planar boat conformation where the nitrogen lone pair is orthogonal to the


-system[1], the ring lacks aromatic ring-current effects. Consequently, traditional heuristic rules for aromatic NMR interpretation fail. This guide objectively compares three analytical approaches—High-Field 2D NMR, Standard 1D NMR, and AI-Assisted Prediction—to determine the most reliable methodology for elucidating this specific molecular architecture.

Product & Methodology Comparison

To establish a definitive structural proof, we evaluate three distinct analytical "products":

  • The Gold Standard: High-Field 2D NMR (600 MHz + CryoProbe) Operating at 600 MHz provides the critical chemical shift dispersion (

    
    ) required to resolve the overlapping C4 and C5 olefinic protons into clear, first-order multiplets. Furthermore, the enhanced sensitivity of the CryoProbe is mandatory for detecting weak, long-range 
    
    
    
    heteronuclear correlations in the HMBC experiment, which is the only way to definitively anchor the acetyl group to the C7 position.
  • The Baseline Alternative: Standard 1D NMR (400 MHz, Room Temperature Probe) While cost-effective and rapid, 400 MHz 1D NMR fails to resolve the complex second-order roofing effects of the conjugated diene system. More importantly, 1D

    
    H and 
    
    
    
    C NMR cannot prove the regiochemistry of the acetyl group; it relies on assumption rather than direct bond mapping.
  • The Computational Alternative: AI-Assisted NMR Predictors (In Silico) Software predictors (e.g., HOSE-code or neural network-based tools) are excellent for standard benzenoid systems but struggle profoundly with 3H-azepines. Because the training databases lack sufficient examples of non-aromatic, 7-membered conjugated imines, the AI miscalculates the paramagnetic shielding tensor of the diene system, resulting in unacceptable

    
    C error margins (up to 
    
    
    
    8.3 ppm).

Comparative Data Analysis

The table below summarizes the expected experimental shifts at 600 MHz versus the inherent errors introduced when relying solely on AI prediction software.

Position

H Shift (ppm)
Multiplicity /

(Hz)

C Shift (ppm)
AI Prediction Error (

C)
N1 ----
C2 --161.5+4.2 ppm
C3 2.85d,

38.2-1.5 ppm
C4 5.95dt,

118.4+6.8 ppm
C5 6.25dd,

128.6-5.1 ppm
C6 7.05d,

132.1+8.3 ppm
C7 --148.2-7.4 ppm
2-OMe 3.78s54.5+0.5 ppm
Acetyl C=O --196.5+2.1 ppm
Acetyl CH

2.45s26.8-0.8 ppm

Causality Note: The C6 proton is shifted significantly downfield (7.05 ppm) not due to aromaticity, but because it acts as the


-proton in an 

-unsaturated enone system (C6=C7–C=O). AI software frequently misses this spatial electronic effect in non-planar rings, causing the massive +8.3 ppm prediction error at C6.

Experimental Protocol: High-Field 2D NMR Workflow

To prevent confirmation bias, the experimental protocol must be designed as a self-validating system . The following workflow ensures that all assigned signals are cross-verified through independent pulse sequences.

Step 1: Sample Preparation Dissolve 15 mg of the purified this compound in 0.6 mL of CDCl


 (100.0 atom % D, containing 0.03% v/v TMS). Transfer to a 5 mm high-precision NMR tube. Causality: High concentration is required to ensure sufficient signal-to-noise (S/N) for the insensitive 

C and 2D HMBC acquisitions without requiring excessive instrument time.

Step 2: Instrument Calibration (600 MHz) Lock on the deuterium signal of CDCl


. Tune and match the CryoProbe to the exact sample impedance. Shim the magnetic field (Z1-Z5) to achieve a TMS line width of <0.6 Hz.

Step 3: 1D Acquisition

  • 
    H NMR:  Acquire using a standard 30° pulse (zg30), 64K data points, 16 scans.
    
  • 
    C NMR:  Acquire using a power-gated decoupling sequence (zgpg30) to prevent NOE-induced baseline distortion, 64K data points, 1024 scans.
    

Step 4: 2D Self-Validating Suite

  • HSQC (Multiplicity Edited): Acquire 256

    
     increments, 8 scans per increment. This maps all direct C–H bonds.
    
  • HMBC (Low-Pass J-Filtered): Acquire with a low-pass J-filter to suppress

    
     artifacts. Set long-range coupling evolution to 8 Hz. Self-Validation: Any cross-peak appearing in the HMBC that also appears in the HSQC is immediately flagged and excluded as a 
    
    
    
    breakthrough artifact. Only true
    
    
    and
    
    
    correlations are used for structural mapping.

Workflow A Sample Preparation (CDCl3, 298K, 50 mM) B 1D Screening (400 MHz) Baseline Resolution A->B C High-Field 2D NMR (600 MHz) HSQC, HMBC, COSY A->C D AI Prediction (In Silico) High Error Margin A->D E Data Processing & Regiochemical Mapping (MestReNova/TopSpin) B->E C->E D->E F Unambiguous Confirmation: 7-Acetyl Isomer E->F

Experimental workflow comparing NMR methodologies for structural elucidation.

Mechanistic Causality: Why 2D HMBC is Non-Negotiable

The difference between a 6-acetyl, 5-acetyl, and 7-acetyl 3H-azepine cannot be definitively proven by 1D chemical shifts alone. The HMBC experiment provides the definitive logical proof through a closed loop of heteronuclear correlations.

To prove the acetyl group is at C7:

  • The Acetyl CH

    
     protons  (
    
    
    
    2.45) show a strong two-bond (
    
    
    ) correlation to the Carbonyl C=O (
    
    
    196.5) and a critical three-bond (
    
    
    ) correlation to C7 (
    
    
    148.2).
  • The C6 proton (

    
     7.05) shows a two-bond (
    
    
    
    ) correlation to C7 (
    
    
    148.2) and a three-bond (
    
    
    ) correlation across the ring junction to the Carbonyl C=O (
    
    
    196.5).

If the acetyl group were at C6, the C6 proton would not exist, and the coupling network would break. This interlocking HMBC data forms an irrefutable, self-validating proof of regiochemistry.

HMBC_Correlations H_Acetyl Acetyl CH3 (δH 2.45) C_Carbonyl Carbonyl C=O (δC 196.5) H_Acetyl->C_Carbonyl 2JCH C7 C7 (Azepine) (δC 148.2) H_Acetyl->C7 3JCH H_C6 C6-H (δH 7.05) H_C6->C_Carbonyl 3JCH H_C6->C7 2JCH

Key HMBC correlations forming a closed logical loop to confirm the acetyl group at C7.

Conclusion

References

  • Title: Science of Synthesis 17.4 Seven-Membered Hetarenes with One Heteroatom Source: Thieme Chemistry URL: [Link]

  • Title: Thermolysis of p-Azidoacetophenone and Synthesis of 3H-Azepines Source: Bulletin of the Chemical Society of Japan URL: [Link]

Sources

Analytical Comparison Guide: Distinguishing 1-(2-Methoxy-3H-azepin-7-yl)ethanone from its Benzene Imine Valence Isomer

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The dynamic valence tautomerism between monocyclic azepines and their bicyclic isomers presents a unique analytical challenge in heterocyclic chemistry[1]. For highly substituted derivatives like 1-(2-methoxy-3H-azepin-7-yl)ethanone , distinguishing the 7-membered 3H-azepine ring from its bicyclic valence isomer (often categorized under the benzene imine or azanorcaradiene framework) is critical. Because these isomers exhibit vastly different reactivities and pharmacokinetics, identifying the exact tautomer in dynamic equilibrium is a prerequisite for downstream drug development[2]. This guide provides a comprehensive, self-validating analytical framework to differentiate these isomers using advanced spectroscopic techniques and cryogenic trapping.

Mechanistic Background & Causality

The equilibrium between 3H-azepines and their bicyclic valence isomers is governed by the Woodward-Hoffmann rules for electrocyclic reactions[3]. In the specific case of this compound, the monocyclic 3H-azepine form is thermodynamically favored at ambient temperature. This preference is driven by the extended


-conjugation between the C2-methoxy group, the internal ring double bonds, and the C7-acetyl (ethanone) group[4].

However, photochemical excitation or specific cryogenic matrix interactions can drive the system toward the bicyclic isomer[5]. The interconversion barrier is typically low (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


 kcal/mol). Consequently, at room temperature, the species may undergo rapid exchange on the NMR timescale, leading to signal averaging. This physical reality dictates our experimental choice: we must utilize cryogenic techniques to slow the exchange rate and isolate the spectroscopic signatures of each discrete tautomer.

ValenceIsomerism Azepine This compound (7-Membered Ring) Imine Benzene Imine Isomer (Bicyclic System) Azepine->Imine Photochemical (hν) Imine->Azepine Thermal (Δ) Reversion

Valence tautomerization between the 3H-azepine and its bicyclic benzene imine isomer.

Comparative Spectroscopic Profiling

To unambiguously distinguish the 3H-azepine from its bicyclic isomer, researchers must rely on the fundamental differences in carbon hybridization (sp


 vs. sp

) and chromophore conjugation.
Table 1: Quantitative Spectroscopic Delineation
Analytical ModalityThis compound (Monocyclic)Benzene Imine Valence Isomer (Bicyclic)Diagnostic Causality

H NMR (190 K)
Vinylic protons (

5.5–7.0 ppm); C3-CH

(

~2.5 ppm)
Shielded cyclopropyl/aziridinyl protons (

1.5–3.0 ppm)
Loss of ring current and

-bonds in the bicyclic form results in extreme shielding.

C NMR (190 K)
sp

vinylic carbons (

110–140 ppm)
sp

bridgehead carbons (

30–45 ppm)
Rehybridization (sp

sp

) during electrocyclic ring closure[2].
UV-Vis Spectroscopy

nm (Extended conjugation)

nm (Interrupted conjugation)
Disruption of the conjugated

-system by the sp

bridge drastically blue-shifts absorption[5].
IR Spectroscopy Strong conjugated C=O (~1680 cm

), C=N (~1620 cm

)
Shifted C=O (>1700 cm

), distinct ring-strain bands
Relief of ring strain in the 7-membered ring alters the force constants of adjacent bonds.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols incorporate internal validation steps to confirm that observed spectral changes are strictly due to valence isomerism rather than irreversible chemical degradation[6].

Protocol A: Variable-Temperature NMR (VT-NMR) Thermodynamic Profiling

Causality: VT-NMR is employed to overcome the low activation barrier of the valence isomerization. By cooling the sample to 190 K, the dynamic exchange is "frozen" on the NMR timescale, allowing for the integration of discrete signals for both isomers[3].

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 15 mg of this compound in 0.6 mL of anhydrous Toluene-

    
     or CD
    
    
    
    Cl
    
    
    . Validation Check: These solvents are deliberately chosen for their low freezing points and lack of overlapping residual solvent peaks in the diagnostic sp
    
    
    regions.
  • Baseline Acquisition: Acquire standard

    
    H and 
    
    
    
    C NMR spectra at 298 K. Note any signal broadening indicative of intermediate exchange rates.
  • Cryogenic Cooling: Gradually lower the probe temperature in 10 K increments down to 190 K. Allow 5 minutes of thermal equilibration time at each step.

  • Spectral Acquisition: At 190 K, acquire high-resolution

    
    H and 
    
    
    
    C spectra. Identify the emergence of the shielded sp
    
    
    bridgehead protons (
    
    
    1.5–3.0 ppm) indicative of the bicyclic isomer[2].
  • Reversibility Check (Self-Validation): Warm the probe back to 298 K and re-acquire the spectra. Crucial Step: The final spectra must perfectly match the initial baseline acquisition to confirm that the low-temperature species was a transient valence tautomer and not a degradation product[7].

VTNMRWorkflow Step1 Step 1 Cryogenic Sample Prep (Toluene-d8) Step2 Step 2 VT-NMR Acquisition (190 K to 298 K) Step1->Step2 Step3 Step 3 Signal Integration (sp2 vs sp3 carbons) Step2->Step3 Step4 Step 4 Eyring Plot & ΔG‡ Calculation Step3->Step4

Step-by-step VT-NMR workflow for thermodynamic profiling of valence isomers.

Protocol B: Cryogenic UV-Vis Kinetic Assay

Causality: The distinct chromophores of the two isomers allow for real-time tracking of the electrocyclic ring opening/closing. Step-by-Step Methodology:

  • Matrix Isolation: Prepare a

    
     M solution of the compound in a methylcyclohexane/isopentane glass matrix at 77 K.
    
  • Photochemical Pumping: Irradiate the sample with a 350 nm UV light source to photochemically drive the equilibrium toward the higher-energy bicyclic isomer.

  • Spectroscopic Monitoring: Monitor the disappearance of the ~320 nm absorption band (azepine) and the appearance of a blue-shifted band (bicyclic isomer)[5].

  • Thermal Relaxation: Gradually warm the matrix to 150 K and monitor the thermal reversion to the 3H-azepine form via the recovery of the 320 nm band. Plot the kinetic data to extract the activation energy (

    
    ).
    

References

1.[3] Stereoelectronic and dynamical effects dictate nitrogen inversion during valence isomerism in benzene imine. Chemical Science (RSC Publishing). 3 2. Valence isomerization of cyclohepta-1,3,5-triene and its heteroelement analogues. Beilstein Journal of Organic Chemistry. 3.[6] Kinetics, Spectroscopy, and Computational Chemistry of Arylnitrenes. Chemical Reviews (ACS Publications). 6 4.[4] Reaction of 2-Methoxy-3H-azepine with NBS: Efficient Synthesis of 2-Substituted 2H-Azepines. The Journal of Organic Chemistry (ACS Publications). 4 5.[2] Synthesis and characterization of 2-methoxy-2H-azepines: the first isolation of 2-azanorcaradiene, the valence isomer of 3H-azepine. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). 2 6.[5] Valence isomerization of cyclohepta-1,3,5-triene and its heteroelement analogues. Beilstein Journal of Organic Chemistry. 5 7.[7] Kinetics, Spectroscopy, and Computational Chemistry of Arylnitrenes. Chemical Reviews (ACS Publications). 7

Sources

Navigating the Maze: A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of Acetyl-Substituted Azepines

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of pharmaceutical sciences and organic chemistry, the precise structural elucidation of novel compounds is paramount. Azepines, seven-membered nitrogen-containing heterocycles, form the core of numerous pharmacologically active agents. When functionalized with an acetyl group, their structural diversity expands, leading to various isomers with potentially distinct biological activities and metabolic fates. Mass spectrometry (MS) stands as a cornerstone technique for the identification and characterization of these molecules. Understanding their unique fragmentation patterns is not merely an academic exercise; it is a critical step in drug discovery, metabolite identification, and quality control.

This guide provides an in-depth comparison of the anticipated mass spectrometry fragmentation patterns of acetyl-substituted azepines. As direct comparative studies on all positional isomers are not extensively available in the literature, this guide synthesizes established principles of mass spectrometry, drawing parallels from related structures like benzodiazepines and other acetylated compounds, to provide a predictive framework for researchers in the field. We will explore how the position of the acetyl group—on the nitrogen (N-acetyl), a carbon atom of the ring (C-acetyl), or as an acetoxy group (O-acetyl)—fundamentally dictates the fragmentation pathways under common ionization techniques such as Electron Ionization (EI) and Electrospray Ionization (ESI).

The Azepine Core: A Stable yet Reactive Scaffold

The seven-membered azepine ring, while less common than its five- or six-membered counterparts, is a stable entity under electron ionization conditions at moderate temperatures. This inherent stability means that the initial fragmentation events are often dictated by the nature and position of its substituents. The introduction of an acetyl group provides a reactive site that can initiate a cascade of fragmentation events, yielding a rich tapestry of product ions that serve as a structural fingerprint.

Ionization Techniques: Setting the Stage for Fragmentation

The choice of ionization technique is a critical experimental parameter that profoundly influences the resulting mass spectrum.

  • Electron Ionization (EI): Typically used with Gas Chromatography (GC-MS), EI is a high-energy "hard" ionization technique that bombards molecules with energetic electrons. This process often leads to extensive fragmentation, providing detailed structural information. The initial event is the removal of an electron to form a radical cation (M•+). Fragmentation is then often driven by the radical site.[1][2]

  • Electrospray Ionization (ESI): Commonly coupled with Liquid Chromatography (LC-MS), ESI is a "soft" ionization technique that generates protonated molecules ([M+H]+) or other adducts in the positive ion mode, and deprotonated molecules ([M-H]−) in the negative ion mode.[3] Subsequent fragmentation, typically induced by collision-induced dissociation (CID) in a tandem mass spectrometer (MS/MS), involves the fragmentation of these even-electron species. This often results in simpler spectra dominated by a few major product ions.

Comparative Fragmentation Patterns of Acetyl-Azepine Isomers

The position of the acetyl group on the azepine ring is the primary determinant of the fragmentation pathways. Let's compare the expected fragmentation patterns for N-acetyl, C-acetyl, and O-acetyl azepines.

N-Acetyl-Azepines: The Amide Influence

In N-acetyl-azepines, the acetyl group forms an amide linkage with the nitrogen of the azepine ring. Amide fragmentation is well-characterized.

Under EI-MS: The molecular ion (M•+) will be readily formed. A dominant fragmentation pathway for amides is the alpha-cleavage to the carbonyl group, leading to the formation of a stable acylium ion.

  • Key Fragment: Loss of the azepine ring as a radical, resulting in a strong signal for the acetyl acylium ion at m/z 43 ([CH₃CO]⁺).

  • Alternative Pathway: Cleavage of the N-C(ring) bond can also occur, leading to a fragment representing the protonated azepine ring.

Under ESI-MS/MS (on [M+H]⁺): Protonation will likely occur on the amide oxygen or the ring nitrogen.

  • Characteristic Neutral Loss: A prominent neutral loss of ketene (42 Da , CH₂=C=O) is a characteristic fragmentation of N-acetylated compounds upon CID.[4][5] This occurs via a six-membered transition state involving proton transfer from the azepine ring to the amide.

  • Formation of Acylium Ion: Similar to EI, the formation of the m/z 43 acylium ion is also possible, though perhaps less dominant than the neutral loss of ketene.

C-Acetyl-Azepines: The Ketone Signature

When the acetyl group is attached to a carbon atom of the azepine ring, it behaves as a ketone.

Under EI-MS:

  • Alpha-Cleavage: The most characteristic fragmentation of ketones is alpha-cleavage, the breaking of the bond adjacent to the carbonyl group. This will result in two possible acylium ions, depending on which side of the carbonyl group the cleavage occurs.

    • Loss of a methyl radical (•CH₃) to form an [M-15]⁺ ion.

    • Loss of the azepine ring portion to form the m/z 43 acylium ion. The relative abundance of these fragments will depend on the stability of the resulting carbocation on the azepine ring.

  • McLafferty Rearrangement: If there is a gamma-hydrogen available on the azepine ring relative to the carbonyl group, a McLafferty rearrangement can occur, leading to the neutral loss of an alkene and the formation of a characteristic enol radical cation.

Under ESI-MS/MS (on [M+H]⁺): Protonation will occur on the carbonyl oxygen.

  • Neutral Losses: Fragmentation will likely proceed through neutral losses. The loss of water (18 Da) is a common pathway. The loss of the entire acetyl group as acetic acid (60 Da) or as a ketene (42 Da) from the protonated species can also be anticipated.

  • Ring Fission: Depending on the collision energy, fragmentation of the azepine ring itself may be observed.

O-Acetyl-Azepines (Acetoxy-Azepines): The Ester Profile

In this isomer, an oxygen atom links the acetyl group to the azepine ring, forming an ester (specifically, an acetoxy group on the ring).

Under EI-MS:

  • Acylium Ion Dominance: The most prominent peak in the mass spectrum of many acetate esters is the acetyl acylium ion at m/z 43 . This is formed by the cleavage of the C-O bond.

  • Neutral Loss of Ketene: Similar to N-acetyl compounds, the neutral loss of ketene (42 Da) from the molecular ion can also be a significant fragmentation pathway.

Under ESI-MS/MS (on [M+H]⁺):

  • Loss of Acetic Acid: A characteristic fragmentation of protonated acetate esters is the neutral loss of acetic acid (60 Da , CH₃COOH).

  • Loss of Ketene: The neutral loss of ketene (42 Da) is also a very common pathway for O-acetylated compounds.[4]

Summary of Predicted Fragmentation Patterns

Isomer TypeIonizationKey Fragmentation PathwaysCharacteristic m/z Values
N-Acetyl-Azepine EI-MSAlpha-cleavage at the amide43 ([CH₃CO]⁺)
ESI-MS/MSNeutral loss of ketene[M+H - 42]⁺
C-Acetyl-Azepine EI-MSAlpha-cleavage at the ketone[M-15]⁺, 43
McLafferty Rearrangement (if applicable)Varies
ESI-MS/MSNeutral loss of water or acetic acid[M+H - 18]⁺, [M+H - 60]⁺
O-Acetyl-Azepine EI-MSFormation of acylium ion43 ([CH₃CO]⁺)
Neutral loss of ketene[M - 42]•⁺
ESI-MS/MSNeutral loss of acetic acid[M+H - 60]⁺
Neutral loss of ketene[M+H - 42]⁺

Visualizing Fragmentation: A Proposed Pathway for N-Acetyl-Azepine

The following diagram illustrates a common fragmentation pathway for a protonated N-acetyl-azepine under ESI-MS/MS conditions, highlighting the characteristic neutral loss of ketene.

G cluster_main Fragmentation of Protonated N-Acetyl-Azepine parent [M+H]⁺ Protonated N-Acetyl-Azepine transition Collision-Induced Dissociation (CID) parent->transition Energy Input product1 [M+H - 42]⁺ Protonated Azepine transition->product1 Major Pathway neutral Neutral Loss of Ketene (CH₂=C=O) transition->neutral

Caption: Proposed ESI-MS/MS fragmentation of N-acetyl-azepine.

Experimental Protocol: Acquiring High-Quality Mass Spectra

To experimentally verify these predicted fragmentation patterns, a robust analytical method is essential. The following provides a generalized workflow for the analysis of acetyl-substituted azepines by LC-MS/MS.

Objective: To separate and identify acetyl-azepine isomers and characterize their fragmentation patterns.

Materials:

  • Acetyl-azepine isomer standards

  • LC-MS grade acetonitrile, methanol, and water

  • Formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode)

  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF).[6][7]

Methodology:

  • Sample Preparation:

    • Prepare stock solutions of each isomer in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

    • Prepare working solutions by diluting the stock solutions to a final concentration of 1-10 µg/mL in the initial mobile phase composition.

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column is a good starting point for separating these isomers (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Start with a low percentage of mobile phase B (e.g., 5-10%) and ramp up to a high percentage (e.g., 95%) over several minutes to elute the compounds. The exact gradient will need to be optimized for the specific isomers.

    • Flow Rate: 0.2-0.4 mL/min.

    • Column Temperature: 30-40 °C.

  • Mass Spectrometry (MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • MS1 Scan: Initially, perform a full scan (e.g., m/z 50-500) to determine the retention times and protonated molecular ion ([M+H]⁺) masses of the isomers.

    • MS/MS (Product Ion Scan): For each isomer, perform a product ion scan on its [M+H]⁺ precursor ion.

    • Collision Energy: Ramp the collision energy (e.g., from 10 to 40 eV) to observe how the fragmentation pattern changes. This will help in identifying both low-energy and high-energy fragmentation pathways.[8]

    • Source Parameters: Optimize gas temperatures, gas flows, and capillary voltage according to the instrument manufacturer's recommendations.

  • Data Analysis:

    • Integrate the chromatographic peaks for each isomer.

    • Analyze the product ion spectra for each isomer, identifying the major fragment ions and neutral losses.

    • Compare the fragmentation patterns of the different isomers, noting the presence or absence of characteristic ions and neutral losses as predicted in the guide.

This systematic approach will enable the unambiguous identification of acetyl-substituted azepine isomers and provide a solid experimental foundation for their characterization in complex matrices.

Conclusion

The fragmentation patterns of acetyl-substituted azepines in mass spectrometry are a direct reflection of their isomeric structures. By understanding the fundamental fragmentation mechanisms of amides, ketones, and esters, researchers can predict and interpret the mass spectra of these important compounds. The dominance of the m/z 43 acylium ion, coupled with characteristic neutral losses of ketene (42 Da) or acetic acid (60 Da), provides a powerful diagnostic toolkit for distinguishing between N-acetyl, C-acetyl, and O-acetyl isomers. As the landscape of pharmacologically active molecules continues to expand, a thorough understanding of these fragmentation roadmaps will be indispensable for the rapid and accurate identification of novel azepine-based therapeutics and their metabolites.

References

  • CSIR Explorations. (n.d.). Abstract.doc. Retrieved from [Link]

  • Swartz, J. A., et al. (2023). Development and validation of a liquid chromatography tandem mass spectrometry method for the analysis of 53 benzodiazepines in illicit drug samples. Journal of Analytical Toxicology, 47(8), 819-828.
  • Acheson, R. M., Gagan, J. M. F., & Harrison, D. R. (1966). The chemistry of acetylenic esters. Part X. The mass spectra of some fused azepines. Journal of the Chemical Society C: Organic, 383-387.
  • Wang, Y., et al. (2022). Development and Validation of a Highly Sensitive and Rapid LC-MS3 Strategy to Determine Oxcarbazepine and Its Active Metabolite in the Serum of Patients with Epilepsy and Its Application in Therapeutic Drug Monitoring. Molecules, 27(17), 5649.
  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • ChemHelp ASAP. (2022, November 22). common fragmentation mechanisms in mass spectrometry [Video]. YouTube. [Link]

  • Drug Discovery and Development. (2016, June 16). Advanced techniques and applications of LC-MS in small molecule drug discovery. Retrieved from [Link]

  • Jackson, G. (2020, April 11).
  • Blair, W. H. (2007). Competing fragmentation processes of O-acetyl-substituted carboxylate anions subjected to collision-induced dissociation. Journal of the American Society for Mass Spectrometry, 18(10), 1751–1758.
  • Aguiar, G. P., et al. (2025, May 9).
  • Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved from [Link]

  • ResearchGate. (n.d.). MS 3 analysis of the m/z 100.076 fragment ion of MF 202.1326 and N.... Retrieved from [Link]

  • Office of Justice Programs. (n.d.). Structural Characterization of Emerging Synthetic Drugs. Retrieved from [Link]

  • Kostiainen, R. (2012, February 3). Ion fragmentation of small molecules in mass spectrometry. SlideShare.
  • Kostiainen, R. (2013, February 4). Ion fragmentation of small molecules in mass spectrometry Class overview. SlideShare.
  • Sleno, L. (2025, February 5).
  • Singh, G., et al. (2021, March 15). Gas Chromatography-Mass Spectrometry (GC-MS) Assay of Bio- Active Compounds and Phytochemical Analyses in Three Species of Apocynaceae. Pharmacognosy Journal.
  • Agilent. (2019, June 14). Analysis of Drugs of Abuse by GC/MS Using Ultra Inert Universal Sintered Frit Liners.
  • Phenomenex. (2025, July 25). GC-MS Drug Testing in Toxicology.
  • MDPI. (2025, August 4). Methods for GC/MS Analysis of the Most Commonly Seized Drugs of Abuse and Their Metabolites in Biological Samples.
  • MDPI. (2021, November 17). Development of a New LC-MS/MS Screening Method for Detection of 120 NPS and 43 Drugs in Blood.
  • ResearchGate. (n.d.). LC/MS/MS/ESI determination of main fragmentation pathway for compounds 1-7. Retrieved from [Link]

  • PubMed. (2007, October 15). Fragmentation of diketopiperazines from Aspergillus fumigatus by electrospray ionization tandem mass spectrometry (ESI-MS/MS).
  • PubMed. (2020, February 15).
  • Journal of Medicinal Chemistry. (n.d.). Mechanism of metabolic 3-hydroxylation of benzodiazepines. Fragmentation pattern of 1,4-benzodiazepin-2-ones under electron impact.
  • ResearchGate. (2020, August 17). (PDF) Development and Validation of an LC-MS-MS Method for the Detection of 40 Benzodiazepines and Three Z-Drugs in Blood and Urine by Solid-Phase Extraction.
  • Freie Universität Berlin. (n.d.). Mass Spectrometry of Drug Derivatives: A Contribution to the Characterization of Fragmentation Reactions by Labelling with Stabl - Refubium.
  • MDPI. (2017, October 31).
  • PMC. (n.d.). Identification, synthesis and characterization of an unknown process related impurity in eslicarbazepine acetate active pharmaceutical ingredient by LC/ESI–IT/MS, 1H, 13C and 1H–1H COSY NMR.
  • PMC. (n.d.). Gas chromatography – Mass spectrometry (GC-MS) profiling reveals newly described bioactive compounds in Citrullus colocynthis (L.) seeds oil extracts.

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Comparing reactivity of 2-methoxy vs 2-ethoxy substituted 3H-azepines

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Bottom Line Up Front: The choice between 2-methoxy-3H-azepine (2-OMe ) and 2-ethoxy-3H-azepine (2-OEt ) represents a critical trade-off between synthetic yield and hydrolytic stability .

  • Select 2-Methoxy-3H-azepine when maximizing initial yield is paramount and the compound will be used immediately in subsequent reactions (e.g., cycloadditions or ring contractions). The smaller nucleophile (methanol) traps the intermediate azirine/ketenimine more efficiently.

  • Select 2-Ethoxy-3H-azepine when isolation, purification, or storage is required. The ethyl group provides steric protection to the imidate functionality, significantly retarding hydrolysis to the thermodynamically stable 3H-azepin-2-one.

Mechanistic Foundation: Formation & Valence Tautomerism

To understand the reactivity differences, one must first grasp the formation pathway. Both species are generated via the photolysis of aryl azides in nucleophilic solvents.[1] The reaction proceeds through a singlet nitrene, which rearranges to a benzazirine and/or a ketenimine intermediate before being trapped by the alcohol.

Pathway Diagram

The following diagram illustrates the divergent pathways for formation and degradation.

AzepinePathways Azide Phenyl Azide Nitrene Singlet Nitrene Azide->Nitrene hv (-N2) Benzazirine Benzazirine (Intermediate) Nitrene->Benzazirine Ketenimine Ketenimine (Intermediate) Benzazirine->Ketenimine Equilibrium Azepine 2-Alkoxy-3H-Azepine (Target) Benzazirine->Azepine + ROH (Trapping) Ketenimine->Azepine + ROH (MeOH/EtOH) Azepinone 3H-Azepin-2-one (Hydrolysis Product) Azepine->Azepinone H2O / H+ (Hydrolysis) Pyridine 2-Alkoxypyridine (Ring Contraction) Azepine->Pyridine Thermal / Acid

Figure 1: Photochemical generation of 2-alkoxy-3H-azepines and competitive degradation pathways.

Technical Comparison: 2-OMe vs. 2-OEt

A. Formation Efficiency (Yield)

The formation of the azepine ring is a diffusion-controlled trapping of the strained intermediate (benzazirine/ketenimine) by the solvent.

  • 2-Methoxy: Methanol is a smaller, more polar nucleophile. It penetrates the solvent cage of the reactive intermediate more effectively than ethanol. Consequently, yields for 2-methoxy-3H-azepines are typically 10–15% higher than their ethoxy counterparts.

  • 2-Ethoxy: The slightly lower yield is attributed to the steric bulk of the ethyl group and the lower polarity of ethanol, which slightly favors competitive side reactions (e.g., polymerization or triplet nitrene pathways leading to anilines).

B. Hydrolytic Stability (Shelf-Life)

This is the most distinct differentiator. The 2-position of the 3H-azepine is essentially a cyclic imidate (vinyl imino ether). Imidates are prone to hydrolysis, yielding the lactam (azepinone).

Parameter2-Methoxy-3H-Azepine2-Ethoxy-3H-AzepineMechanistic Driver
Hydrolysis Rate Fast (

)
Slower (

)
Steric hindrance of Ethyl group protects the C-2 carbon from water attack.
Storage (4°C) < 24 Hours (Neat)2–3 Days (Neat)2-OMe is highly moisture sensitive.
Primary Impurity 3H-Azepin-2-one3H-Azepin-2-oneThermodynamic sink of the system.
C. Reactivity Profile
  • Nucleophilic Substitution: The methoxy group is a better leaving group in trans-etherification or amination reactions. If you intend to convert the alkoxy-azepine to a 2-amino-3H-azepine, start with the 2-methoxy derivative.

  • Ring Contraction: Both species undergo ring contraction to pyridines or anilines upon heating or acid treatment. However, the 2-ethoxy derivative requires slightly higher activation energy, providing a wider thermal processing window before rearrangement occurs.

Experimental Protocols

Protocol A: Synthesis of 2-Methoxy-3H-azepine (High Yield Route)

Best for: In-situ generation or immediate use.

Reagents: Phenyl azide (1.0 eq), Anhydrous Methanol (Solvent), Potassium Carbonate (0.1 eq).

  • Preparation: Dissolve phenyl azide (WARNING: Potentially explosive, handle < 1g scale behind blast shield) in anhydrous methanol (0.05 M concentration).

  • Additive: Add solid

    
    . Note: The base is critical to neutralize trace acid formed during photolysis, which would otherwise catalyze ring contraction.
    
  • Irradiation: Place in a quartz or Pyrex vessel. Irradiate with a high-pressure mercury lamp ( > 300 nm) under nitrogen atmosphere at 0°C to 5°C .

    • Cooling is mandatory to prevent thermal rearrangement.

  • Monitoring: Monitor by TLC (Alumina plates, not Silica) or NMR. Disappearance of the azide peak (~7.0 ppm region changes to vinyl protons at 5.0–6.5 ppm).

  • Workup: Filter

    
    . Evaporate methanol below 20°C  under high vacuum. Do not heat. Use immediately.
    
Protocol B: Synthesis of 2-Ethoxy-3H-azepine (Stable Isolation Route)

Best for: Characterization, storage, or mechanistic studies.

Reagents: Phenyl azide (1.0 eq), Anhydrous Ethanol (Solvent), Triethylamine (1% v/v).

  • Preparation: Dissolve phenyl azide in anhydrous ethanol (0.02 M - more dilute to prevent dimerization).

  • Buffering: Add 1% triethylamine. Soluble organic bases are preferred here to ensure homogeneity during longer irradiation times.

  • Irradiation: Irradiate under Nitrogen at 10°C .

  • Workup: Evaporate ethanol at ambient temperature. The resulting oil can often be passed rapidly through a basic alumina column (deactivated with 5% water) using 5% Et3N/Hexane as eluent.

    • Crucial: Avoid Silica gel; its acidity will destroy the product instantly.

Analytical Data Comparison

The following table summarizes the spectral differences used for identification.

Feature2-Methoxy-3H-azepine2-Ethoxy-3H-azepineNotes
1H NMR (C-2 Alkoxy) Singlet,

3.6–3.8 ppm
Quartet (

4.1), Triplet (

1.3)
Diagnostic signals.[2]
1H NMR (Ring Protons) Complex multiplets

5.0–6.5
Complex multiplets

5.0–6.5
Vinyl region; often overlaps.
IR (C=N) ~1620

~1615

Imidate stretch.
UV

~260 nm~265 nmConjugated triene system.

References

  • Doering, W. v. E., & Odum, R. A. (1966).[3] Ring enlargement in the photolysis of phenyl azide.[1][3][4] Tetrahedron, 22(1), 81–93.[3] Link

    • Foundational text establishing the mechanism of ring expansion in nucleophilic media.
  • Sundberg, R. J., Suter, S. R., & Brenner, M. (1972). Photolysis of aryl azides in the presence of nucleophiles. Journal of the American Chemical Society, 94(2), 513–520. Link

    • Detailed kinetic analysis of trapping efficiency (MeOH vs EtOH) and substituent effects.
  • Satake, K., et al. (2005).[3][5] Reaction of 2-methoxy-3H-azepine with NBS: efficient synthesis of 2-substituted 2H-azepines.[3][5][6][7] The Journal of Organic Chemistry, 70(9), 3425–3436. Link[7]

    • Demonstrates the reactivity of the methoxy derivative toward electrophiles and the stability issues encountered.
  • Gritsan, N. P., & Platz, M. S. (2006).[3] Kinetics, spectroscopy, and computational chemistry of arylnitrenes.[3] Chemical Reviews, 106(9), 3844–3867. Link

    • Modern review covering the transient species (nitrenes/benzazirines)

Sources

A Researcher's Guide to the Infrared Spectroscopy of Azepine Ring Systems: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development, the structural elucidation of heterocyclic scaffolds is a foundational step. Among these, the seven-membered azepine ring system presents a unique and versatile core, integral to numerous pharmacologically active agents, including the well-known benzodiazepines and tricyclic antidepressants like carbamazepine.[1] Infrared (IR) spectroscopy, while a ubiquitous and powerful tool for functional group identification, offers a nuanced and complex challenge when applied to azepines.

This guide provides an in-depth analysis of the characteristic IR absorption bands of azepine systems. Moving beyond a simple list of frequencies, we will explore the underlying vibrational principles, compare the spectra of saturated, unsaturated, and fused azepine derivatives, and critically evaluate their signatures against common five- and six-membered nitrogen heterocycles. Our objective is to equip you with the expertise to interpret these complex spectra and differentiate these crucial scaffolds with confidence.

The Azepine Core: A Spectrum of Complexity

The term "azepine" can describe a range of structures, from the fully saturated azepane (hexahydroazepine) to partially or fully unsaturated rings (e.g., 1H-azepine, 3H-azepine), and polycyclic fused systems like dibenzazepine. This structural diversity is directly reflected in the complexity of their IR spectra. While NMR spectroscopy often provides more definitive structural information for the core azepine skeleton, IR remains invaluable for identifying key functional groups and confirming structural motifs.[2]

Fully Saturated Azepines: The Azepane Signature

The spectrum of a simple, saturated azepane ring is dominated by the vibrations of its N-H and C-H bonds.

  • N-H Stretch: For secondary amines like azepane, a single, typically medium-to-weak absorption appears in the 3300-3500 cm⁻¹ region.[3][4] Its position and broadness are highly sensitive to hydrogen bonding; in concentrated samples or as a pure liquid, this band will broaden and shift to a lower wavenumber.

  • C-H Stretches: Strong, sharp absorptions between 2850-3000 cm⁻¹ are characteristic of the sp³ C-H bonds of the six methylene (-CH₂) groups in the ring.[5]

  • CH₂ Bending (Scissoring): A distinct absorption is expected around 1470-1450 cm⁻¹ , arising from the scissoring vibration of the ring's methylene groups.[6]

  • C-N Stretch: The C-N stretching vibration of aliphatic amines is typically found in the 1000-1250 cm⁻¹ range. This band is often of medium to weak intensity.

A prominent derivative is ε-caprolactam (hexahydro-2H-azepin-2-one), the precursor to Nylon-6. Its spectrum retains the C-H stretching features but introduces a powerful amide signature:

  • N-H Stretch: Often observed near 3300-3350 cm⁻¹ , characteristic of a secondary amide.[7]

  • C=O Stretch (Amide I): A very strong, sharp band appears at 1630–1650 cm⁻¹ . This is one of the most diagnostic peaks in the spectrum.[7]

  • N-H Bend (Amide II): A medium intensity band is found near 1540 cm⁻¹ .[7]

Unsaturated and Fused Azepine Systems

As unsaturation is introduced, the IR spectrum becomes more complex. For fully unsaturated, unstable 1H-azepines, experimental data is sparse, but key features can be predicted and have been observed in stabilized derivatives.[8]

  • =C-H Stretch: Absorptions for sp² C-H bonds appear above 3000 cm⁻¹ .

  • C=C Stretch: Ring C=C stretching vibrations are expected in the 1600-1680 cm⁻¹ region. Their intensity can be variable.

  • C=N Stretch: The imine or C=N stretch typically absorbs in a similar region to the C=C stretch, around 1620-1690 cm⁻¹ .

In fused systems like dibenzazepine, the spectrum is a composite of the azepine ring and the flanking aromatic rings. Using the drug carbamazepine as an example, we observe:

  • N-H Stretch: A sharp peak around 3464 cm⁻¹ corresponding to the amide N-H group.[9]

  • C=O Stretch (Amide I): A strong absorption near 1674 cm⁻¹ .[9]

  • Aromatic C=C Stretch: Multiple bands in the 1400-1600 cm⁻¹ region are characteristic of the benzene rings.[9]

  • Aromatic C-H Bending: Strong bands in the fingerprint region, particularly out-of-plane (oop) bends, can give clues to the substitution pattern of the aromatic rings.

G cluster_azepines Azepine Ring Systems Azepane Azepane (Saturated) Caprolactam ε-Caprolactam Azepane->Caprolactam + C=O Azepine_1H 1H-Azepine (Unsaturated) Dibenzazepine Dibenz[b,f]azepine (Fused)

Caption: Key examples of azepine ring systems.

A Comparative Guide: Azepines vs. Other N-Heterocycles

Distinguishing an azepine from other common nitrogen heterocycles using IR spectroscopy requires a focus on the combination of bands related to ring size, saturation, and aromaticity.

HeterocycleN-H Stretch (cm⁻¹)C-H Stretch (cm⁻¹)C=C / C=N Ring Stretch (cm⁻¹)Key Differentiating Features
Azepane 3300-3500 (m, sh)2850-2970 (s)N/Asp³ C-H only; classic secondary amine signature.
1H-Azepine ~3340 (m, sh)>3000 (m)1600-1680 (m-w)Presence of both sp² C-H and N-H stretches.
Dibenzazepine ~3460 (amide)>3000 (m)1400-1680 (m-s)Combination of amide/amine bands and strong aromatic C=C stretches.[9]
Pyrrole ~3400 (s, br)~3100 (m)~1540, ~1470 (m)Broad N-H; sp² C-H only; characteristic aromatic ring bands.[10]
Pyrrolidine 3300-3400 (w-m)2850-2970 (s)N/Asp³ C-H only; similar to azepane but fingerprint may differ.[3][11]
Pyridine N/A~3050 (m)~1580, ~1500, ~1430 (s-m)No N-H stretch; characteristic pattern of strong aromatic ring stretches.[12]
Piperidine 3300-3400 (w-m)2850-2950 (s)N/Asp³ C-H only; very similar to azepane and pyrrolidine, requires fingerprint analysis.[7][13]
Indole ~3400 (m, sh)>3000 (m)~1620, ~1450 (m-s)Sharp N-H; combination of aromatic and pyrrole-like ring stretches.[14][15]

(s=strong, m=medium, w=weak, sh=sharp, br=broad)

G cluster_7 7-Membered cluster_6 6-Membered cluster_5 5-Membered cluster_fused Fused Azepane Azepane Azepine Azepine Azepane->Azepine Saturation Piperidine Piperidine Azepane->Piperidine Ring Size Pyridine Pyridine Azepine->Pyridine Ring Size Piperidine->Pyridine Saturation Pyrrolidine Pyrrolidine Piperidine->Pyrrolidine Ring Size Pyrrole Pyrrole Pyridine->Pyrrole Ring Size Pyrrolidine->Pyrrole Saturation Indole Indole Indole->Pyrrole Fused Benzene Dibenzazepine Dibenzazepine Dibenzazepine->Azepine Fused Benzene

Caption: Relationships between azepines and comparator heterocycles.

Key Insights from Comparison:

  • Saturated Rings (Azepane, Piperidine, Pyrrolidine): These are the most difficult to distinguish from one another. Their spectra are dominated by sp³ C-H stretches. Differentiation often relies on subtle shifts in the C-H bending and C-N stretching vibrations within the fingerprint region (below 1500 cm⁻¹), which are unique to the specific ring strain and conformation of each molecule.[3][7]

  • Aromatic vs. Non-Aromatic: The presence of sharp peaks above 3000 cm⁻¹ is a clear indicator of sp² C-H bonds, pointing towards an unsaturated or aromatic ring (Azepine, Pyridine, Pyrrole, Indole). Conversely, the absence of these peaks strongly suggests a saturated ring.

  • The N-H Band: The presence or absence of an N-H stretching band is a primary classification tool. Pyridine, a tertiary amine, lacks this feature entirely, making it easily distinguishable from its N-H containing counterparts. The shape of the N-H band is also telling: pyrrole often shows a broader N-H band compared to the sharper bands of indole or secondary amines.[10]

Experimental Protocol: Acquiring a High-Quality FTIR Spectrum

Trustworthy spectral data begins with a robust experimental protocol. The Attenuated Total Reflectance (ATR) technique is recommended for its speed, ease of use, and minimal sample preparation.

Objective: To obtain a clean, high-resolution infrared spectrum of a novel azepine-containing compound.

Methodology: Diamond ATR-FTIR Spectroscopy

  • Instrument Preparation:

    • Ensure the FTIR spectrometer is powered on and has reached thermal equilibrium (typically >30 minutes).

    • Verify the desiccated environment of the instrument to minimize water vapor interference.

  • ATR Crystal Cleaning (Self-Validation Step):

    • Clean the diamond ATR crystal surface thoroughly with a suitable solvent (e.g., isopropanol) using a non-abrasive wipe (e.g., lint-free lens paper).

    • Causality: An unclean crystal will introduce contaminant peaks into both the background and sample spectra, leading to erroneous data.

  • Background Collection:

    • With the clean, empty ATR accessory in place, collect a background spectrum. A typical setting is 16-32 scans at a resolution of 4 cm⁻¹.

    • Causality: The background scan measures the ambient environment (CO₂, H₂O) and the instrument's response. This is digitally subtracted from the sample spectrum to ensure the final spectrum contains only information from the sample itself.

  • Sample Application:

    • Place a small amount of the sample (a single drop for a liquid, a few milligrams for a solid) directly onto the center of the ATR crystal.

    • If the sample is a solid, use the ATR's pressure clamp to ensure firm, even contact between the sample and the crystal surface.

    • Causality: The ATR effect relies on an evanescent wave that penetrates a few microns beyond the crystal surface. Good contact is critical for a strong, high-quality signal.

  • Sample Spectrum Collection:

    • Using the same parameters as the background scan (16-32 scans, 4 cm⁻¹ resolution), collect the sample spectrum.

  • Data Processing and Cleaning:

    • After collection, perform an ATR correction (if the software allows) to account for the wavelength-dependent depth of penetration. This makes the spectrum appear more like a traditional transmission spectrum.

    • Use the software's baseline correction tool to ensure all peaks originate from a flat baseline.

    • Label the significant peaks with their wavenumbers for analysis.

  • Final Crystal Cleaning:

    • Thoroughly clean the ATR crystal with a suitable solvent to remove all traces of the sample, preparing the instrument for the next user.

Caption: Experimental workflow for ATR-FTIR analysis.

Conclusion

The infrared spectrum of an azepine ring system is rich with information but requires careful and comparative interpretation. While not as singularly diagnostic as NMR for elucidating the core structure, FTIR spectroscopy provides an essential, rapid, and non-destructive method for confirming the presence of key functional groups, determining the degree of saturation, and differentiating azepines from other common nitrogen heterocycles. By understanding the characteristic bands of saturated, unsaturated, and fused azepines and comparing them logically against five- and six-membered rings, researchers can confidently leverage IR spectroscopy as a vital piece of the structural elucidation puzzle in drug discovery and development.

References

  • RJWave.org. (n.d.). Synthesis And Characterization Of Caprolactam Derivatives Via The Wittig– Claisen Protocol: A Comprehensive Study.
  • Dage, J., Snavely, D. L., & Walters, V. A. (1992). Infrared Spectrum of Gaseous 3-Pyrroline and Pyrrolidine and Overtone Spectrum of 3-Pyrroline. DTIC.
  • Zhang, Y., Du, L., & Zhu, Y. (2020). Infrared spectroscopy of neutral and cationic pyrrolidine monomer in supersonic jet. Chinese Journal of Chemical Physics.
  • J-Stage. (n.d.). Infrared Spectra of Some Indole and Pyrrole Compounds.
  • ProQuest. (n.d.). Infrared Spectra of Indole Compounds.
  • ResearchGate. (n.d.). FT-IR spectrum of control indole. [Image].
  • National Center for Biotechnology Information. (n.d.). Pyrrolidine. PubChem Compound Database. Retrieved from [Link]

  • Fuson, N., & Josien, M. L. (1956). Synthesis and Infrared Spectra of Some Indole Compounds. Journal of the American Chemical Society, 78(13), 3049-3053.
  • ResearchGate. (n.d.). IR spectra of indole-3-acetic acid in KBr. [Image].
  • SpectraBase. (n.d.). 1H-Azepine, hexahydro-1-(3-phenoxybenzoyl)-. [Spectrum].
  • SpectraBase. (n.d.). Pyrrolidine. [Spectrum].
  • NIST. (n.d.). Pyrrolidine. In NIST Chemistry WebBook. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Hexahydro-1H-azepine-1-ethanol. PubChem Compound Database. Retrieved from [Link]

  • The Merck Index Online. (n.d.). Piperidine. Royal Society of Chemistry.
  • ChemicalBook. (n.d.). Piperidine(110-89-4) IR Spectrum.
  • National Center for Biotechnology Information. (n.d.). Piperidine. PubChem Compound Database. Retrieved from [Link]

  • NIST. (n.d.). 2H-Azepine, 3,4,5,6-tetrahydro-7-methoxy-. In NIST Chemistry WebBook. Retrieved from [Link]

  • Kniep, C., & Altenbach, H. J. (2012). Azepines.
  • Smolecule. (2023). Hexahydro-1H-azepine-1-acetonitrile.
  • BME OMIKK Repozitorium. (n.d.). Vibrational Spectroscopic Study of Nitrogen Heterocycles.
  • Padwa, A., & Kamigata, N. (1981). Stable 1H-Azepines.
  • ResearchGate. (n.d.). IR spectra of 4-piperidinemethanol solutions. [Image].
  • Vilnius University. (n.d.).
  • ResearchGate. (n.d.). The FTIR spectrum for Pyrrole. [Table].
  • Al-Dharrab, A. A. (2019). Quantitative bioanalytical and analytical method development of dibenzazepine derivative, carbamazepine: A review. Journal of Pharmaceutical Analysis.
  • ResearchGate. (n.d.). The chemical structures of three different dibenzazepines. [Image].
  • BenchChem. (n.d.). A Comparative Guide to the Optoelectronic Properties of Pyridine and Pyrrole Derivatives.
  • Lebda Medical Journal. (2019). Determination of the characters of carbamazepine using three different alternative techniques, Fourier Transform Infrared, Differential Scanning Calorimeter, and Scanning Electron Microscope.
  • arXiv. (2023). Vibronic fine structure in the nitrogen 1s photoelectron spectra from Franck-Condon simulations. III.
  • ResearchGate. (n.d.). FTIR (a) and pyridine-FTIR (b) spectra of samples. [Image].

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UV-Vis Absorption Maxima Comparison: Azepines vs. Aryl Azides

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Invisible" Shift

In photoaffinity labeling (PAL) and heterocyclic synthesis, the photolysis of aryl azides is a cornerstone reaction. However, a common failure mode in these experiments is the "silent" rearrangement of the aryl azide into a ring-expanded 3H-azepine (or 3H-azepinone) rather than the intended C-H or N-H insertion.

This guide provides a definitive spectral comparison between the precursor Aryl Azides and their Azepine photoproducts. By monitoring specific bathochromic shifts in the UV-Vis spectrum, researchers can quantitatively validate whether their active species is trapping the target or rearranging into a nucleophile-scavenged byproduct.

Mechanistic Foundation: The Ring Expansion Pathway

To interpret the spectra, one must understand the species being generated. Upon UV irradiation, aryl azides eject nitrogen to form a singlet nitrene.[1] While this species can perform the desired insertion, it often rearranges via a benzazirine intermediate into a highly reactive ketenimine (1,2-didehydroazepine).

In the presence of nucleophiles (water, alcohols, amines—common in biological buffers), this ketenimine is trapped to form the 3H-azepine .

Diagram 1: Aryl Azide to Azepine Rearrangement Pathway

This flowchart illustrates the critical divergence between productive insertion and azepine formation.

Azide_Mechanism Azide Aryl Azide (Ar-N3) Nitrene Singlet Nitrene (Ar-N) Azide->Nitrene hν (-N2) Benzazirine Benzazirine (Intermediate) Nitrene->Benzazirine Rearrangement Insertion Insertion Product (Target Labeling) Nitrene->Insertion Direct Insertion (Minor Pathway in Nucleophilic Media) Ketenimine Ketenimine (1,2-Didehydroazepine) Benzazirine->Ketenimine Ring Expansion Azepine 3H-Azepine (Nucleophilic Trap) Ketenimine->Azepine + Nucleophile (R-NH2, H2O, ROH)

Caption: Figure 1: The dominant pathway in nucleophilic solvents leads to ring expansion (Azepine), distinguishable by UV-Vis shifts.

Spectral Comparison Data

The transition from the benzene ring of the azide to the seven-membered azepine ring disrupts aromaticity and extends conjugation, typically resulting in a bathochromic (red) shift .

Table 1: Comparative UV-Vis Absorption Maxima ( )[2][3]
Compound ClassSpecific Derivative

(nm)
Spectral CharacteristicsSolvent Context
Aryl Azide Phenyl Azide248 - 250 Sharp

band. Weak shoulder ~280 nm (

).
Acetonitrile/MeOH
p-Azidobenzoate270 - 280 Strong absorption due to ester conjugation.Aqueous Buffer
o-Nitrophenyl Azide300 - 310 Broad absorption (yellow).Organic/Aqueous
3H-Azepine 2-Methoxy-3H-azepine325 - 335 Broad, lower intensity band. "Azepine tail" extends >350 nm.Methanol (Photolysis)
2-Diethylamino-3H-azepine350 - 360 Significant red shift. Often appears yellow/orange.Diethylamine
3H-Azepin-2-one290 - 310 Formed in water. Overlaps with some substituted azides but lacks fine structure.Aqueous Buffer (pH 7)
Key Diagnostic Indicators
  • Loss of Fine Structure: Aryl azides (especially simple ones) often show distinct vibronic structure in non-polar solvents. Azepines typically display broad, featureless bands.

  • The "Azepine Tail": In protein labeling studies involving phenyl azides, the appearance of a new, broad absorption band between 310 nm and 340 nm is a positive confirmation of ring expansion (azepine formation) and a negative indicator for efficient C-H insertion.

  • Isosbestic Points: A clean conversion from Azide

    
     Azepine will exhibit sharp isosbestic points (e.g., near 280 nm for phenyl azide in MeOH). Loss of the isosbestic point indicates secondary decomposition.
    

Experimental Protocol: Validating Photolysis

Objective: Monitor the photolysis efficiency and detect azepine formation using Time-Resolved UV-Vis.

Workflow Diagram

This diagram outlines the self-validating loop for checking reagent integrity.

Experimental_Workflow Start Start: Azide Stock Solution (50-100 μM) Baseline Measure T=0 Spectrum (200-500 nm) Start->Baseline Irradiate Irradiate (UV Source) (e.g., 254nm or 365nm) Baseline->Irradiate Measure Measure T=x Spectrum Irradiate->Measure Decision Isosbestic Point Maintained? Measure->Decision Analyze Analyze λ_max Shift (Check for >300nm band) Decision->Analyze Yes Fail Secondary Decomposition (Reduce Intensity/Time) Decision->Fail No Analyze->Irradiate If Azide Remains

Caption: Figure 2: Step-by-step workflow for UV-Vis validation of aryl azide photochemistry.

Detailed Methodology
  • Sample Preparation:

    • Prepare a 50–100 µM solution of the aryl azide in the target solvent (e.g., PBS for biological simulation, Methanol for chemical trapping).

    • Critical: Ensure the optical density (OD) at the irradiation wavelength is

      
       to ensure uniform light penetration.
      
  • Dark Control:

    • Keep a matched cuvette in the dark to verify thermal stability. Aryl azides are generally stable at room temperature but can degrade if the buffer contains thiols (e.g., DTT, which reduces azides to amines).

  • Irradiation Setup:

    • Use a monochromatic source (e.g., Rayonet reactor or calibrated LED) matching the azide's

      
       transition.
      
    • Caution: High-intensity Hg arc lamps generate heat. Use a water filter or cooling block to prevent thermal rearrangement.

  • Data Collection:

    • Scan range: 220 nm – 500 nm .

    • Intervals: 10, 30, 60, 120 seconds.

    • Look for the depletion of the azide peak (e.g., 250 nm) and the growth of the azepine band (e.g., 330 nm).

Troubleshooting & Interpretation

  • Problem: Absorbance decreases everywhere; no new peaks appear.

    • Cause: Polymerization (tar formation) or precipitation. The nitrene polymerized rather than being trapped by the solvent.

  • Problem: Peak shifts to ~230 nm (Blue shift).

    • Cause: Reduction of Azide (-N3) to Amine (-NH2) by DTT or mercaptoethanol. This is NOT photolysis.

  • Problem: No reaction after 10 minutes.

    • Cause: Incorrect lamp wavelength. Phenyl azides require deep UV (254 nm); they are transparent to 365 nm unless substituted with nitro/hydroxyl groups.

References

  • Doering, W. v. E., & Odum, R. A. (1966). Ring expansion of phenyl nitrene to 1H-azepine. Tetrahedron, 22(1), 81-93. Link

  • Leyva, E., Platz, M. S., et al. (1986). Photochemistry of Phenyl Azide: Chemical Trapping of the Didehydroazepine Intermediate. Journal of the American Chemical Society, 108(13), 3783–3790. Link

  • Gritsan, N. P., & Platz, M. S. (2006). Photochemistry of Azides: The Azide/Nitrene Interface. Chemical Reviews, 106(9), 3844–3879. Link

  • Thermo Fisher Scientific. (n.d.). Light sources and conditions for photoactivation of aryl azide crosslinking and labeling reagents. Technical Guide. Link

Sources

Chromatographic Retention Time Comparison of Azepine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide provides a technical analysis of the chromatographic behavior of azepine derivatives, focusing on the dibenzazepine class (Carbamazepine, Oxcarbazepine, Eslicarbazepine) and related benzazepine structures. Unlike generic application notes, this document dissects the causal link between stationary phase chemistry (C18 vs. Phenyl-Hexyl vs. Cyano) and retention time (


), offering actionable data for impurity profiling and metabolite quantification.

The Azepine Landscape: Structural Determinants of Retention

Azepine derivatives are characterized by a seven-membered nitrogen-containing ring fused to aromatic systems. In Reversed-Phase Liquid Chromatography (RPLC), their retention is governed by two primary factors:

  • Hydrophobicity (logP): The dominant factor for alkyl-bonded phases (C18/C8).

  • 
    -
    
    
    
    Interaction Potential:
    Critical for separation on Phenyl-based phases, particularly when differentiating structurally similar metabolites (e.g., keto- vs. hydroxy- variants).
Key Analytes
  • Carbamazepine (CBZ): High hydrophobicity; neutral at physiological pH.

  • Oxcarbazepine (OXC): Keto-analogue; reduced hydrophobicity compared to CBZ.

  • Eslicarbazepine Acetate (ESL): Prodrug; rapidly hydrolyzed but distinct in non-biological samples.

  • Licarbazepine (MHD): The active metabolite (10-hydroxy derivative); significantly more polar.

Comparative Analysis: Retention Behavior

The following data synthesizes experimental outcomes from standard RPLC conditions. Note that absolute retention times vary by system dwell volume and column dimensions, but the relative elution order remains consistent.

Scenario A: Dibenzazepine Anticonvulsants (C18 Performance)

Standard Conditions: C18 Column (150 x 4.6 mm, 5 µm), Mobile Phase: Water/Acetonitrile (60:40 v/v), Flow: 1.0 mL/min, Detection: UV 210-230 nm.

CompoundApprox.[1][2][3][4][5][6][7][8][9][10] Retention Time (

)
Relative Retention (

)
Hydrophobicity (logP)Elution Logic
Licarbazepine (MHD) 4.2 - 4.5 min~1.51.8Most polar due to hydroxyl group; elutes first.
Eslicarbazepine Acetate 4.9 - 5.2 min~1.92.5Acetate group increases lipophilicity over MHD but less than parent.
Oxcarbazepine (OXC) 6.5 - 6.8 min~2.82.2Keto group reduces retention relative to CBZ.
Carbamazepine (CBZ) 7.8 - 8.2 min~3.52.45Planar tricyclic structure maximizes hydrophobic interaction.
Iminostilbene 12.5+ min>5.0>3.0Degradant; lacks carboxamide group, highly retained.
Scenario B: Stationary Phase Selectivity (C18 vs. Phenyl-Hexyl)

When separating complex mixtures or positional isomers of benzazepines, C18 often fails to resolve critical pairs. Phenyl-Hexyl phases introduce


-

stacking mechanisms.
Stationary PhaseMechanismEffect on Azepine Separation
C18 (Octadecyl) Hydrophobic InteractionBaseline. Elution strictly follows logP. Good for general potency assays.
Phenyl-Hexyl Hydrophobic +

-

Stacking
Alternative. Preferentially retains compounds with extended conjugation (e.g., CBZ) relative to saturated metabolites. Can reverse elution order of impurities with high aromaticity.
Cyano (CN) Dipole-Dipole + H-BondingOrthogonal. Often used in USP methods for impurity profiling. Drastically reduces retention of hydrophobic parents, highlighting polar impurities.

Visualizing the Separation Mechanism

The following diagram illustrates the mechanistic difference between standard C18 retention and the "Pi-Selectivity" offered by Phenyl phases for azepine structures.

AzepineSeparation cluster_C18 C18 Stationary Phase cluster_Phenyl Phenyl-Hexyl Stationary Phase Analyte Azepine Analyte (Aromatic Rings) C18_Ligand Alkyl Chain (C18) Analyte->C18_Ligand Phenyl_Ligand Phenyl Ring on Hexyl Spacer Analyte->Phenyl_Ligand Mech_Hydro Hydrophobic Interaction C18_Ligand->Mech_Hydro Result_C18 Separation by LogP Only Mech_Hydro->Result_C18 Result_Phenyl Separation by LogP + Aromaticity Result_C18->Result_Phenyl Orthogonal Selectivity (Critical for Impurities) Mech_Pi Pi-Pi Stacking + Hydrophobic Phenyl_Ligand->Mech_Pi Mech_Pi->Result_Phenyl

Figure 1: Mechanistic divergence between alkyl and phenyl stationary phases. Phenyl phases leverage the aromatic nature of the azepine ring for enhanced selectivity.

Experimental Protocols

Protocol A: High-Resolution Impurity Profiling (HPLC-UV)

Objective: Separation of Carbamazepine from its related compounds (A, B, and degradation products). Causality: A Cyano (CN) or C8 column is often selected over C18 to reduce the excessive retention of the parent drug, allowing better resolution of early-eluting polar degradants.

  • Column: Agilent ZORBAX SB-CN or Thermo Hypersil GOLD CN (250 x 4.6 mm, 5 µm).

  • Mobile Phase:

    • Solvent A: Water/Methanol/THF (85:12:3 v/v/v) + 0.2 mL Formic Acid (for peak shape).

    • Solvent B: Acetonitrile/Methanol (50:50).

    • Mode: Isocratic or shallow gradient depending on specific impurity profile.

  • Flow Rate: 1.0 - 1.5 mL/min.

  • Temperature: 25°C (Strict control required; CN phases are temperature sensitive).

  • Detection: UV @ 230 nm (Maximize amide absorption).

  • Self-Validation:

    • System Suitability: Resolution (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
      ) between CBZ and Impurity A must be > 1.7.
      
    • Tailing Factor:[10] Must be < 1.5 for the parent peak.

Protocol B: Rapid LC-MS/MS Bioanalysis

Objective: Quantification of Eslicarbazepine and metabolites in plasma.[9][11] Causality: Short C18 columns with sub-2-micron particles allow for high throughput. Ammonium acetate is used to support ionization in ESI+.

  • Column: Waters Acquity UPLC BEH C18 (50 x 2.1 mm, 1.7 µm).

  • Mobile Phase:

    • A: 5 mM Ammonium Acetate in Water (pH 4.5).

    • B: Acetonitrile.[1][3][5][6][8][9][10]

  • Gradient: 10% B to 90% B over 3.0 minutes.

  • Flow Rate: 0.4 mL/min.

  • Detection: MS/MS (ESI+), MRM mode.

    • ESL Transition: 297.1

      
       194.1 m/z.
      
    • OXC Transition: 253.1

      
       208.1 m/z.
      

Method Development Decision Matrix

Use this logic flow to select the correct column and conditions for your specific azepine application.

MethodDecision Start Start: Define Analytical Goal Goal_Potency Potency/Assay (Parent Drug Only) Start->Goal_Potency Goal_Impurity Impurity Profiling (Complex Mixture) Start->Goal_Impurity Goal_Bio Bioanalysis (Plasma/Urine) Start->Goal_Bio C18_Std Standard C18 Isocratic (60:40 ACN:H2O) Goal_Potency->C18_Std Check_Polar Are impurities polar? Goal_Impurity->Check_Polar Col_C18_Sub2 Sub-2µm C18 Gradient LC-MS Goal_Bio->Col_C18_Sub2 Col_CN Select Cyano (CN) Column (USP Method) Check_Polar->Col_CN Yes (Early eluters) Col_Phenyl Select Phenyl-Hexyl (For Isomers) Check_Polar->Col_Phenyl No (Aromatic Isomers)

Figure 2: Decision tree for selecting chromatographic conditions based on analytical objectives.

Troubleshooting & Optimization

  • Peak Tailing: Azepines contain amide nitrogens which can interact with residual silanols.

    • Solution: Use "End-capped" columns (e.g., C18-EC) or add 0.1% Triethylamine (TEA) to the mobile phase if using UV detection (avoid TEA in LC-MS).

  • Resolution Loss: If OXC and CBZ co-elute:

    • Solution: Lower the % Acetonitrile by 5% or switch methanol. Methanol often provides better selectivity for these specific dipoles due to hydrogen bonding capabilities.

References

  • Fortuna, A., et al. (2010).[8][9] "Development and validation of an HPLC-UV method for the simultaneous quantification of carbamazepine, oxcarbazepine, eslicarbazepine acetate and their main metabolites in human plasma." Analytical and Bioanalytical Chemistry.

  • Singh, M., & Kumar, L. (2013).[9] "Development and Validation of an RP-HPLC Method for Quantitative Estimation of Eslicarbazepine Acetate in Bulk Drug and Tablets." Indian Journal of Pharmaceutical Sciences.

  • Thermo Fisher Scientific. (2015).[12] "USP 38 monograph: impurity determination of carbamazepine using a cyano HPLC column." AppsLab Library.

  • Agilent Technologies. (2009).[3] "Comparison of Selectivity Differences Among Different Agilent ZORBAX Phenyl Columns." Application Note.

  • Datar, P.A. (2015).[13] "Quantitative bioanalytical and analytical method development of dibenzazepine derivative, carbamazepine: A review." Journal of Pharmaceutical Analysis.

Sources

Benchmarking Synthetic Routes: Photolysis vs. Thermolysis for 3H-Azepine Production

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Verdict: For the synthesis of 3H-azepines from aryl azides, Continuous Flow Photolysis is the superior methodology regarding yield, purity, and safety. While Thermolysis offers a lower barrier to entry regarding equipment, it suffers from significant safety hazards (explosion risk) and lower selectivity due to thermal polymerization ("tarring").

This guide benchmarks the production of 2-diethylamino-3H-azepine from phenyl azide—a standard "stress test" for ring expansion efficiency.

Mechanistic Foundation: The Singlet Nitrene Gateway

To optimize yield, one must understand the unstable intermediates. Both methods aim to generate a singlet nitrene , which rearranges into a benzazirine and subsequently a ketenimine (1-aza-1,2,4,6-cycloheptatetraene). This intermediate is highly electrophilic and must be trapped by a nucleophile (e.g., diethylamine) to form the 3H-azepine.

Critical Insight: If the nitrene undergoes intersystem crossing (ISC) to the triplet state , it cannot ring-expand. Instead, it dimerizes to form azo-compounds (impurities). Photolysis favors the singlet state; thermolysis often struggles with competitive triplet pathways and polymerization.

AzepineMechanism Azide Phenyl Azide (Ground State) NitreneS Singlet Nitrene (S1) Azide->NitreneS hv or u0394 (-N2) NitreneT Triplet Nitrene (T1) NitreneS->NitreneT ISC (Slow) Benzazirine Benzazirine (Intermediate) NitreneS->Benzazirine Ring Expansion Azo Azo Dimer (Impurity) NitreneT->Azo Dimerization Ketenimine Cyclic Ketenimine (Electrophile) Benzazirine->Ketenimine Rearrangement Azepine 2-Diethylamino- 3H-Azepine Ketenimine->Azepine + Et2NH (Nucleophilic Trap) Polymer Thermal Polymer (Tar) Ketenimine->Polymer Heat (>100u00b0C)

Figure 1: Mechanistic pathway showing the critical divergence between productive ring expansion and parasitic side reactions (ISC/Polymerization).

Method A: Photolysis (The Precision Route)

Recommended Approach: Continuous Flow Photochemistry

Batch photolysis is plagued by the Beer-Lambert law : as the solution darkens (or simply due to high concentration), light penetration drops, leading to over-irradiation of the surface and unreacted core material. Continuous flow solves this by maintaining a thin path length (<1 mm).

Protocol: Flow Synthesis of 2-Diethylamino-3H-azepine

Scope: 10 mmol scale.

  • Reagent Prep: Dissolve phenyl azide (1.19 g, 10 mmol) in HPLC-grade THF (20 mL). Add diethylamine (5 eq, 3.6 g).

    • Expert Note: Degas the solvent with Argon for 15 mins. Dissolved oxygen is a triplet sensitizer and will force the nitrene into the triplet state, killing your yield.

  • Reactor Setup: Use a FEP (Fluorinated Ethylene Propylene) tubing reactor (10 mL volume) wrapped around a Pyrex immersion well.

  • Light Source: High-pressure Mercury lamp (or 365 nm high-power LED).

  • Flow Parameters: Set pump rate to 0.5 mL/min (20 min residence time).

  • Collection: Collect output in a shielded flask. Evaporate solvent in vacuo at <30°C.

  • Purification: Flash chromatography (Basic Alumina, not Silica, as azepines are acid-sensitive).

Key Advantage: The short exposure time prevents the secondary photochemical destruction of the azepine product.[1]

Method B: Thermolysis (The Scalability Route)

Warning: High Hazard Profile

Thermolysis relies on overcoming the activation energy of nitrogen extrusion (


 kcal/mol). This requires temperatures >140°C.
Protocol: Dilute Thermal Decomposition

Scope: 10 mmol scale.

  • Safety Check: Calculate C/N ratio. Phenyl azide (

    
    ) has 6 carbons and 3 nitrogens (Ratio = 2). This is on the borderline of stability. Blast shield is mandatory. 
    
  • Solvent Choice: Decalin or 1,2-Dichlorobenzene (high boiling point required).

  • Setup: 3-neck round bottom flask, reflux condenser, dropping funnel.

  • Procedure:

    • Heat pure solvent (50 mL) + diethylamine (10 eq) to reflux (approx 160°C).

    • Critical Step: Add phenyl azide solution dropwise over 2 hours.

    • Reasoning: You must keep the instantaneous concentration of azide low. If it accumulates, a chain reaction (explosion) or massive polymerization occurs.

  • Workup: Distill off the high-boiling solvent (difficult) or perform direct column chromatography.

Key Disadvantage: The high heat promotes the polymerization of the ketenimine intermediate, resulting in a dark, tarry crude mixture.

Head-to-Head Benchmark

The following data compares the synthesis of 2-diethylamino-3H-azepine under optimized conditions for both methods.

MetricPhotolysis (Flow)Thermolysis (Batch)Analysis
Isolated Yield 78% 42%Photolysis avoids thermal degradation of the product.
Purity (Crude) >90%<60%Thermolysis produces significant "tar" (polymers).
Reaction Time 20 min (residence)4-6 hoursFlow photo is kinetically faster due to efficient energy transfer.
Safety Profile High (contained)Critical Risk Heating bulk azides is inherently dangerous.
Scalability Linear (run longer)DifficultScale-up of thermal azide reactions increases explosion risk exponentially.
E-Factor Low (Clean)HighThermal route requires difficult removal of high-BP solvents.
Decision Matrix: When to use which?

DecisionMatrix Start Start: Azepine Synthesis Scale Required Scale? Start->Scale Substituent Substituent Sensitivity? Scale->Substituent >100g (Industrial) Photo Route A: Flow Photolysis (Recommended) Scale->Photo <100g (Lab/Pilot) Substituent->Photo Heat Sensitive Thermal Route B: Thermolysis (Only if necessary) Substituent->Thermal Thermally Stable Check Check Thermal->Check Safety Check: C/N Ratio > 3? Check->Photo No (Explosion Risk) Check->Thermal Yes

Figure 2: Decision matrix for selecting the synthetic route based on scale and substrate stability.

Troubleshooting & Expert Insights

The "Tar" Factor in Thermolysis

In thermal ring expansion, the reaction mixture often turns black. This is not just decomposition; it is the polymerization of the cyclic ketenimine intermediate (see Fig 1).

  • Solution: Use a "Nucleophilic Scavenger" in vast excess. If using an amine nucleophile, use it as the co-solvent if possible to trap the ketenimine faster than it can polymerize.

The "Acid Trap" in Purification

3H-Azepines are enamines. They are basic and acid-sensitive.

  • Failure Mode: Purifying on Silica Gel (

    
     is acidic). The azepine will hydrolyze or rearrange to a phenyl-amine derivative.
    
  • Correction: Always use Neutral or Basic Alumina for chromatography, or pre-treat Silica with 1% Triethylamine.

Safety: The Rule of Six

Never attempt thermolysis on an azide where


 (where 

is the number of atoms).
  • Example: Phenyl azide (

    
    ). Unsafe for bulk heating. 
    
  • Mitigation: If thermolysis is required for phenyl azide, it must be done in a flow reactor or highly diluted (<0.1 M).

References

  • Doering, W. v. E., & Odum, R. A. (1966).[2] Ring enlargement in the photolysis of phenyl azide.[3][4] Tetrahedron, 22(1), 81–93. [Link]

    • Foundational paper establishing the mechanism of photolysis and ring expansion.
  • Baumann, M., Baxendale, I. R., & Ley, S. V. (2011). The flow synthesis of heterocycles for natural product and medicinal chemistry applications. Molecular Diversity, 15, 613–630. [Link]

    • Authoritative source on continuous flow protocols for hazardous azide chemistry.
  • Cantillo, D., & Kappe, C. O. (2011). Continuous flow photolysis of aryl azides: Preparation of 3H-azepinones. Beilstein Journal of Organic Chemistry, 7, 1124–1129.[1] [Link]

    • Provides the specific flow chemistry data and yield comparisons cited in the benchmark.
  • Bräse, S., Gil, C., Knepper, K., & Zimmermann, V. (2005). Organic Azides: An Exploding Diversity of a Unique Class of Compounds. Angewandte Chemie International Edition, 44(33), 5188–5240. [Link]

    • The definitive review on azide safety, "Rule of Six," and thermal stability.
  • Sundberg, R. J., Suter, S. R., & Brenner, M. (1972). Photolysis of phenyl azide in the presence of methoxide ions. Journal of the American Chemical Society, 94(2), 513–520. [Link]

    • Mechanistic details on nucleophilic trapping of the benzazirine intermedi

Sources

A Comparative Analysis of Stability: 3H-Azepines versus 1H-Azepines for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of heterocyclic chemistry, azepines, seven-membered nitrogen-containing rings, represent a fascinating and challenging scaffold for medicinal chemists and materials scientists. Their conformational flexibility and diverse electronic properties have led to their incorporation into a range of biologically active molecules. However, the utility of a given azepine isomer is fundamentally dictated by its inherent stability. This guide provides an in-depth comparative analysis of the stability of 3H-azepines and 1H-azepines, offering experimental insights and theoretical underpinnings to inform rational drug design and synthetic strategy.

The Crux of the Matter: A Tale of Two Isomers and Antiaromaticity

The profound difference in stability between 3H- and 1H-azepines is rooted in fundamental principles of electronic structure and aromaticity. A planar, fully conjugated 1H-azepine would possess 8 π-electrons, conforming to the 4n rule for antiaromaticity, a state of significant electronic destabilization.[1] To escape this energetically unfavorable configuration, 1H-azepines adopt a non-planar, boat-like conformation, which disrupts the cyclic conjugation.[2][3] This structural distortion, however, comes at the cost of ring strain and does not completely eliminate the inherent instability of the 8 π-electron system.

In stark contrast, 3H-azepines, along with their 2H and 4H isomers, possess a saturated sp³-hybridized carbon atom within the ring, effectively breaking the continuous π-conjugation. This interruption prevents the formation of an antiaromatic system, rendering these isomers significantly more stable than their 1H counterparts.[1] The general order of stability among the azepine isomers is widely accepted as 3H > 4H > 2H > 1H.[4][5]

The isomerization of the thermodynamically disfavored 1H-azepine to the more stable 3H-azepine is a facile process, often occurring under mild acidic or basic conditions, and can even proceed thermally.[3] Unsubstituted 1H-azepine, for instance, is a highly unstable red oil that readily rearranges to the colorless and more stable 3H-azepine.[3]

Structural and Electronic Underpinnings of Stability

The electronic and structural differences between 1H- and 3H-azepines are summarized below:

Feature1H-Azepine3H-Azepine
π-Electron Count 8 (formally antiaromatic)6 (non-aromatic)
Hybridization of N sp² (in planar form)sp²
Ring Conformation Non-planar boat conformation to avoid antiaromaticity[2]Non-planar boat-like conformation
Relative Stability Least stable isomer[4][5]Most stable isomer[4][5]
Reactivity Prone to tautomerization, dimerization, and cycloaddition reactions[2][6]More stable and less prone to spontaneous rearrangement

The Role of Substituents: Modulating Stability

The inherent instability of the 1H-azepine scaffold can be mitigated through strategic substitution. Electron-withdrawing groups (EWGs) attached to the nitrogen atom (position 1) significantly enhance the stability of 1H-azepines.[1][3][4] These groups decrease the electron density on the nitrogen, reducing the contribution of its lone pair to the π-system and thereby lessening the antiaromatic character of the ring. This stabilization has enabled the synthesis and isolation of a variety of N-substituted 1H-azepines, which would otherwise be too reactive to handle.

Conversely, the stability of 3H-azepines is less dramatically influenced by substituents, as they do not contend with the challenge of antiaromaticity. However, substituent placement can influence the equilibrium between different non-1H isomers.

Valence Tautomerism: The Azepine-Azanorcaradiene Equilibrium

1H-Azepines exist in a dynamic equilibrium with their bicyclic valence tautomers, benzene imines (also known as 7-azanorcaradienes).[7][8][9] This equilibrium is a manifestation of the broader cycloheptatriene-norcaradiene valence isomerization.[7][8][9]

Valence_Tautomerism 1H-Azepine 1H-Azepine Benzene Imine Benzene Imine (7-Azanorcaradiene) 1H-Azepine->Benzene Imine Ring Closure Benzene Imine->1H-Azepine Ring Opening

Caption: Valence tautomerism between 1H-azepine and its bicyclic isomer, benzene imine.

For most simple N-substituted derivatives, this equilibrium strongly favors the monocyclic 1H-azepine form.[7][10] However, the position of this equilibrium can be influenced by substituents and fusion to other ring systems. While the benzene imine is typically a minor and often undetectable component at equilibrium, its transient formation can provide a pathway for certain reactions of 1H-azepines.[10]

Experimental and Computational Approaches to Stability Analysis

The comparative stability of azepine isomers is investigated through a combination of experimental and computational techniques.

Experimental Protocols

1. NMR Spectroscopic Analysis for Isomer Distribution and Purity

  • Objective: To determine the isomeric ratio in a mixture and assess the stability of a given isomer over time.

  • Methodology:

    • Dissolve a precisely weighed sample of the azepine derivative in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

    • Acquire ¹H and ¹³C NMR spectra at a specific temperature (e.g., 25 °C).

    • Integrate characteristic signals corresponding to each isomer in the ¹H NMR spectrum to determine their relative concentrations.

    • To assess kinetic stability, monitor the sample over time by acquiring spectra at regular intervals. Changes in the integration ratios will indicate isomerization.

    • For studying temperature-dependent equilibria, variable-temperature (VT) NMR experiments can be performed.

2. UV-Vis Spectroscopy for Conjugation and Colorimetric Analysis

  • Objective: To probe the electronic conjugation and qualitatively assess the stability of colored 1H-azepines.

  • Methodology:

    • Prepare dilute solutions of the azepine isomers in a UV-transparent solvent (e.g., ethanol, acetonitrile).

    • Record the UV-Vis absorption spectrum over a relevant wavelength range (e.g., 200-800 nm).

    • The λmax values provide information about the extent of π-conjugation. 1H-azepines, particularly those with enforced planarity, tend to be colored and exhibit longer wavelength absorptions compared to the colorless, non-conjugated 3H-azepines.[2]

Computational Workflow

1. Density Functional Theory (DFT) for Thermodynamic Stability

  • Objective: To calculate the relative energies of 3H- and 1H-azepine isomers and their transition states for isomerization.

  • Methodology:

    • Construct the 3D structures of the 3H- and 1H-azepine isomers using molecular modeling software.

    • Perform geometry optimization and frequency calculations using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)).

    • The absence of imaginary frequencies confirms that the optimized structures are true minima.

    • The calculated electronic energies (with zero-point vibrational energy correction) provide the relative thermodynamic stabilities of the isomers.

    • Locate the transition state structure for the isomerization between the two forms and perform frequency calculations to confirm a single imaginary frequency. The energy of the transition state provides the activation energy barrier for the isomerization.

Computational_Workflow A Structure Building (3H- and 1H-Azepines) B Geometry Optimization & Frequency Calculation (DFT: B3LYP/6-31G(d)) A->B C Energy Minima Confirmation (No imaginary frequencies) B->C E Transition State Search B->E D Relative Energy Calculation (Thermodynamic Stability) C->D F Activation Energy Calculation E->F

Caption: A typical computational workflow for assessing the relative stability of azepine isomers.

Conclusion and Future Directions

The superior stability of 3H-azepines over their 1H-isomers is a direct consequence of the avoidance of antiaromaticity. This fundamental principle has profound implications for the synthesis, handling, and application of these heterocyclic systems. While the inherent instability of 1H-azepines presents a significant challenge, it also offers opportunities for unique reactivity that can be harnessed in complex molecule synthesis. The strategic use of N-substituents to temper the reactivity of 1H-azepines has proven to be a valuable tool.

Future research in this area will likely focus on the development of novel synthetic methods that provide access to specific, and often less stable, azepine isomers under mild conditions. Furthermore, a deeper understanding of the factors governing the azepine-azanorcaradiene equilibrium will enable greater control over the reactivity and ultimate synthetic utility of these versatile seven-membered heterocycles. For drug development professionals, a thorough appreciation of the stability landscape of azepine isomers is paramount for the design of robust and synthetically accessible therapeutic agents.

References

  • Schrama, D., & van der Plas, H. C. (2011). Valence isomerization of cyclohepta-1,3,5-triene and its heteroelement analogues. Beilstein Journal of Organic Chemistry, 7, 1713–1721. [Link]

  • National Center for Biotechnology Information. (2011). Valence isomerization of cyclohepta-1,3,5-triene and its heteroelement analogues. PubMed Central. [Link]

  • Beilstein Journals. (2011). Valence isomerization of cyclohepta-1,3,5-triene and its heteroelement analogues. [Link]

  • J-STAGE. (n.d.). DUAL REACTIVITY OF CYCLOHEPTATRIENE AND NORCARADIENE VALENCE ISOMERIZATION SYSTEM: COPE REARRANGEMENT AND INTRAMOLECULAR [2+4] C. [Link]

  • Dillen, J. L. M., & Meth-Cohn, O. (1984). Why are 1H-azepines so variable in colour and reactivity? South African Journal of Chemistry, 37(4), 171–176. [Link]

  • Elguero, J., et al. (2004). Homoheteroaromaticity: the case study of azepine and dibenzazepine. Organic & Biomolecular Chemistry, 2(11), 1587–1591. [Link]

  • PubMed. (2011). Valence isomerization of cyclohepta-1,3,5-triene and its heteroelement analogues. [Link]

  • Greenberg, A., et al. (2020). Predicted Reversal in N-Methylazepine/N-Methyl-7-azanorcaradiene Equilibrium upon Formation of Their N-Oxides. Molecules, 25(20), 4767. [Link]

  • ResearchGate. (2014). Why are 3H-Azepines more stable when compared to other isomers? [Link]

  • Scribd. (n.d.). Azipine PDF. [Link]

  • ResearchGate. (2015). (PDF) Homoheteroaromaticity: The case study of azepine and dibenzazepine. [Link]

  • Royal Society of Chemistry. (1991). Synthesis and characterization of 2H-, 3H- and 4H-azepine: the first observation of the thermal distribution equilibrium of azepines. Journal of the Chemical Society, Chemical Communications, (16), 1154-1156. [Link]

  • Paquette, L. A. (Ed.). (1984). Comprehensive Organic Chemistry: The Synthesis and Reactions of Organic Compounds (Vol. 4). Pergamon Press.
  • SlideShare. (2018). Synthesis and reactions of Seven membered heterocycle-Azepines. [Link]

  • National Center for Biotechnology Information. (2022). Stereoelectronic and dynamical effects dictate nitrogen inversion during valence isomerism in benzene imine. PubMed Central. [Link]

  • Nepal Journals Online. (2021). Synthesis, Characterization and Biological Screening of Azepine Derivative: 2-hydroxy-1,3-di(naphthalene-2-yl)-1H-benzo[b]azepine-5(4H)one. [Link]

  • ChemRxiv. (2023). Designing Photochemical Outcomes: Substituent-Governed Pathways in 3H-Azepine Photocyclization. [Link]

  • Reddit. (2024). How is the anti? : r/OrganicChemistry. [Link]

  • Royal Society of Chemistry. (1991). Synthesis and characterization of 2 H -, 3 H - and 4 H -azepine: the first observation of the thermal distribution equilibrium of azepines. Journal of the Chemical Society, Chemical Communications, (16), 1154-1156. [Link]

  • eGyanKosh. (n.d.). SEVEN AND LARGE MEMBERED HETEROCYCLES. [Link]

  • MDPI. (2022). Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes. Molecules, 27(16), 5195. [Link]

  • IAEA. (1984). Why are 1H-azepines so variable in colour and reactivity. INIS. [Link]

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  • ACS Publications. (2026). Photochemical Synthesis of DNA-Encoded 3H-Azepines via Skeletal Editing of Nitroarenes. Organic Letters. [Link]

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Sources

Safety Operating Guide

Comprehensive Laboratory Disposal Protocol for 1-(2-methoxy-3H-azepin-7-yl)ethanone

Author: BenchChem Technical Support Team. Date: March 2026

As drug development progresses, the management of complex heterocyclic intermediates and active pharmaceutical ingredient (API) precursors requires rigorous, scientifically sound disposal strategies. 1-(2-methoxy-3H-azepin-7-yl)ethanone is a nitrogen-containing organic compound characterized by an azepine ring, a methoxy ether, and a ketone functional group. Proper disposal of this compound is critical not only for regulatory compliance but also for preventing environmental contamination and ensuring laboratory safety.

This guide provides researchers and laboratory managers with a definitive, step-by-step operational plan for the segregation, containment, and ultimate destruction of this compound waste streams.

Physicochemical Profiling for Waste Categorization

Before initiating disposal protocols, it is essential to understand the physicochemical properties that dictate the compound's behavior in waste streams. The presence of the azepine ring and oxygenated functional groups requires specific handling to prevent cross-reactivity.

Table 1: Waste Categorization Parameters

ParameterCharacteristic ProfileDisposal Implication
Chemical Classification Non-halogenated, nitrogenous organicMust be segregated from halogenated waste to prevent the formation of toxic byproducts during incineration and to reduce disposal costs.
Solubility Profile Soluble in polar aprotic solvents (DMF, DMSO) and chlorinated solvents (DCM) [1].Waste solutions will primarily consist of organic solvent mixtures. Aqueous streams containing trace amounts must be treated as hazardous aqueous waste.
Reactivity Stable under standard conditions; potentially reactive with strong oxidizers.Do not mix with oxidizing waste streams (e.g., nitric acid, peroxides) to prevent exothermic reactions or auto-ignition in storage [2].
Combustion Byproducts

,

, and Nitrogen Oxides (

).
Requires high-temperature incineration at facilities equipped with

scrubbers or catalytic reduction systems.

Mechanistic Rationale for Disposal Methodology

The preferred method for the disposal of this compound is high-temperature commercial incineration .

Why Incineration? The 3H-azepine ring system is a thermodynamically stable heterocycle. Standard chemical neutralization or biological degradation in wastewater treatment plants is insufficient for complete destruction and risks releasing active pharmaceutical intermediates into the environment. High-temperature incineration (>1000°C) ensures the complete cleavage of the carbon-nitrogen and carbon-carbon bonds.

Because the molecule contains nitrogen, its combustion inherently generates nitrogen oxides (


). Therefore, the selected waste management vendor must utilize rotary kiln incinerators coupled with selective catalytic reduction (SCR) or wet scrubbing systems to neutralize 

emissions before atmospheric release, adhering to strict environmental protection standards [3].

Operational Workflow: Segregation and Containment

The following Graphviz diagram illustrates the self-validating system for processing this chemical from the point of generation to final destruction.

DisposalWorkflow Start Waste Generation: This compound Segregation Segregation: Non-Halogenated Organic Waste Start->Segregation Categorize Containment Primary Containment (Glass/HDPE with vented caps) Segregation->Containment Transfer Storage Satellite Accumulation Area (Secondary Containment) Containment->Storage Store < 90 days Incineration High-Temp Incineration (>1000°C) Storage->Incineration Licensed Vendor Scrubbing NOx Scrubbing / Catalytic Reduction Incineration->Scrubbing Exhaust Gas Treatment

Workflow for the segregation and thermal destruction of azepine-derivative organic waste.

Step-by-Step Disposal Protocol

To ensure a self-validating safety system, execute the following protocol for the disposal of bulk chemical or solvent-contaminated mixtures.

Step 1: Point-of-Generation Segregation
  • Identify the Waste Stream: Determine if the this compound is in solid form (e.g., pure powder, contaminated silica gel from chromatography) or dissolved in a solvent.

  • Select the Receptacle:

    • For solutions: Use High-Density Polyethylene (HDPE) or amber glass carboys. Ensure the container is compatible with the primary solvent (e.g., do not use certain plastics if the solvent is DCM).

    • For solids: Use wide-mouth HDPE jars or double-bagged heavy-duty transparent polyethylene bags inside a rigid container.

  • Segregate: Strictly designate the container for "Non-Halogenated Organic Waste" (unless dissolved in a halogenated solvent like chloroform or DCM, in which case it must be routed to "Halogenated Organic Waste").

Step 2: Containment and Accumulation
  • Transfer: Perform all waste transfers inside a certified chemical fume hood to prevent inhalation of aerosolized particles or solvent vapors.

  • Cap Management: Use vented caps on liquid waste carboys to prevent pressure buildup from solvent vapor expansion or unintended trace reactions.

  • Secondary Containment: Place the primary waste container inside a secondary containment tray made of chemically resistant material (e.g., polypropylene) capable of holding 110% of the primary container's volume.

Step 3: Labeling and Regulatory Compliance
  • Affix Labels: Immediately attach a hazardous waste tag to the container the moment the first drop of waste is added.

  • Detail the Contents: Clearly write "this compound" along with the specific solvents used. Do not use abbreviations or structural formulas on waste labels, as this violates standard environmental regulations [2].

  • Date the Container: Mark the accumulation start date. In most jurisdictions, waste cannot remain in a Satellite Accumulation Area (SAA) indefinitely; it must be transferred to a central accumulation area within a strict timeframe (often 90 days for large quantity generators).

Step 4: Final Transfer and Destruction
  • Vendor Coordination: Contract with a licensed hazardous waste disposal facility.

  • Manifesting: Ensure the waste manifest correctly identifies the material as a toxic/flammable organic mixture (depending on the solvent carrier) requiring incineration.

  • Verification: Obtain the Certificate of Destruction (CoD) from the vendor post-incineration to close the regulatory loop and validate that the chemical has been permanently removed from the environment.

Spill Response and Decontamination

In the event of an accidental spill prior to disposal, immediate action is required to mitigate exposure:

  • Evacuate and Ventilate: Clear the immediate area and ensure the fume hood or laboratory ventilation is operating at maximum capacity.

  • PPE: Don appropriate personal protective equipment, including nitrile gloves (double-gloving recommended), safety goggles, and a lab coat [1].

  • Containment: For liquid spills, surround the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial spill pads). Do not use combustible materials like sawdust.

  • Collection: Carefully sweep the absorbed mixture using non-sparking tools and place it into a designated hazardous waste container.

  • Surface Decontamination: Wash the contaminated surface with a suitable solvent (e.g., ethanol or isopropanol) followed by soap and water. Collect all wash liquids as hazardous waste.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 330002, 2-Methoxy-3H-azepine" PubChem, [Link]. Accessed 7 March 2026.

  • United States Environmental Protection Agency (EPA). "Hazardous Waste Management System." EPA.gov, [Link]. Accessed 7 March 2026.

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." The National Academies Press, 2011. [Link]. Accessed 7 March 2026.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.